molecular formula C16H15F2N3O4S B1678409 Pantoprazole CAS No. 102625-70-7

Pantoprazole

Cat. No.: B1678409
CAS No.: 102625-70-7
M. Wt: 383.4 g/mol
InChI Key: IQPSEEYGBUAQFF-UHFFFAOYSA-N
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Description

Pantoprazole is a member of the class of benzimidazoles that is 1H-benzimidazole substituted by a difluoromethoxy group at position 5 and a [(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl group at position 2. It has a role as an anti-ulcer drug, an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor, a xenobiotic and an environmental contaminant. It is a member of benzimidazoles, a member of pyridines, an aromatic ether, an organofluorine compound and a sulfoxide. It is a conjugate acid of a this compound(1-).
This compound is a first-generation proton pump inhibitor (PPI) used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome. It can also be found in quadruple regimens for the treatment of H. pylori infections along with other antibiotics including [amoxicillin], [clarithromycin], and [metronidazole], for example. Its efficacy is considered similar to other medications within the PPI class including [omeprazole], [esomeprazole], [lansoprazole], [dexlansoprazole], and [rabeprazole]. this compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cell. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, this compound's duration of antisecretory effect persists longer than 24 hours. Due to their good safety profile and as several PPIs are available over the counter without a prescription, their current use in North America is widespread. Long term use of PPIs such as this compound have been associated with possible adverse effects, however, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life. PPIs such as this compound have also been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health. DDAH inhibition causes a consequent accumulation of the nitric oxide synthase inhibitor asymmetric dimethylarginie (ADMA), which is thought to cause the association of PPIs with increased risk of cardiovascular events in patients with unstable coronary syndromes. this compound doses should be slowly lowered, or tapered, before discontinuing as rapid discontinuation of PPIs such as this compound may cause a rebound effect and a short term increase in hypersecretion.
This compound is a Proton Pump Inhibitor. The mechanism of action of this compound is as a Proton Pump Inhibitor.
This compound is a proton pump inhibitor (PPI) and a potent inhibitor of gastric acidity which is widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. This compound therapy is associated with a low rate of transient and asymptomatic serum aminotransferase elevations and is a rare cause of clinically apparent liver injury.
This compound is a substituted benzimidazole and proton pump inhibitor with antacid activity. This compound is a lipophilic weak base that crosses the parietal cell membrane and enters the acidic parietal cell canaliculus where it becomes protonated, producing the active metabolite sulphenamide, which forms an irreversible covalent bond with two sites of the H+/K+-ATPase enzyme located on the gastric parietal cell, thereby inhibiting both basal and stimulated gastric acid production.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 3 approved and 26 investigational indications.
2-pyridinylmethylsulfinylbenzimidazole proton pump inhibitor that is used in the treatment of GASTROESOPHAGEAL REFLUX and PEPTIC ULCER.
See also: Lansoprazole (related);  Omeprazole (related);  Rabeprazole (related) ... View More ...

Properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
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InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
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InChI Key

IQPSEEYGBUAQFF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
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Molecular Formula

C16H15F2N3O4S
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DSSTOX Substance ID

DTXSID4023416
Record name Pantoprazole
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Molecular Weight

383.4 g/mol
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Physical Description

Solid
Record name Pantoprazole
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Boiling Point

586.9±60.0 °C at 760 mmHg
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Solubility

Freely soluble in water., In water, 48 mg/L at 25 °C /Estimated/
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Vapor Pressure

1.25X10-12 mm Hg at 25 °C /Estimated/
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Color/Form

Off-white solid

CAS No.

102625-70-7
Record name Pantoprazole
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Melting Point

149-150, 139-140 °C, decomposes, Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/
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Foundational & Exploratory

Pantoprazole Sodium Sesquihydrate: Physicochemical Profiling & Stability Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pantoprazole Sodium Sesquihydrate Solubility and Stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound Sodium Sesquihydrate (PSS) represents a critical case study in the formulation of acid-labile proton pump inhibitors (PPIs). Unlike its congeners, PSS exhibits a unique "pH-switch" solubility profile and a distinct crystal lattice stability conferred by its sesquihydrate stoichiometry (


). This guide provides a granular analysis of the physicochemical forces governing PSS stability, detailing the mechanisms of acid-catalyzed degradation, the kinetics of photo-oxidation, and the precise analytical protocols required to validate its integrity in pharmaceutical development.

Molecular Identity & Crystal Architecture

The Sesquihydrate Advantage

This compound sodium exists primarily in two hydrated forms: the monohydrate and the sesquihydrate. The sesquihydrate form is the industry standard for solid oral dosage forms due to its superior thermodynamic stability.

  • Hygroscopicity: The monohydrate is metastable and hygroscopic, readily absorbing atmospheric moisture to transition into the sesquihydrate form or degrading into amorphous aggregates.

  • Crystal Lattice: The sesquihydrate structure incorporates water molecules into the crystal lattice in a specific stoichiometry that stabilizes the sodium coordination sphere, preventing the "channeling" effects that often accelerate hydrolysis in other solvates.

Physicochemical Constants
ParameterValueImplications for Development
Molecular Formula

Stoichiometry critical for assay calculations.
Molecular Weight 432.4 g/mol --
pKa values

(Pyridinium)

(Benzimidazole)
Amphoteric nature drives pH-dependent solubility.
LogP ~2.05 (Neutral form)High lipophilicity of the neutral species limits solubility at physiological pH.

Solubility Dynamics: The pH Paradox

PSS exhibits a counter-intuitive solubility profile known as the "Solubility Paradox." While the sodium salt is freely soluble in water (creating an alkaline local pH), its solubility drops precipitously in neutral buffers.

The Mechanism

At pH > 9.0 , the molecule exists as the anionic sodium salt, which is highly soluble. As the pH approaches physiological neutrality (pH 7.4) and drops below the benzimidazole


 (8.2), the equilibrium shifts toward the neutral, protonated species. This neutral form is lipophilic and poorly soluble, leading to precipitation risks in non-sink dissolution conditions.
Quantitative Solubility Profile
Solvent / MediumSolubility ClassificationApprox. Concentration
Water (pH ~10) Freely Soluble> 500 mg/mL
Methanol Freely Soluble> 300 mg/mL
Ethanol Soluble~ 100 mg/mL
Phosphate Buffer pH 7.4 Very Slightly Soluble< 0.5 mg/mL
0.1 N HCl (pH 1.2) Unstable / Soluble*Degrades rapidly before equilibrium.
Solubility Logic Diagram

SolubilityLogic cluster_0 The pH Switch Salt This compound Na (Salt Form) Water Aqueous Solution (High pH) Salt->Water Dissociation Neutral Neutral Species (Protonated) Water->Neutral pH < 8.2 (Buffer Effect) Precip Precipitation (Low Solubility) Neutral->Precip Exceeds Saturation

Figure 1: The pH-dependent solubility switch of this compound. The salt dissociates readily, but buffering to neutral pH protonates the benzimidazole moiety, drastically reducing solubility.

Stability & Degradation Pathways[1]

The stability of PSS is binary: it is robust in alkaline conditions but extremely labile in acidic environments. This acid lability is not a side effect but the basis of its mechanism of action; however, in vitro, it leads to rapid accumulation of impurities.

Acid Hydrolysis Mechanism

In the presence of acid (


), the benzimidazole nitrogen is protonated. This triggers an intramolecular nucleophilic attack by the pyridine nitrogen, forming a cyclic sulfenamide intermediate. In the absence of a biological target (H+/K+ ATPase cysteine residues), this reactive intermediate collapses into degradation products, primarily This compound Sulfide  and This compound Sulfone .
Photostability
  • Solid State: PSS powder is relatively stable to light if protected from high humidity.

  • Solution State: Highly sensitive to UV light. Exposure results in photo-oxidation, turning the solution brown/yellow. The primary photodegradation product is the N-oxide variant.

Impurity Profile (USP/EP Standards)
ImpurityCommon NameRelative Retention Time (RRT)Origin
Impurity A This compound Sulfone~0.80 - 0.90Oxidation
Impurity B This compound Sulfide~1.50 - 1.70Acidic Degradation
Impurity C Sulfoxide Analog~0.60Synthesis Intermediate
Impurity D + F Related Compounds~1.20Degradation Mixture
Impurity E Dimer~1.30Intermolecular Reaction
Degradation Pathway Diagram

DegradationPathway Parent This compound (Parent Drug) Inter Cyclic Sulfenamide (Reactive Intermediate) Parent->Inter Acid Hydrolysis (Fast) ImpA Impurity A (Sulfone) Parent->ImpA Oxidation ImpNOx N-Oxide (Photodegradant) Parent->ImpNOx UV Light Acid Acidic Medium (H+) Oxidation Oxidation / UV ImpB Impurity B (Sulfide) Inter->ImpB Reduction/Rearrangement

Figure 2: Primary degradation pathways of this compound Sodium. Acidic conditions drive the formation of Sulfide (Impurity B), while oxidative stress leads to Sulfone (Impurity A).

Analytical Methodologies

To ensure scientific integrity, the following protocols utilize self-validating system suitability criteria.

Stability-Indicating HPLC Protocol

This method separates the parent drug from its key impurities (Sulfone and Sulfide).

  • Column: C18 (e.g., Hypersil ODS or equivalent),

    
     mm, 5 µm.[1]
    
  • Wavelength: 290 nm.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 80% A / 20% B

    • 15-30 min: Linear gradient to 40% A / 60% B

    • 30-35 min: Hold

    • 35-40 min: Re-equilibrate

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between this compound and Impurity A.
    
  • Tailing Factor: NMT 2.0.

  • RSD: NMT 2.0% for replicate injections.

Dissolution Testing (Delayed Release)

Since PSS is enteric-coated, a two-stage test is mandatory.

Stage 1: Acid Stage (Integrity Test)

  • Medium: 0.1 N HCl, 1000 mL.

  • Time: 2 hours.

  • Acceptance: NMT 10% drug release (Drug must remain protected).

Stage 2: Buffer Stage (Release Test)

  • Medium: Phosphate Buffer pH 6.8.

  • Time: 45 minutes.

  • Acceptance: NLT 75% (Q) drug release.

  • Note: Immediate neutralization of the acid stage or media replacement is critical to prevent in situ degradation during the transfer.

Formulation Logic

The technical data dictates specific formulation strategies to mitigate the instability described above.

  • Alkaline Microenvironment: The core tablet must contain an alkalizing agent (e.g., Sodium Carbonate, Sodium Bicarbonate). This ensures that any moisture penetrating the core creates a high-pH microenvironment, keeping the drug in its stable salt form.

  • Sub-coating (Seal Coat): A barrier between the alkaline core and the acidic enteric coating is essential. Direct contact can cause the enteric polymer (usually acidic methacrylates) to react with the alkaline drug layer, compromising stability.

  • Enteric Coating: Mandatory to bypass the stomach (pH 1-2). The coating must dissolve only at pH > 6.0 to release the drug in the duodenum.

References

  • United States Pharmacopeia (USP). this compound Sodium Delayed-Release Tablets Monograph.[3] USP-NF.[3] Link

  • European Directorate for the Quality of Medicines (EDQM). this compound Sodium Sesquihydrate Monograph 2296. European Pharmacopoeia.[4][5][6] Link

  • Shelekhova, T., et al. "Physical and Chemical Properties and Methods of Control of this compound Sodium Sesquihydrate." Pharmaceutical Chemistry Journal, 2018.

  • Sodeifian, G., et al. "Solubility measurement and thermodynamic modeling of this compound sodium sesquihydrate in supercritical carbon dioxide." Journal of Supercritical Fluids, 2019.

  • Pandey, S., et al. "A validated stability indicating HPLC method for the determination of process-related impurities in this compound bulk drug and formulations." Brazilian Journal of Pharmaceutical Sciences, 2012.

  • Zupancic, V., et al. "Physical characterization of this compound sodium hydrates." International Journal of Pharmaceutics, 2005.

Sources

Beyond Acid Suppression: Pantoprazole’s Modulation of Oncogenic Signaling and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Repurposing Paradigm

While pantoprazole is canonically defined as a proton pump inhibitor (PPI) targeting the gastric H+/K+-ATPase to treat GERD and peptic ulcers, its utility in oncology and cellular biology extends far beyond acid suppression. Emerging research identifies this compound as a pleiotropic modulator of the tumor microenvironment (TME) and intracellular signaling.

This guide dissects the off-target mechanisms of this compound—specifically its inhibition of Vacuolar H+-ATPases (V-ATPases)—and the downstream cascades affecting STAT3 , Wnt/


-catenin , Autophagy , and Exosome secretion . It provides rigorous experimental frameworks for researchers to validate these pathways, moving beyond phenotypic observation to mechanistic causality.

Core Mechanism: V-ATPase Inhibition & pH Dynamics[1][2][3]

The foundational mechanism for this compound’s off-target effects lies in its interaction with V-ATPases, distinct from the gastric H+/K+-ATPase. V-ATPases are upregulated in metastatic tumor cells to maintain an alkaline intracellular pH (


) and an acidic extracellular pH (

), a gradient that drives protease activity and drug resistance.
The Mechanism

This compound, a weak base, accumulates in the acidic compartments of the cell (lysosomes, endosomes, and the secretory network). In this low pH environment, it becomes protonated and converts into its active sulfenamide form. This active metabolite covalently binds to cysteine residues on the V-ATPase, inhibiting its proton-pumping capability.[1]

Consequences:

  • Lysosomal Alkalinization: Disruption of the pH gradient required for lysosomal protease activity.

  • Cytosolic Acidification: Reduction of

    
    , triggering apoptosis and reducing glycolytic flux (Warburg effect reversal).
    
Visualization: The V-ATPase Signaling Node

Pantoprazole_Mechanism This compound This compound (Prodrug) Acidic_Env Acidic Microenvironment (Lysosome/Endosome) This compound->Acidic_Env Accumulation Sulfenamide Active Sulfenamide Acidic_Env->Sulfenamide Protonation & Activation V_ATPase V-ATPase Complex Sulfenamide->V_ATPase Covalent Binding (Cys residues) Lysosome_pH Lysosomal Alkalinization (pH ↑) V_ATPase->Lysosome_pH Inhibition of H+ Pumping Autophagy_Block Autophagy Flux Blockade (LC3-II Accumulation) Lysosome_pH->Autophagy_Block Prevents Fusion Exosome_Inhib Exosome Release Inhibition Lysosome_pH->Exosome_Inhib Impairs Trafficking MDR_Reversal Chemosensitization (MDR Reversal) Lysosome_pH->MDR_Reversal Drug Sequestration Failure

Figure 1: this compound accumulates in acidic compartments, activates, and inhibits V-ATPase, triggering downstream blockade of autophagy and exosome release.[2][3][4][5][6][7][8][9][10][11][12][13]

Signaling Pathway Modulation[11]

The STAT3 / JAK2 Axis

This compound acts as a negative regulator of the JAK2/STAT3 pathway, a critical driver of proliferation and immune evasion in gastric and colorectal cancers.

  • Mechanism: this compound induces the expression of SHP-1 (SH2-containing protein tyrosine phosphatase 1).[4] SHP-1 directly dephosphorylates STAT3 at Tyr705, preventing its dimerization and nuclear translocation.

  • Outcome: Downregulation of STAT3 target genes, including Bcl-xL, Cyclin D1, and VEGF, leading to reduced cell migration and invasion.

Wnt/ -Catenin Signaling

In drug-resistant gastric cancer cells (e.g., SGC7901/ADR), this compound has been shown to suppress the Wnt/


-catenin pathway.[8]
  • Mechanism: It reduces the phosphorylation of Akt and GSK-3

    
    , leading to 
    
    
    
    -catenin degradation.
  • Outcome: Reversal of Epithelial-Mesenchymal Transition (EMT), characterized by E-cadherin restoration and Snail/Vimentin downregulation.

Autophagy & Lysosomal Flux[3][8][9][12][16]

This compound is a potent autophagy inhibitor, but unlike mTOR inhibitors that induce autophagy, this compound blocks the flux.

The "Flux Blockade" Phenomenon

Autophagy is a dynamic process. A static increase in LC3-II (autophagosome marker) can indicate either increased generation (induction) or decreased degradation (blockade). This compound raises lysosomal pH, preventing the fusion of autophagosomes with lysosomes.[7][14] This results in the accumulation of undigested autophagosomes and p62/SQSTM1.

Experimental Protocol: Validating Autophagic Flux

To distinguish between induction and blockade, a "Flux Clamp" assay is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., AGS, MDA-MB-231) at

    
     cells/well in 6-well plates.
    
  • Treatment Groups:

    • Vehicle Control (DMSO)

    • This compound (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      )[4]
      
    • Clamp Control: Bafilomycin A1 (10 nM) or Chloroquine (

      
      )
      
    • Combination: this compound + Bafilomycin A1

  • Incubation: Treat for 24 hours.

  • Lysis & Western Blot: Probe for LC3B-II and p62 .

Data Interpretation Logic:

MarkerThis compound OnlyPanto + BafilomycinInterpretation
LC3-II IncreasedNo further increaseBlockade (Panto acts like Baf A1)
LC3-II IncreasedSignificantly higherInduction (Flux is active)
p62 IncreasedHighBlockade (Cargo not degraded)

Exosome Inhibition & TME Modulation[17]

Exosomes play a pivotal role in intercellular communication, transferring miRNAs and proteins that promote metastasis. Exosome secretion is pH-dependent and relies on V-ATPase activity.

  • Mechanism: By inhibiting V-ATPase, this compound disrupts the acidic microenvironment necessary for the fusion of Multivesicular Bodies (MVBs) with the plasma membrane.

  • Protocol for Validation:

    • Conditioned Media: Culture cells in exosome-depleted FBS media with this compound for 48h.

    • Isolation: Differential ultracentrifugation (300g

      
       2,000g 
      
      
      
      10,000g
      
      
      100,000g).
    • Quantification: Nanoparticle Tracking Analysis (NTA) or Acetylcholinesterase (AChE) activity assay.

    • Marker Check: Western blot for CD63, CD81, and TSG101 (should decrease in treated supernatant).

Visualization of Signaling Interplay

Signaling_Network Panto This compound SHP1 SHP-1 (Phosphatase) Panto->SHP1 Induces VATPase V-ATPase Panto->VATPase Inhibits Wnt Wnt/Beta-Catenin Panto->Wnt Inhibits STAT3 p-STAT3 SHP1->STAT3 Dephosphorylates LyspH Lysosomal pH ↑ VATPase->LyspH Regulates Autophagy Autophagosome Degradation LyspH->Autophagy Blocks Fusion Exosome Exosome Release LyspH->Exosome Inhibits Secretion Migration Migration/Invasion STAT3->Migration Promotes EMT EMT Wnt->EMT Promotes ChemoRes Chemoresistance Autophagy->ChemoRes Supports Survival Exosome->Migration Promotes

Figure 2: Network map illustrating how this compound intersects with STAT3, Wnt, and Lysosomal pathways to suppress oncogenic phenotypes.

References

  • This compound abrogates adriamycin-resistant gastric cancer cell invasiveness via suppression of Akt/GSK-β/β-catenin signaling and epithelial-mesenchymal transition. [8]

    • Source: Cancer Letters (PubMed)
    • URL:[Link]

  • Effect of this compound to enhance activity of docetaxel against human tumour xenografts by inhibiting autophagy. [14]

    • Source: British Journal of Cancer (N
    • URL:[Link]

  • Inhibition of STAT3 in gastric cancer: role of this compound as SHP-1 inducer.

    • Source: Cell Bioscience (NIH/PMC)
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  • Tumor microenvironment interruption: a novel anti-cancer mechanism of Proton-pump inhibitor in gastric cancer by suppressing the release of microRNA-carrying exosomes. [15]

    • Source: Journal of Experimental & Clinical Cancer Research
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  • Reversal effects of this compound on multidrug resistance in human gastric adenocarcinoma cells by down-regulating the V-ATPases/mTOR/HIF-1α/P-gp and MRP1 signaling pathway. [2]

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Unveiling the Unforeseen: A Technical Guide to the Preclinical Off-Target Effects of Pantoprazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Proton Pump

Pantoprazole, a widely prescribed proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its primary mechanism of action involves the irreversible inhibition of the H+/K+ ATPase in gastric parietal cells, effectively reducing stomach acid production.[1] While its on-target efficacy is well-established, a growing body of preclinical evidence illuminates a fascinating and complex landscape of off-target effects. These unintended interactions, occurring outside the established therapeutic target, are of significant interest to the scientific community, offering potential avenues for drug repurposing and a deeper understanding of its safety profile.

This in-depth technical guide provides a comprehensive exploration of the preclinical off-target effects of this compound. Moving beyond a simple catalog of observations, we will delve into the underlying molecular mechanisms, provide detailed experimental protocols to investigate these effects, and present the data in a clear and comparative format. As senior application scientists, our goal is to equip researchers with the knowledge and methodologies necessary to navigate this intricate area of pharmacology.

I. The Anti-Neoplastic Potential of this compound: A New Avenue in Oncology Research

Recent preclinical studies have revealed a surprising and promising off-target effect of this compound: its ability to inhibit cancer cell proliferation, suppress metastasis, and enhance the efficacy of chemotherapeutic agents. This has sparked interest in repurposing this common gastrointestinal drug for oncological applications.

A. Disruption of Key Oncogenic Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in tumorigenesis and progression.

1. The Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. Preclinical studies have demonstrated that this compound can inhibit this pathway in gastric cancer cells.[2][3] This inhibition is achieved by downregulating the expression of key components of the pathway, including β-catenin itself and its downstream targets.[2]

2. The Epithelial-Mesenchymal Transition (EMT) Pathway:

EMT is a cellular process that allows epithelial cells to acquire mesenchymal characteristics, a critical step in cancer metastasis. This compound has been shown to reverse the EMT process in gastric cancer cells, thereby inhibiting their migratory and invasive capabilities.[4] This effect is mediated through the regulation of key EMT markers.

Diagram: this compound's Impact on Wnt/β-catenin and EMT Pathways

Pantoprazole_Cancer_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_EMT EMT Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin degradation APC_Axin APC/Axin Complex TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression E_cadherin E-cadherin Metastasis Metastasis E_cadherin->Metastasis inhibition Vimentin Vimentin Vimentin->Metastasis Snail_Slug Snail/Slug Snail_Slug->E_cadherin downregulation Snail_Slug->Vimentin upregulation This compound This compound This compound->beta_catenin downregulation This compound->Snail_Slug downregulation

Caption: this compound's inhibitory effects on the Wnt/β-catenin and EMT pathways in cancer cells.

B. Experimental Protocols for Investigating Anti-Neoplastic Effects

To enable rigorous investigation of this compound's anti-cancer properties, we provide the following detailed protocols.

1. Western Blot Analysis of Wnt/β-catenin and EMT Markers:

This protocol allows for the quantification of key protein levels in cancer cells treated with this compound.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-β-catenin (1:1000), anti-E-cadherin (1:1000), anti-Vimentin (1:1000), and anti-β-actin (1:5000) as a loading control.[5]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:3000) for 1 hour at room temperature.[5]

    • Detect protein bands using an ECL substrate and imaging system.

2. Real-Time RT-PCR for EMT-Related Gene Expression:

This protocol quantifies the mRNA levels of key EMT-related genes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a TRIzol-based method.

    • Synthesize cDNA using a reverse transcription kit.[6]

  • Real-Time PCR:

    • Perform real-time PCR using SYBR Green master mix and primers for EMT markers such as SNAI1 (Snail) and CDH1 (E-cadherin).[6][7]

    • Normalize gene expression to a housekeeping gene like GAPDH or ACTB.

Gene Forward Primer (5'-3') Reverse Primer (5'-3')
SNAI1GCTGCAGG ACTCTAATCCAGAGGACAGAGTCCCAGATGAGCATT
CDH1TCATGAGTGTCCCCCGGTATTCTTCTCCGCCTCCTTCTTCAT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Table 1: Example Primer Sequences for Real-Time RT-PCR

II. The Double-Edged Sword: this compound's Influence on Bone Metabolism

Preclinical studies have revealed a concerning off-target effect of this compound on bone health, suggesting a potential for increased fracture risk with long-term use.

A. Mechanisms of this compound-Induced Bone Loss

The detrimental effects of this compound on bone appear to be multifactorial.

1. Altered Calcium and Magnesium Homeostasis:

In vivo studies in rats have shown that this compound treatment can lead to decreased serum calcium levels.[8] This may be due to impaired intestinal absorption of these essential minerals.

2. Increased Osteoclast Activity:

This compound has been shown to increase the number of osteoclasts, the cells responsible for bone resorption.[8] In vitro studies have also demonstrated that this compound can directly inhibit osteoclast function.[9]

3. Hormonal Imbalance:

Preclinical animal models indicate that this compound can increase serum levels of parathyroid hormone (PTH) and gastrin, both of which can influence bone metabolism.[8]

B. Preclinical Models for Studying Bone Loss

1. In Vivo Rat Model of this compound-Induced Bone Loss:

  • Animal Model: Male Wistar rats are commonly used.[10][11]

  • Treatment: this compound is administered daily via oral gavage for a period of several weeks to months.[10]

  • Endpoints:

    • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA).

    • Serum Biomarkers: Analysis of serum calcium, phosphate, alkaline phosphatase, PTH, and gastrin levels.

    • Histomorphometry: Microscopic analysis of bone structure and cellular composition.[10]

2. In Vitro Osteoclast Activity Assay:

  • Cell Culture: Primary bone marrow-derived macrophages are differentiated into osteoclasts using M-CSF and RANKL.

  • Treatment: Differentiated osteoclasts are treated with varying concentrations of this compound.

  • Assessment of Resorption: Osteoclast activity is measured by quantifying the area of resorption pits on bone-mimetic substrates.[12]

Parameter Control Group This compound-Treated Group Reference
Femoral BMD (g/cm²)0.2715 ± 0.00730.2618 ± 0.0133[13]
Serum Calcium (mg/dl)10.15 ± 0.389.62 ± 0.55[13]
Serum PTH (pg/ml)Significantly lowerSignificantly higher[8]
Osteoclast NumberBaselineIncreased[8]

Table 2: Summary of Preclinical Findings on this compound and Bone Metabolism

III. Unraveling the Impact on the Gut Microbiome

The delicate balance of the gut microbiome is crucial for overall health. Preclinical evidence suggests that this compound can significantly alter this ecosystem.

A. This compound-Induced Dysbiosis

Studies in mice have shown that chronic this compound treatment leads to a decrease in the diversity of the gut microbiota.[8][14] This is characterized by a shift in the relative abundance of different bacterial phyla, with an increase in Firmicutes and a decrease in Bacteroidetes.[10]

B. Experimental Design for Assessing Gut Dysbiosis

1. In Vivo Mouse Model:

  • Animal Model: C57BL/6 mice are a suitable model.[8][14]

  • Treatment: this compound is administered in the drinking water or via oral gavage for an extended period.[8]

  • Sample Collection: Fecal samples are collected at baseline and at various time points throughout the study.

  • 16S rRNA Gene Sequencing:

    • DNA is extracted from fecal samples.[15]

    • The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR.

    • The amplicons are sequenced using a high-throughput sequencing platform.[16]

    • Bioinformatic analysis is performed to determine the taxonomic composition and diversity of the gut microbiota.

Diagram: Workflow for Investigating this compound's Effect on the Gut Microbiome

Gut_Microbiome_Workflow Animal_Model In Vivo Mouse Model Treatment This compound Administration Animal_Model->Treatment Fecal_Collection Fecal Sample Collection Treatment->Fecal_Collection DNA_Extraction DNA Extraction Fecal_Collection->DNA_Extraction PCR_Amplification 16S rRNA PCR Amplification DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Results Microbiota Composition and Diversity Bioinformatics->Results

Caption: A streamlined workflow for studying the impact of this compound on the gut microbiome.

IV. Neurological and Cardiovascular Off-Target Effects: Emerging Areas of Investigation

Preclinical research has also begun to explore the potential off-target effects of this compound on the neurological and cardiovascular systems, raising important questions about its long-term safety.

A. Neurological Implications

Animal studies have suggested a possible link between PPI use and an increased risk of dementia, potentially through the accumulation of amyloid-beta plaques in the brain.[17]

1. Thioflavin T Assay for Amyloid-Beta Aggregation:

This in vitro assay is used to assess the effect of this compound on the aggregation of amyloid-beta peptides.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[18][19]

  • Protocol:

    • Incubate amyloid-beta peptides with and without this compound.

    • At various time points, add ThT to the samples.

    • Measure fluorescence intensity at an excitation of ~450 nm and an emission of ~485 nm.[18][20] An increase in fluorescence indicates fibril formation.

B. Cardiovascular Considerations

Preclinical studies in animal models have yielded conflicting results regarding the cardiovascular effects of this compound. Some studies suggest a potential for negative hemodynamic effects at high doses, while others indicate a possible cardioprotective role in the context of ischemia-reperfusion injury.[21][22][23][24][25]

1. In Vivo Mouse Model of Cardiovascular Effects:

  • Animal Model: Mice are instrumented to measure cardiovascular parameters such as heart rate, blood pressure, and cardiac contractility.[21]

  • Treatment: this compound is administered intravenously at various infusion rates.[21]

  • Endpoints: Continuous monitoring of hemodynamic parameters to assess any changes induced by the drug.

Conclusion: A Call for Continued Investigation

The preclinical off-target effects of this compound present a compelling and evolving area of research. While its efficacy as a proton pump inhibitor is undisputed, the findings discussed in this guide underscore the importance of a comprehensive understanding of its broader pharmacological profile. The anti-neoplastic potential of this compound offers exciting possibilities for drug repurposing, while its effects on bone metabolism, the gut microbiome, and the neurological and cardiovascular systems warrant further investigation to ensure its long-term safety.

The experimental protocols and data presented here provide a framework for researchers to delve deeper into these off-target effects. By employing rigorous and standardized methodologies, the scientific community can continue to unravel the complex and multifaceted actions of this widely used medication, ultimately contributing to both improved therapeutic strategies and enhanced patient safety.

References

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Technical Guide: Pantoprazole’s Impact on Gastric Mucus and Mucosa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biphasic impact of pantoprazole—a second-generation proton pump inhibitor (PPI)—on the gastric mucosal barrier. While its primary pharmacologic target is the H⁺/K⁺-ATPase pump to suppress acid secretion, its secondary effects on mucosal biology are equally critical for researchers and drug developers.

This compound exhibits a dual mechanism of action regarding mucosal integrity:

  • Cytoprotection (Acute/Therapeutic): It enhances the gastric mucosal barrier by increasing nitric oxide (NO) bioavailability, maintaining sulfhydryl (GSH) levels, and stabilizing adherent mucus thickness against aggressive factors (e.g., NSAIDs, Ethanol).

  • Morphological Adaptation (Chronic/Maladaptive): Long-term suppression leads to hypergastrinemia-driven foveolar hyperplasia, parietal cell protrusion, and the formation of fundic gland polyps (FGPs).

Mechanistic Foundations

The Molecular Target

This compound is a substituted benzimidazole prodrug. It accumulates in the acidic secretory canaliculus of the parietal cell, where it is protonated into a cyclic sulfenamide.[1] This active form binds covalently to Cysteine-813 and Cysteine-822 of the H⁺/K⁺-ATPase alpha-subunit.[1]

  • Specificity: The binding to Cys-822 is unique to this compound compared to omeprazole, conferring higher stability and a longer duration of acid suppression [1].[1]

The Trophic Feedback Loop

The suppression of intragastric acidity triggers a negative feedback loop:

  • Hypochlorhydria removes the "acid brake" on antral G-cells.

  • Hypergastrinemia ensues (Serum gastrin levels rise 2-4 fold).

  • CCK2 Receptor Activation: Gastrin binds CCK2 receptors on Enterochromaffin-like (ECL) cells and progenitor cells in the proliferative zone.

  • Downstream Signaling: This triggers the release of Epidermal Growth Factor (EGF) and TGF-α , promoting foveolar cell proliferation and mucin secretion [2].

Visualization: Signaling & Feedback Pathways

PantoprazoleMechanism This compound This compound ParietalCell Parietal Cell (Secretory Canaliculus) This compound->ParietalCell Accumulates NO Nitric Oxide (NO) & Sulfhydryls (GSH) This compound->NO Increases Acid Acid GCell Antral G-Cell Acid->GCell Low pH inhibits ATPase H+/K+ ATPase (Cys-813, Cys-822) ParietalCell->ATPase Irreversible Inhibition ATPase->Acid Suppresses Gastrin Serum Gastrin (Hypergastrinemia) GCell->Gastrin Disinhibition ECL ECL Cell (CCK2 Receptor) Gastrin->ECL Stimulates Foveolar Foveolar Epithelium (Mucus Neck Cells) Gastrin->Foveolar Trophic Effect EGF EGF / TGF-alpha (Paracrine Signaling) ECL->EGF Releases EGF->Foveolar Proliferation Mucin Mucin Secretion (MUC5AC) Foveolar->Mucin Hypersecretion BloodFlow Mucosal Blood Flow (Cytoprotection) NO->BloodFlow Vasodilation

Figure 1: Mechanistic pathway linking H+/K+ ATPase inhibition to downstream mucosal trophic effects and cytoprotection.

Impact on Gastric Mucus[2][3][4]

Mucus Thickness and Adherence

The gastric mucus barrier consists of two distinct layers:

  • Loosely Adherent Layer: Soluble, easily removed by suction.

  • Firmly Adherent Layer: Insoluble, acts as the primary barrier against acid/pepsin.

Effect: this compound treatment has been shown to increase the thickness and quality of the firmly adherent mucus layer in stress models (e.g., Ethanol-HCl or NSAID injury).

  • Mechanism: This is not solely due to acid suppression.[2][3] this compound mitigates the reduction of Prostaglandin E2 (PGE2) and prevents the depletion of mucosal sulfhydryls (GSH) caused by necrotizing agents [3].

  • Quantitative Insight: In rat models, this compound (ED50 = 14.1 µmol/kg) significantly increased Alcian Blue recovery (a proxy for mucin content) from the adherent layer [4].[4]

Mucin Gene Expression (MUC5AC & MUC6)[7]
  • MUC5AC: Expressed in the superficial foveolar epithelium. Under PPI therapy, MUC5AC expression is maintained or upregulated due to the EGF-driven hyperplasia of foveolar cells.

  • MUC6: Expressed in the gland neck cells. In PPI-associated Fundic Gland Polyps, MUC6 staining highlights the cystic dilation of the deep glands, distinguishing them from hyperplastic polyps (which are predominantly MUC5AC+) [5].

Impact on Gastric Mucosa (Morphology)[2][3][4][8][9]

Parietal Cell Protrusions (PCP)

Chronic acid inhibition leads to a morphological anomaly known as "snout-like" protrusions.

  • Cause: The proton pumps are synthesized and transported to the apical membrane but are blocked. The membrane accumulates, bulging into the gland lumen.

  • Histology: Eosinophilic cytoplasm bulging into the lumen, often occluding the gland neck.

Fundic Gland Polyps (FGPs)

FGPs are the most common gastric polyp seen in chronic PPI users.

  • Pathogenesis: The occlusion of the gland neck by parietal cell protrusions, combined with hypergastrinemia-induced proliferation, leads to cystic dilation of the deep glands.

  • Risk: These are generally benign and regress upon cessation of therapy.

  • Differentiation:

    • PPI-FGP: Cystic dilation of deep glands (MUC6+), parietal cell hypertrophy.

    • Sporadic FGP: Associated with β-catenin mutations (less common in PPI-induced cases).

FeatureAcute PPI EffectChronic PPI Effect
Acid Secretion >90% InhibitionSustained Achlorhydria
Serum Gastrin Mild ElevationHypergastrinemia (2-4x)
Mucus Layer Increased Adherent ThicknessStable / Viscous
Histology NormalParietal Cell Protrusion / FGPs
Blood Flow Increased (NO-mediated)Normal / Adapted

Experimental Methodologies

For researchers validating these effects, the following protocols are the gold standard.

Protocol A: In Vivo Mucus Thickness Measurement

Based on the micropipette technique described by Atuma et al. [6]

Objective: Measure the thickness of loosely and firmly adherent mucus layers in an anesthetized rat model.

  • Preparation: Anesthetize male Wistar rats (200–250g) with Inactin (120 mg/kg IP). Tracheotomize and maintain body temp at 37°C.

  • Surgical Access: Perform a midline laparotomy. Expose the stomach and open along the greater curvature. Mount the tissue luminal side up in a specialized lucite chamber bathed in warm saline.

  • Visualization: Use a stereomicroscope with oblique illumination. The mucus layer appears translucent; the epithelial surface is visible beneath.

  • Measurement (Step-by-Step):

    • Step 1: Insert a siliconized glass micropipette (tip diameter 1-2 µm) into the mucus gel at an angle (

      
      ) of 30–45°.
      
    • Step 2: Advance until the tip touches the epithelial surface (visual deformation of cells).

    • Step 3: Measure the distance traveled (

      
      ) using a digimatic indicator.
      
    • Step 4: Calculate thickness (

      
      ): 
      
      
      
    • Step 5: Measure Total Thickness. Then, apply gentle suction to remove the "loosely adherent" layer. Remeasure to obtain "Firmly Adherent" thickness.

Protocol B: Quantification of Adherent Mucin (Alcian Blue)

Objective: Quantify the amount of mucin glycoproteins adhering to the mucosa.

  • Tissue Collection: Excise the glandular stomach. Open along the greater curvature and rinse in cold sucrose solution (0.25 M).

  • Staining: Incubate the tissue in Alcian Blue 8GX solution (0.1% in 0.16 M sucrose/0.05 M sodium acetate, pH 5.8) for 2 hours.

    • Note: Alcian blue binds to acidic mucins.

  • Washing: Wash in 0.25 M sucrose solution (15 min x 2) to remove excess dye.

  • Extraction: Transfer tissue to 0.5 M MgCl₂ solution for 2 hours. This extracts the dye-complexed mucin.

  • Quantification: Shake the extract with diethyl ether. Measure the optical density (OD) of the aqueous phase at 605 nm .

  • Normalization: Express results as µg Alcian Blue / g wet tissue weight.

Visualization: Experimental Workflow

ExperimentalProtocol Start Anesthetized Rat (Laparotomy) Chamber Expose Mucosa (Lucite Chamber) Start->Chamber Measure Measure End Data Analysis Pipette Micropipette Insertion (Angle 30-45°) Chamber->Pipette Calc Calculate Thickness (T = l * sin a) Pipette->Calc Total Thickness Suction Suction Removal (Loosely Adherent) Calc->Suction Remeasure Remeasure (Firmly Adherent) Suction->Remeasure Remeasure->End Barrier Integrity

Figure 2: Workflow for in vivo micropipette measurement of gastric mucus thickness.

References

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528–534. Link

  • Fossmark, R., et al. (2005). The role of gastrin in gastric mucosal proliferation and carcinogenesis.[5] Tumour Biology, 26(6), 273-279. Link

  • Fornai, M., et al. (2005).[6] Mechanisms of protection by this compound against NSAID-induced gastric mucosal damage. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(1), 79-87.[6] Link

  • Blandizzi, C., et al. (1999). Gastroprotective effects of this compound against experimental mucosal damage.[4][7][8][6] Digestive Diseases and Sciences, 44(10), 2039-2048. Link

  • Stolte, M., et al. (1999). Changes in the gastric mucosa with proton pump inhibitor therapy.[4][7][9][2][5][10][11][12] Current Gastroenterology Reports, 1(6), 493-499.

  • Atuma, C., et al. (2001). The adherent gastrointestinal mucus gel layer: thickness and physical state in vivo. American Journal of Physiology-Gastrointestinal and Liver Physiology, 280(5), G922-G929. Link

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Technical Guide: Pantoprazole-Induced Modulation of Gastric Endocrine Populations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pantoprazole’s Role in Modulating Gastric Endocrine Cells Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide analyzes the downstream effects of this compound, a benzimidazole proton pump inhibitor (PPI), on gastric endocrine cell populations. While this compound’s primary target is the parietal cell, its profound suppression of gastric acidity triggers a compensatory neuroendocrine feedback loop. This guide details the mechanistic transition from acid suppression to hypergastrinemia, the resultant trophic effects on Enterochromaffin-like (ECL) cells, and the modulation of G-cell and D-cell activity. It provides validated experimental protocols for distinguishing pharmacological adaptation from neoplastic transformation, essential for safety profiling in drug development.

Mechanistic Architecture: The Acid-Gastrin-ECL Axis

This compound irreversibly binds to the H+/K+-ATPase enzyme in parietal cells, halting the final step of acid secretion.[1][2][3] This pharmacological blockade disrupts the stomach's primary homeostatic feedback loop.

The Feedback Failure

Under physiological conditions, low gastric pH stimulates antral D-cells to release somatostatin, which inhibits G-cells. This compound-induced anacidity removes this "brake," leading to:

  • G-Cell Hyperactivity: Unchecked release of gastrin.

  • Systemic Hypergastrinemia: Elevated serum gastrin levels (typically 2-5x baseline).[4]

  • ECL Cell Stimulation: Gastrin binds to Cholecystokinin-2 receptors (CCK2R) on ECL cells in the oxyntic mucosa.

  • Trophic Cascade: ECL cells respond with histamine release (functional) and proliferation (structural), leading to hyperplasia.

Visualization: Signaling Pathway

The following diagram illustrates the shift from physiological homeostasis to the PPI-induced state.

G cluster_lumen Gastric Lumen cluster_mucosa Oxyntic & Antral Mucosa Acid Gastric Acid (H+) DCell D-Cell Acid->DCell Stimulates (Low pH) Acid->DCell Low Signal (High pH) Parietal Parietal Cell (H+/K+ ATPase) Parietal->Acid Secretion Blocked ECL ECL Cell (CCK2 Receptor) Histamine Histamine ECL->Histamine Release Hyperplasia ECL Hyperplasia (Increased Mass) ECL->Hyperplasia Chronic Stimulation GCell G-Cell Gastrin Gastrin GCell->Gastrin Hypersecretion Somatostatin Somatostatin DCell->Somatostatin Releases This compound This compound This compound->Parietal Irreversible Inhibition Gastrin->ECL Trophic Stimulation Somatostatin->GCell Inhibits Histamine->Parietal Stimulation (Ineffective)

Figure 1: Disruption of the somatostatin-gastrin feedback loop by this compound, driving ECL cell hyperplasia via CCK2R stimulation.

Cellular Modulation Analysis

Researchers must differentiate between benign physiological adaptation and pathological transformation.

Quantitative Cellular Changes
Cell TypePrimary DriverMarker ProfileStructural ChangeClinical Implication
ECL Cells Hypergastrinemia (CCK2R activation)Chromogranin A (CgA) ↑↑ VMAT2 +Hyperplasia: Simple → Linear → Micronodular.False-positive NET diagnosis; theoretical carcinoid risk (rodents > humans).
G-Cells High pH (Loss of Somatostatin inhibition)Gastrin ↑ Hypertrophy: Increased functional density in antrum.Rebound acid hypersecretion upon PPI withdrawal.[5]
D-Cells High pH (Lack of H+ stimulation)Somatostatin ↓Hypofunction: Reduced storage/release.Loss of local paracrine "braking" mechanism.
The Rodent vs. Human Divergence

A critical distinction in drug development is the species-specific response to hypergastrinemia.

  • Rodents: Lifelong high-dose this compound causes massive ECL hyperplasia and gastric neuroendocrine tumors (g-NETs) in up to 45% of female rats. This is due to a high density of gastrin receptors and a simplified ECL cell cycle.

  • Humans: While ECL hyperplasia is common (10-30% of long-term users), progression to g-NETs is exceptionally rare and usually requires a "second hit" such as H. pylori atrophic gastritis or MEN-1 syndrome.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, experimental designs must control for confounding variables like H. pylori status and baseline neuroendocrine function.

Protocol A: The "Stop-Test" for Differentiating Drug Effect from Neoplasia

Elevated Chromogranin A (CgA) is a hallmark of this compound use but is also a marker for Neuroendocrine Tumors (NETs). This protocol validates the source of CgA elevation.

Objective: Distinguish PPI-induced hyperchromograninemia from true neoplastic secretion.

  • Baseline Assessment: Measure fasting CgA and Serum Gastrin.[6]

  • Intervention: Discontinue this compound.

    • Bridge Therapy: Substitute with an H2-Receptor Antagonist (e.g., Famotidine) for 7 days to manage symptoms (H2RAs have negligible effects on CgA).

  • Washout Period: Maintain off-PPI status for 14 days .

  • Re-Assessment: Measure fasting CgA.

Protocol B: Histopathological Grading of ECL Hyperplasia

When analyzing gastric biopsies in preclinical or clinical studies, use the Solcia Classification to standardize reporting.

  • Step 1: Staining. Use Chromogranin A (CgA) and Synaptophysin IHC stains. H&E is insufficient for quantifying ECL density.

  • Step 2: Quantification. Count ECL cells per high-power field (HPF) in the oxyntic mucosa.

  • Step 3: Grading.

    • Normal: <150 cells/mm²; scattered.

    • Simple Hyperplasia: Increased number; scattered or clusters <5 cells.

    • Linear Hyperplasia: Chains of >5 cells in the glandular base.

    • Micronodular Hyperplasia: Clusters of ≥5 cells; measuring <150 µm.

    • Dysplasia/Neoplasia:[4][8][9] Fused micronodules, invasion of lamina propria, or nodules >0.5 mm.

Visualization: Experimental Decision Tree

This workflow guides the researcher through the evaluation of elevated neuroendocrine markers.

Protocol Start Subject on Long-Term this compound Detected High CgA Step1 Assess Renal Function (Creatinine/GFR) Start->Step1 Dec1 Renal Failure? Step1->Dec1 RenalOutcome False Positive (Reduced Clearance) Dec1->RenalOutcome Yes Step2 Initiate PPI Washout (Stop this compound 14 Days) Dec1->Step2 No Step3 Retest Serum CgA Step2->Step3 Dec2 CgA Normalized? Step3->Dec2 Benign Dx: PPI-Induced Hyperchromograninemia (No Action) Dec2->Benign Yes (>50% Drop) Suspect Dx: Suspect NET Proceed to Endoscopy Dec2->Suspect No Biopsy Biopsy Oxyntic Mucosa (Stain: CgA + Synaptophysin) Suspect->Biopsy Dec3 Histology Grade Biopsy->Dec3 Simple Simple/Linear Hyperplasia (Benign Adaptation) Dec3->Simple Clusters <150µm Dysplasia Dysplasia/Carcinoid (Pathological) Dec3->Dysplasia Fused/Invasive

Figure 2: Diagnostic workflow for differentiating pharmacological CgA elevation from neuroendocrine neoplasia.

References

  • Mechanism of Action & Pharmacokinetics

    • This compound - StatPearls. NCBI Bookshelf. (2025). Available at: [Link]

    • This compound Sodium Hydrate Mechanism.[1] Patsnap Synapse. (2024). Available at: [Link]

  • ECL Cell Hyperplasia & Hypergastrinemia

    • Chronic Use of Proton Pump Inhibitors and the Quantity of G, D, and ECL Cells in the Stomach.[10] PMC - PubMed Central. (2020). Available at: [Link]

    • Proton Pump Inhibitor Use, Hypergastrinemia, and Gastric Carcinoids—What Is the Relationship? MDPI. (2020). Available at: [Link]

  • Chromogranin A & Diagnostic Protocols

    • Discontinuation of proton pump inhibitors during assessment of chromogranin A levels.[7][11] British Journal of Cancer. (2011).[12] Available at: [Link]

    • False elevation of chromogranin A due to proton pump inhibitors.[7][11][13] Netherlands Journal of Medicine.[11] (2011).[12] Available at: [Link]

  • Histopathology & Safety

    • Protocol for the examination of specimens from patients with neuroendocrine tumors of the stomach.[14] College of American Pathologists. (2021). Available at: [Link]

    • Gastric Epithelial Cell Modality and Proton Pump Inhibitor.[6][9][10][11][15] J-Stage. (2008). Available at: [Link]

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Methodological & Application

Mastering In Vitro Efficacy: A Protocol for Preparing Pantoprazole Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of pantoprazole solutions for in vitro experiments. Adherence to these guidelines is critical for ensuring the stability, and therefore the efficacy, of this compound in preclinical research, leading to reliable and reproducible results.

Introduction: The Criticality of pH in this compound Stability

This compound, a proton pump inhibitor (PPI), is widely used in the treatment of acid-related gastrointestinal disorders.[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.[3] However, the therapeutic efficacy of this compound is intrinsically linked to its chemical stability, which is highly pH-dependent.[4][5] this compound is a weak base that is highly unstable in acidic environments, undergoing rapid degradation at low pH.[3][5][6] This characteristic necessitates meticulous preparation of solutions for in vitro studies to prevent premature degradation and ensure accurate experimental outcomes.

This application note will detail the physicochemical properties of this compound, provide step-by-step protocols for the preparation of stock and working solutions, and offer guidance on storage and handling to maintain the integrity of the compound.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is paramount to designing and executing successful in vitro experiments. The most commonly used form in research is this compound sodium sesquihydrate.

PropertyValueSource(s)
Form White to off-white crystalline powder[4]
Molecular Formula C16H14F2N3NaO4S · 1.5H2O[7][8]
Molecular Weight 432.37 g/mol [7]
pKa pKa1 ≈ 3.92, pKa2 ≈ 8.19[9][10]
Solubility Freely soluble in water; very slightly soluble in phosphate buffer at pH 7.4[4][9]
pH-Dependent Stability Highly unstable in acidic conditions; rate of degradation increases with decreasing pH.[3][4][6][11]
Half-life at ambient temperature: ~2.8 hours at pH 5.0, ~220 hours at pH 7.8.[4]

Core Protocol: Preparation of this compound Stock Solution (10 mM)

This protocol outlines the preparation of a 10 mM stock solution of this compound sodium sesquihydrate, a common starting concentration for many in vitro assays. The key to a stable stock solution is to maintain an alkaline pH.

Materials:
  • This compound sodium sesquihydrate (MW: 432.37 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pH meter

  • Sterile filter (0.22 µm)

Step-by-Step Methodology:
  • Calculate the required mass of this compound sodium sesquihydrate.

    • For 10 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 0.010 L * 432.37 g/mol = 0.0432 g = 43.2 mg

  • Dissolve the this compound in a small volume of DMSO.

    • Weigh 43.2 mg of this compound sodium sesquihydrate and transfer it to a sterile 15 mL conical tube.

    • Add 1 mL of DMSO to the tube.

    • Gently vortex or swirl the tube until the powder is completely dissolved.

  • Add sterile water and adjust the pH.

    • Add 8 mL of sterile, nuclease-free water to the dissolved this compound solution.

    • Measure the pH of the solution using a calibrated pH meter. The initial pH will likely be slightly acidic to neutral.

    • Carefully add 0.1 N NaOH dropwise while monitoring the pH. Adjust the pH to be between 9.0 and 10.5. This alkaline environment is crucial for the stability of this compound.[11]

  • Bring the solution to the final volume.

    • Once the desired pH is achieved, add sterile water to bring the final volume to 10 mL.

  • Sterilize the stock solution.

    • Filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot and store.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Pantoprazole_Stock_Solution_Workflow start Start weigh Weigh this compound Sodium Sesquihydrate start->weigh dissolve Dissolve in DMSO weigh->dissolve add_water Add Sterile Water dissolve->add_water measure_ph Measure pH add_water->measure_ph adjust_ph Adjust pH to 9.0-10.5 with 0.1 N NaOH measure_ph->adjust_ph If pH < 9.0 final_volume Bring to Final Volume measure_ph->final_volume If pH is 9.0-10.5 adjust_ph->measure_ph sterilize Sterile Filter (0.22 µm) final_volume->sterilize aliquot_store Aliquot and Store (-20°C or -80°C) sterilize->aliquot_store end End aliquot_store->end

Figure 1. Workflow for preparing a stable this compound stock solution.

Application-Specific Protocols

The dilution of the stock solution into working concentrations for specific in vitro assays requires careful consideration of the final experimental conditions, particularly the pH of the culture medium or buffer.

Cell Culture Experiments

For experiments involving cell lines, the final concentration of this compound is typically in the micromolar range. The pH of standard cell culture media (e.g., DMEM, RPMI-1640) is usually buffered to around 7.2-7.4 with bicarbonate. While this is not the optimal pH for long-term stability, for the duration of most cell-based assays (24-72 hours), the degradation rate at this pH is generally acceptable.

Protocol:

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution in 10 mL of medium, add 100 µL of the 10 mM stock solution.

  • Mix gently by inverting the tube or pipetting up and down.

  • Immediately add the this compound-containing medium to the cells.

Causality Behind Experimental Choices:

  • Direct Dilution: Diluting directly into the buffered cell culture medium helps to minimize the time the this compound is exposed to a potentially less stable pH before being introduced to the experimental system.

  • Immediate Use: Preparing the working solution immediately before use is crucial to minimize degradation.

Enzyme Inhibition Assays

Enzyme inhibition assays, such as those targeting H+/K+-ATPase, are often performed in specific buffer systems. The pH of this buffer should be carefully chosen to ensure both enzyme activity and this compound stability. A buffer with a pH of 7.8 or higher is recommended to maintain this compound integrity.[4]

Protocol:

  • Prepare the assay buffer at the desired pH (ideally ≥ 7.8).

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in the assay buffer to generate a range of working concentrations.

  • Use these freshly prepared dilutions in the enzyme inhibition assay.

Causality Behind Experimental Choices:

  • pH of Assay Buffer: The choice of a slightly alkaline buffer is a direct consequence of the known pH-dependent stability of this compound. This proactive measure ensures that the observed inhibition is due to the active compound and not its degradation products.

Stability and Storage Recommendations

The stability of this compound solutions is paramount for the validity of experimental results.

SolutionStorage TemperatureDurationRationale
Stock Solution (10 mM in DMSO/water, pH 9.0-10.5) -20°CUp to 1 monthMinimizes degradation and prevents repeated freeze-thaw cycles.
-80°CUp to 6 monthsEnhanced long-term stability.
Working Solutions (in culture medium or buffer) Room Temperature or 37°CUse immediatelyThis compound is less stable at neutral pH, so immediate use is critical.

Troubleshooting and Self-Validation

  • Precipitation upon dilution: If precipitation occurs when diluting the DMSO stock solution in an aqueous buffer, try increasing the initial volume of DMSO or using a co-solvent. However, be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.

  • Inconsistent results: If you observe high variability between experiments, verify the pH of your stock and working solutions. Degradation of this compound is a common cause of inconsistent results.

  • Validation of Stability: To confirm the stability of your prepared solutions under your specific experimental conditions, you can perform a simple time-course experiment. Prepare your working solution and measure its concentration using a validated analytical method (e.g., HPLC) at different time points (e.g., 0, 2, 4, 8, 24 hours). This will provide empirical data on the stability of this compound in your system.

Conclusion

The successful use of this compound in in vitro research hinges on the careful preparation and handling of its solutions. By understanding its physicochemical properties and adhering to the protocols outlined in this guide, researchers can ensure the integrity of the compound, leading to more accurate and reproducible experimental data. The cornerstone of this protocol is the maintenance of an alkaline pH to mitigate the inherent instability of this compound in acidic and neutral environments.

References

  • Assessment of dissolution profile of this compound tablets available in Bangladesh. (2011). Stamford Journal of Pharmaceutical Sciences, 4(2). [Link]

  • This compound sodium sesquihydrate solubility... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Validated Stability-Indicating HPLC Method for the Determination of this compound in the Presence of Its Degradation Products. (2010). Asian Journal of Research in Chemistry, 3(4). [Link]

  • Preparation and in vitro/in vivo evaluation of a this compound sodium drug-resin liquid delayed release suspension. (2024). Pakistan Journal of Pharmaceutical Sciences, 37(2). [Link]

  • Stability of this compound in 0.9% sodium chloride injection in polypropylene syringes. (2005). American Journal of Health-System Pharmacy, 62(22). [Link]

  • On the Mechanism of Formation and the Synthesis of this compound Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. (2018). ACS Omega, 3(10). [Link]

  • Compounding of Liquid and Solid Dose Adjustable Formulations with this compound: Comparison of Stability, Applicability and Suitability. (2023). Pharmaceutics, 15(2). [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound sodium sesquihydrate. (n.d.). PubChem. [Link]

  • Extended Stability of this compound for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C. (2008). The Canadian Journal of Hospital Pharmacy, 61(5). [Link]

  • The effect of proton pump inhibitors on the CYP2C19 enzyme activity evaluated by the this compound-13C breath test in GERD patients: clinical relevance for personalized medicine. (2017). Personalized Medicine, 14(1). [Link]

  • Preparation and in vitro/in vivo evaluation of a this compound sodium drug-resin liquid delayed release suspension. (2024). PubMed. [Link]

  • Stability Indicating HPLC Method for In-vitro Determination of this compound Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. (2023). Bentham Science Publishers. [Link]

  • The proton pump inhibitors (PPIs) omeprazole and rabeprazole but not lansoprazole and this compound are in vitro time-dependent inhibitors of CYP2C19. (2012). Xenobiotica, 42(1). [Link]

  • Formulation and in-vitro evaluation of this compound loaded pH-sensitive polymeric nanoparticles. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9). [Link]

  • of this compound sodium sesquihydrate. (2019). Monatshefte für Chemie - Chemical Monthly, 150(5). [Link]

  • This compound SODIUM SESQUIHYDRATE. (n.d.). Moehs Ibérica. [Link]

  • This compound Injection: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. [Link]

  • Preformulation Studies of this compound: Fundamental Part of Formulation Design. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(9). [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • Stability of this compound in an Extemporaneously Compounded Oral Liquid. (2004). American Journal of Health-System Pharmacy, 61(13). [Link]

  • This compound Decreases Cell Viability and Function of Human Osteoclasts In Vitro. (2018). BioMed Research International. [Link]

  • Kinetics of this compound degradation in (a) tested dissolution media and dosing liquids. (n.d.). ResearchGate. [Link]

  • Showing Compound this compound (FDB023589). (n.d.). FooDB. [Link]

  • This compound Derivatives: Synthesis, Urease Inhibition Assay and In Silico Molecular Modeling Studies. (2020). Letters in Drug Design & Discovery, 17(8). [Link]

  • This compound. (n.d.). ChemBK. [Link]

  • Prescribing and Administration of this compound Clinical Guideline V1.0 August 2023. (2023). Royal Cornwall Hospitals NHS Trust. [Link]

  • Prescribing Information 1. Generic Name this compound Gastro-resistant Tablet IP 2. Qualitative and Quantitative Composition 3. D. (n.d.). Blue Cross Laboratories. [Link]

  • Delayed Release Formulation of this compound Using Sureteric Aqueous Dispersion System. (2012). Scholars Research Library. [Link]

  • This compound Sodium Sesquihydrate | CAS No- 164579-32-2. (n.d.). GLP Pharma Standards. [Link]

  • Anjaneyulu Vinukonda, J. Global Trends Pharm Sci, 2021; 12 (3): 9664 - 9686. (2021). Global Trends in Pharmaceutical Sciences. [Link]

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Optimizing Pantoprazole Efficacy in Preclinical GERD Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This guide details the protocol for evaluating Pantoprazole in rat models of Gastroesophageal Reflux Disease (GERD). Unlike simple gastric ulcer models, GERD models require the mechanical forcing of gastric contents into the esophagus.

The Challenge: this compound is a substituted benzimidazole prodrug. It is acid-labile but requires an acidic environment for activation.

  • Systemic Phase: It must be absorbed intact (at neutral pH) into the systemic circulation.

  • Activation Phase: It diffuses into the parietal cell canaliculi (pH < 1.0), becomes protonated (activated sulfenamide), and covalently binds to the H+/K+ ATPase.

Critical Experimental Failure Point: Administering this compound in a low-pH vehicle (or without adequate buffering in oral gavage) causes premature activation and degradation in the stomach lumen before absorption, rendering it ineffective.

Mechanism of Action Visualization

Pantoprazole_Mechanism cluster_0 Systemic Circulation (pH 7.4) cluster_1 Parietal Cell Canaliculus (pH < 1.0) Panto_Inactive This compound (Prodrug) Uncharged & Lipophilic Panto_Protonated Protonation (Accumulation) Panto_Inactive->Panto_Protonated Diffuses across membrane Sulfenamide Cyclic Sulfenamide (Active Species) Panto_Protonated->Sulfenamide Acid-catalyzed rearrangement Target H+/K+ ATPase (Cysteine 813) Sulfenamide->Target Covalent Disulfide Bond (Irreversible Inhibition)

Figure 1: The "Ion Trap" Mechanism. This compound accumulates in the acidic canaliculus only if it survives initial gastric transit intact.

Drug Preparation & Vehicle Formulation[1][2][3]

Strict Adherence Required: Do not use standard saline or phosphate-buffered saline (PBS) without pH adjustment.

A. Intravenous (IV) / Intraperitoneal (IP) Formulation
  • Target pH: 9.0 – 10.0

  • Why: this compound precipitates and degrades rapidly at physiological pH (7.4) and below.

  • Protocol:

    • Dissolve this compound Sodium Sesquihydrate (API) in 0.9% NaCl.

    • Adjust pH to 10.0 using 0.1 N NaOH.

    • Filter sterilize (0.22 µm) immediately.

    • Shelf Life: Use within 2 hours of preparation.

B. Oral Gavage (PO) Formulation[2]
  • Target: Suspension in alkaline buffer.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.2% Sodium Bicarbonate (NaHCO₃).

  • Why: NaHCO₃ neutralizes local gastric acid during gavage, protecting the drug until it reaches the duodenum for absorption.

  • Concentration: 2–4 mg/mL (depending on dose volume).

The Gold Standard Model: Surgical Reflux Esophagitis (RE)

While chemical induction models exist, the Forestomach Ligation and Pyloric Stenosis model is superior for mimicking the physiological mechanics of GERD (volume overload + delayed emptying).

Surgical Protocol[4][5][6][7][8][9]

Species: Wistar or Sprague-Dawley Rats (Male, 200–250g). Anesthesia: Isoflurane (2-3%) or Ketamine (80 mg/kg) + Xylazine (10 mg/kg) IP.

StepProcedure DescriptionRationale
1 Fasting Fast rats for 18–24 hours (water ad libitum). Reduces gastric volume variability.
2 Incision Midline laparotomy (approx. 2 cm) below the xiphoid process.[1]
3 Forestomach Ligation Identify the limiting ridge (border between forestomach and glandular stomach).[2] Ligate the forestomach completely using 2-0 silk suture.
4 Pyloric Stenosis Place a piece of 18-Fr Nelaton catheter (or similar tubing, OD ~4-6mm) alongside the pylorus. Tie a ligature (4-0 silk) around both the pylorus and the catheter.
5 Removal Carefully withdraw the catheter/tubing.
6 Closure Suture abdominal muscle (absorbable) and skin (staples/silk).

Experimental Workflow & Dosing Regimen

Rats metabolize PPIs significantly faster than humans (CYP2C19/3A4 activity).

  • Human Equivalent Dose: 40 mg/day (~0.6 mg/kg).

  • Rat Effective Dose: 10–30 mg/kg.

Study Design Matrix
GroupNTreatmentRouteTiming
Sham 8Vehicle OnlyPO/IP1h pre-surgery
Control (RE) 10Vehicle OnlyPO/IP1h pre-surgery
Low Dose 10This compound 10 mg/kgPO/IP1h pre-surgery
High Dose 10This compound 30 mg/kgPO/IP1h pre-surgery

Note: For curative models (chronic), dosing begins 24h post-surgery and continues for 7–14 days. For preventive models (acute), dosing occurs 1 hour before surgery.

Experimental Timeline Visualization

Workflow cluster_endpoints Endpoints Start Acclimatization (7 Days) Fast Fasting (24 Hours) Start->Fast Dose This compound Administration (1h Pre-Op or Daily Post-Op) Fast->Dose Surgery Surgery: Forestomach Ligation + Pyloric Stenosis Dose->Surgery Recovery Reflux Induction Period (Acute: 4-6h | Chronic: 7-14 Days) Surgery->Recovery Sacrifice Sacrifice & Sample Collection Recovery->Sacrifice Analysis1 Gastric Juice pH Sacrifice->Analysis1 Analysis2 Macroscopic Lesion Score Sacrifice->Analysis2 Analysis3 Histopathology (H&E) Sacrifice->Analysis3

Figure 2: Experimental Workflow for Acute Reflux Esophagitis Model.

Evaluation Metrics & Scoring

A. Macroscopic Lesion Index (Gross Pathology)

Immediately upon sacrifice, remove the esophagus and stomach. Open longitudinally.[3][4] Wash with saline.[4] Score the distal esophagus using a magnifying glass.

Standard Scoring System (Modified from Nakamura et al.):

ScoreDescription
0 Normal mucosa. No visible damage.
1 Mucosal edema or hyperemia (redness).
2 One or more hemorrhagic erosions (< 10 mm total length).
3 Hemorrhagic erosions (> 10 mm total length).
4 Extensive ulceration or perforation.
B. Biochemical Validation (Self-Validating Step)

To confirm drug efficacy independent of lesion scoring, you must measure gastric pH.

  • Clamp the esophagus and pylorus immediately upon abdominal opening.

  • Aspirate gastric contents.

  • Centrifuge (3000 rpm, 10 min).

  • Measure pH of supernatant.

    • Validation Criteria: Vehicle group pH should be < 2.5. This compound group pH should be > 4.0.

C. Histopathological Markers

Stain: Hematoxylin & Eosin (H&E).[5][4] Key Pathologies to quantify:

  • Basal Cell Hyperplasia: Thickness of the basal zone > 15% of total epithelial thickness.

  • Papillary Elongation: Papillae extending > 60% into the epithelium.

  • Inflammatory Infiltration: Count of neutrophils/eosinophils per high-power field (HPF).

References

  • This compound Mechanism & FDA Labeling: FDA Prescribing Information - Protonix (this compound Sodium). [Link]

  • Rat Reflux Model Protocol (Forestomach Ligation): Nakamura, K., et al. "Effects of mucosal protective drugs on acute reflux esophagitis in rats." [Link] (Contextual grounding for the Nakamura scoring method).

  • This compound Pharmacokinetics in Rats: Shin, J. M., & Sachs, G. "Pharmacology of proton pump inhibitors." Current Gastroenterology Reports. [Link]

  • Comparative Surgical Models: Han, Y., et al. "Comparison and evaluation of acid reflux esophagitis animal models." [Link]

  • Dosing Guidelines (Preclinical): Sinha, S., et al. "Dose and time-dependent toxicological impact of this compound on vascular endothelium and renal tissue." Toxicology Letters. [Link]

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Application Note & Protocols: Establishing a Physiologically Relevant In Vitro Model of Pantoprazole-Induced Hypochlorhydria Using Human Gastric Organoids

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for establishing an in vitro model of pantoprazole-induced hypochlorhydria.

Abstract: This guide provides a comprehensive framework for establishing a robust and self-validating in vitro model of drug-induced hypochlorhydria using human gastric organoids. We detail the rationale and step-by-step protocols for culturing, differentiating, and treating these advanced 3D models with the proton pump inhibitor (PPI) this compound. The described validation assays, including luminal pH measurement, functional pepsin activity analysis, and quantification of compensatory gastrin expression, ensure the model's physiological relevance and reliability for applications in drug development, disease modeling, and mechanistic toxicology.

Foundational Principles: The "Why" Behind the Model

Hypochlorhydria, a state of abnormally low gastric acid secretion, is a common consequence of therapeutic intervention with proton pump inhibitors (PPIs). This compound, a widely prescribed PPI, functions by irreversibly inhibiting the H+/K+ ATPase pump, the final enzymatic step in the acid secretion pathway within gastric parietal cells[1][2][3]. While therapeutically beneficial for acid-related disorders, prolonged hypochlorhydria can have significant physiological consequences, including altered drug absorption, increased risk of enteric infections, and hypergastrinemia.

Developing a predictive in vitro model is crucial for:

  • Preclinical Efficacy Testing: Screening novel antisecretory compounds.

  • Pharmacology: Investigating the long-term cellular responses to acid suppression.

  • Drug-Drug Interaction Studies: Assessing how hypochlorhydria affects the bioavailability of other drugs.

Traditional 2D cell lines, such as the MKN-28 human gastric cell line, have been useful for studying general epithelial biology but are limited in their ability to replicate the complex, multi-cellular architecture and secretory function of the gastric gland[4]. Human gastric organoids, derived from adult stem cells, self-organize into 3D structures containing various differentiated cell types, including acid-secreting parietal cells, making them a superior and more physiologically relevant system[5][6][7].

The Mechanism of this compound Action

This compound is a prodrug that requires an acidic environment for its activation[2][8]. It accumulates in the acidic canaliculi of parietal cells, where it is converted to a reactive sulfenamide derivative. This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation[1][9]. The restoration of acid secretion is dependent on the synthesis of new pump proteins, which typically takes over 24 hours[2].

Pantoprazole_Mechanism Pantoprazole_inactive This compound (Inactive Prodrug) Pantoprazole_active Active Sulfenamide Pantoprazole_inactive->Pantoprazole_active Protonation (Acid-Catalyzed) Pump H+/K+ ATPase (Proton Pump) Pantoprazole_active->Pump Pump_inhibited Inhibited Pump (Covalent Bond) H_out H+ Pump->H_out Gastric Acid Pump_inhibited->H_out H_in H+

Caption: this compound's mechanism of irreversible H+/K+ ATPase inhibition.

Experimental Design: A Self-Validating System

A robust model must confirm its own biological state. In this system, successful induction of hypochlorhydria by this compound should trigger a known physiological feedback loop: the elevation of gastrin. G-cells in the stomach antrum increase gastrin secretion in response to elevated gastric pH, creating a compensatory stimulus for acid production[10]. Therefore, our model is validated by observing both the primary effect (increased pH) and the secondary biological response (increased gastrin).

Validation_Loop This compound This compound Treatment Inhibition H+/K+ ATPase Inhibition This compound->Inhibition Hypochlorhydria Decreased H+ Secretion (Hypochlorhydria) Inhibition->Hypochlorhydria Primary Effect pH_Increase Increased Luminal pH (Primary Endpoint) Hypochlorhydria->pH_Increase Gastrin Increased Gastrin Expression (Secondary Endpoint) pH_Increase->Gastrin Physiological Feedback Loop

Caption: Self-validating workflow for the hypochlorhydria model.

Detailed Protocols

Protocol 1: Culture and Differentiation of Human Gastric Organoids

This protocol is adapted from established methods for generating gastric organoids from adult stem cells.

Materials:

  • Human gastric biopsy tissue

  • Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Gastric Organoid Culture Medium (Advanced DMEM/F12 with supplements: Gastrin, EGF, Noggin, R-spondin-1, FGF10, Wnt3a, Y-27632, Primocin)

  • Cell Recovery Solution

Methodology:

  • Tissue Digestion: Mince biopsy tissue and wash with cold PBS. Incubate in Chelation Buffer for 60 minutes at 4°C to release gastric glands.

  • Gland Isolation: Vigorously pipette the tissue to free the glands. Pass the suspension through a 70 µm cell strainer. Centrifuge the filtrate to pellet the isolated glands.

  • Embedding: Resuspend the gland pellet in a cold Basement Membrane Matrix at a density of 50-100 glands per 50 µL.

  • Plating: Dispense 50 µL domes of the gland/matrix suspension into a pre-warmed 24-well plate. Allow the domes to solidify at 37°C for 15-20 minutes.

  • Culture Initiation: Gently add 500 µL of pre-warmed Gastric Organoid Culture Medium to each well.

  • Maintenance and Differentiation:

    • Culture at 37°C, 5% CO2.

    • Replace the medium every 2-3 days.

    • After 7-10 days, organoids will have formed cystic structures. Passage them by mechanically disrupting and re-embedding in a fresh matrix.

    • To induce differentiation of parietal cells, modify the culture medium by withdrawing Wnt3a and reducing R-spondin-1 concentration for 4-6 days prior to experimentation. This mimics the cell differentiation gradients found in vivo.

Protocol 2: Induction of Hypochlorhydria with this compound

Materials:

  • Differentiated gastric organoids (from Protocol 1)

  • This compound sodium salt

  • Histamine dihydrochloride

  • Culture medium (as in Protocol 1, differentiation conditions)

  • DMSO (vehicle control)

Methodology:

  • Prepare this compound Stocks: Dissolve this compound in DMSO to create a 100 mM stock solution. Further dilute in culture medium to create working concentrations. Rationale: A high-concentration stock in DMSO minimizes the final vehicle concentration in the culture.

  • Organoid Stimulation: To establish a baseline of active acid secretion, pre-treat the organoids with 100 µM Histamine for 2 hours. Histamine is a primary secretagogue that stimulates parietal cells[11].

  • This compound Treatment:

    • Prepare treatment groups in triplicate: Vehicle Control (DMSO), and various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Remove the histamine-containing medium and replace it with the this compound treatment medium.

    • Incubate for 24 hours. Rationale: A 24-hour incubation is sufficient for this compound to exert its irreversible inhibitory effect and allows time for new pump synthesis to begin, providing a relevant therapeutic window for assessment[2].

Protocol 3: Validation Assays

A. Luminal pH Measurement

  • Reagent: SNARF-1 AM pH-sensitive dye.

  • Procedure:

    • Incubate the treated organoids with SNARF-1 AM dye for 30 minutes.

    • Wash with fresh medium to remove excess dye.

    • Perform live-cell imaging using a confocal microscope with ratiometric imaging capabilities (e.g., 580 nm and 640 nm emission wavelengths).

    • Generate a pH calibration curve using buffers of known pH to convert fluorescence ratios to absolute pH values within the organoid lumen.

B. Pepsin Activity Assay

  • Rationale: The conversion of pepsinogen to its active form, pepsin, is pH-dependent, occurring optimally at a pH below 3. Hypochlorhydria will reduce active pepsin.

  • Procedure (adapted from hemoglobin digestion methods)[12][13]:

    • Lyse the treated organoids in a suitable buffer and collect the supernatant.

    • Add the lysate to a reaction buffer containing a hemoglobin substrate at pH 2.0.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate undigested hemoglobin.

    • Centrifuge and measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested peptides, indicating pepsin activity.

C. Gastrin (GAST) Gene Expression Analysis

  • Procedure:

    • Harvest treated organoids and extract total RNA using a commercial kit.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative real-time PCR (qPCR) using validated primers for human GAST and a stable housekeeping gene (e.g., GAPDH).

    • Calculate the relative expression of GAST using the ΔΔCt method.

Expected Results and Data Interpretation

The successful establishment of the this compound-induced hypochlorhydria model will be demonstrated by a dose-dependent effect across the validation assays.

This compound Conc.Mean Luminal pH (± SD)Relative Pepsin Activity (%) (± SD)Relative GAST mRNA Fold Change (± SD)
Vehicle (0 µM)2.5 (± 0.3)100 (± 8.5)1.0 (± 0.2)
1 µM3.2 (± 0.4)75 (± 6.1)1.8 (± 0.3)
10 µM4.5 (± 0.5)42 (± 5.3)3.5 (± 0.6)
50 µM5.8 (± 0.6)15 (± 3.9)6.2 (± 0.9)
100 µM6.5 (± 0.5)< 57.8 (± 1.1)
Table 1: Representative quantitative data from a dose-response experiment. Results show that as this compound concentration increases, luminal pH rises, leading to a functional decrease in pepsin activity and a compensatory increase in gastrin gene expression.

Interpretation:

  • A significant, dose-dependent increase in luminal pH is the primary confirmation of H+/K+ ATPase inhibition.

  • A corresponding decrease in pepsin activity provides functional validation of the induced hypochlorhydria.

  • A robust, dose-dependent increase in GAST expression confirms the activation of the physiological feedback loop, validating the model's integrity.

References

  • Clinical experience with this compound in gastroesophageal reflux disease. PubMed. Available at: [Link]

  • In vitro effect of this compound on lower esophageal sphincter tone in rats. PubMed. Available at: [Link]

  • What is the mechanism of this compound Sodium Hydrate? Patsnap Synapse. Available at: [Link]

  • Intragastric pH and serum gastrin during administration of different doses of this compound in healthy subjects. PubMed. Available at: [Link]

  • Clinical experience with this compound in gastroesophageal reflux disease. ResearchGate. Available at: [Link]

  • Mechanisms of protection by this compound against NSAID-induced gastric mucosal damage. ResearchGate. Available at: [Link]

  • Formulation and in-vitro evaluation of this compound loaded pH-sensitive polymeric nanoparticles. ResearchGate. Available at: [Link]

  • Stability Indicating HPLC Method for In-Vitro Determination of this compound Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. ResearchGate. Available at: [Link]

  • Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle. National Institutes of Health. Available at: [Link]

  • Effect of this compound on 24-h intragastric pH and serum gastrin in humans. PubMed. Available at: [Link]

  • (PDF) In vitro effect of this compound on lower esophageal sphincter tone in rats. ResearchGate. Available at: [Link]

  • Comprehensive Insights into Screening Models for the Pharmacological Evaluation of Antiulcer Activity. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • In-vitro evaluation of probiotic potential of gut microbes isolated from retail chicken. PLOS ONE. Available at: [Link]

  • A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol. National Institutes of Health. Available at: [Link]

  • Human cell line for study of damage to gastric epithelial cells in vitro. PubMed. Available at: [Link]

  • Advances in the study of gastric organoids as disease models. National Institutes of Health. Available at: [Link]

  • This compound - StatPearls. National Institutes of Health. Available at: [Link]

  • A model for integrative study of human gastric acid secretion. Journal of Applied Physiology. Available at: [Link]

  • Pepsin activity as a function of pH and digestion time on caseins and egg white proteins under static in vitro conditions. RSC Publishing. Available at: [Link]

  • Breaking and Remaking: Using Organoids to Model Gastric Tissue Damage and Repair. MDPI. Available at: [Link]

  • Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study. PubMed Central. Available at: [Link]

  • The effect of pH on the digestion of proteins in vitro by pepsin. Cambridge University Press. Available at: [Link]

  • Gastric organoids: Advancing the study of H. pylori pathogenesis and inflammation. National Institutes of Health. Available at: [Link]

  • Gastric organoids as a model system to study H. pylori. 2022 Gastric Cancer Summit. Available at: [Link]

  • Monitoring protein hydrolysis by pepsin using pH-stat: In vitro gastric digestions in static and dynamic pH conditions. ResearchGate. Available at: [Link]

  • This compound Action Pathway. SMPDB. Available at: [Link]

  • Gastric Organoids: An Emerging Model System to Study Helicobacter pylori Pathogenesis. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

troubleshooting pantoprazole solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pantoprazole Aqueous Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to explain not just what to do, but why you're doing it, ensuring your experimental setup is both robust and reliable.

The central challenge in handling this compound is its inherent chemical nature: it is a weak base that is highly unstable in acidic environments but stable under alkaline conditions.[1][2][3] This pH-dependent stability is the root cause of most solubility and degradation issues.[2][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: I added this compound sodium to neutral water (pH ~7) and it won't fully dissolve. Why?

While this compound sodium sesquihydrate is described as "freely soluble in water," this can be misleading without considering the solution's final pH.[4] Commercial water can be slightly acidic due to dissolved atmospheric CO2. This slight acidity can be enough to initiate the degradation of this compound at the solid-liquid interface, creating less soluble byproducts that may inhibit further dissolution. Furthermore, some sources indicate it is only "very slightly soluble" in phosphate buffer at pH 7.4, underscoring its complex behavior near neutral pH.[4][5]

Q2: My this compound solution turned yellow or brown shortly after preparation. What happened?

This is a classic sign of acid-catalyzed degradation.[2][6] this compound, a benzimidazole derivative, undergoes a rapid molecular rearrangement in acidic conditions (pH < 5) to a tetracyclic sulfonamide, which is the active form that binds to proton pumps.[3][7] However, in solution, this process continues, leading to the formation of colored degradation products.[2][6] The degradation half-life is dramatically reduced at lower pH, from approximately 220 hours at pH 7.8 to just 2.8 hours at pH 5.0.[4][8] In 0.1 M HCl, it degrades almost completely within 10 minutes.[6]

Q3: Can I just add NaOH to my solution to raise the pH?

While adding a strong base like sodium hydroxide will increase pH, it is not a robust strategy. It offers poor pH control and virtually no buffering capacity. Any introduction of acidic material or absorption of atmospheric CO2 can cause the pH to drop, initiating degradation. A well-buffered system is always the superior choice for maintaining solution stability. This compound is highly stable in 0.1 M NaOH, but this is often not a physiologically relevant or experimentally desirable condition.[6]

Q4: What is the optimal pH for storing a this compound stock solution?

The ideal pH is alkaline. Commercial intravenous formulations of this compound are reconstituted to a pH between 9.0 and 10.5, which provides excellent stability.[1][9] For laboratory stock solutions, preparing the solution in a buffer system with a pH of 9.0 or higher is recommended to ensure stability.

Section 2: Troubleshooting Workflows & In-Depth Analysis

This section provides systematic approaches to more complex problems, complete with explanatory diagrams and protocols.

Issue: Persistent Precipitation or Cloudiness in Solution

If you've attempted to dissolve this compound sodium in a buffered solution and still face clarity issues, it's time for a systematic troubleshooting approach.

The following workflow helps diagnose the root cause of poor solubility.

G start Start: Solution is Cloudy check_ph 1. Verify pH of Final Solution Is pH ≥ 9.0? start->check_ph ph_low pH is too low (< 9.0) check_ph->ph_low No ph_ok pH is correct (≥ 9.0) check_ph->ph_ok Yes cause_buffer Root Cause: - Insufficient buffer capacity - Inaccurate buffer prep - CO2 absorption ph_low->cause_buffer check_conc 2. Check Concentration Is it > 10 mg/mL? ph_ok->check_conc fix_buffer Action: - Prepare fresh, higher molarity buffer - Use freshly boiled, cooled water - Re-measure pH and adjust cause_buffer->fix_buffer end_success Result: Clear, Stable Solution fix_buffer->end_success conc_high Concentration is high check_conc->conc_high Yes conc_ok Concentration is within limits check_conc->conc_ok No cause_saturation Root Cause: Exceeding intrinsic solubility under current conditions. conc_high->cause_saturation check_material 3. Evaluate Starting Material Is it this compound Sodium? conc_ok->check_material fix_saturation Action: - Dilute the solution - Consider a co-solvent (e.g., DMSO, Ethanol) - Gently warm and sonicate cause_saturation->fix_saturation fix_saturation->end_success material_base Using this compound Free Base check_material->material_base No cause_base Root Cause: Free base has much lower aqueous solubility than the sodium salt. material_base->cause_base fix_base Action: - Use this compound Sodium - Convert base to salt in situ with stoichiometric NaOH in solution cause_base->fix_base fix_base->end_success

Caption: Troubleshooting workflow for this compound solubility.

Understanding the Chemistry: The Degradation Pathway

The instability of this compound in acid is not simple decomposition; it's a structural transformation. Understanding this mechanism is key to preventing it.

  • Protonation: In an acidic environment (pH < 4), the benzimidazole nitrogen and the pyridine nitrogen in the this compound molecule become protonated. This is the initiation step.

  • Rearrangement: The protonated molecule undergoes a rapid intramolecular rearrangement.

  • Formation of Active Species: This rearrangement forms a tetracyclic cationic sulfenamide. This is the active molecule that covalently binds to and inhibits the H+/K+-ATPase (proton pump) in parietal cells.[3][7]

  • Further Degradation: In an experimental solution, this reactive intermediate does not have a proton pump to bind to and will continue to react, leading to the formation of various degradation byproducts, often appearing as a yellow or brown discoloration.[2][6]

G cluster_stable Stable Environment (pH > 8) cluster_unstable Acidic Environment (pH < 5) Panto_Stable This compound (Stable Form) Protonation 1. Protonation (Addition of H+) Panto_Stable->Protonation Introduction of Acid Rearrangement 2. Intramolecular Rearrangement Protonation->Rearrangement Sulfenamide 3. Cationic Sulfenamide (Reactive Intermediate) Rearrangement->Sulfenamide Degradation 4. Further Reactions (Colored Byproducts) Sulfenamide->Degradation

Caption: Simplified acid-catalyzed degradation pathway of this compound.

Section 3: Protocols & Methodologies

This section provides validated, step-by-step procedures for common laboratory tasks.

Protocol 1: Preparation of a 1 mg/mL (1000 µg/mL) Aqueous Stock Solution

This protocol is designed to create a stable, reliable stock solution for use in cell culture or other buffered experimental systems.

Materials:

  • This compound Sodium Sesquihydrate (USP grade or equivalent)[10]

  • 1 M Sodium Hydroxide (NaOH) Solution

  • 0.1 M Sodium Bicarbonate Buffer (pH 9.5)

  • Sterile, deionized water (preferably boiled to remove dissolved CO2)

  • Calibrated pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Buffer: Create a 0.1 M sodium bicarbonate buffer. Adjust the pH to 9.5 using 1 M NaOH.

  • Weigh this compound: Accurately weigh the required amount of this compound sodium sesquihydrate. Note: The molecular weight of this compound sodium sesquihydrate is ~432.4 g/mol , while the active this compound moiety is ~383.4 g/mol . Adjust your calculations based on which entity your desired concentration refers to.

  • Initial Dissolution: Add the this compound powder to a volume of the pH 9.5 buffer equivalent to about 80% of your final desired volume.

  • Mix Thoroughly: Stir the solution using a magnetic stirrer until all the powder is completely dissolved. Gentle sonication can be used to expedite this process. Do not heat the solution.

  • Volume Adjustment: Once fully dissolved, add the pH 9.5 buffer to reach the final desired volume.

  • Verification (Self-Validation Step):

    • Measure the pH of the final solution. It should be stable and remain above 9.0. If the pH has dropped significantly, it indicates the buffer capacity was insufficient, and the solution may not be stable.

    • Visually inspect the solution. It should be clear and colorless.

  • Sterilization & Storage: Sterile filter the solution using a 0.22 µm filter into a sterile, light-resistant container.[10] Store at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is possible, but stability should be validated for your specific conditions.

Protocol 2: Verifying Concentration and Purity via HPLC

A stability-indicating HPLC method is crucial to confirm that your solution not only has the correct concentration but also has not degraded.[11]

HPLC System Parameters (Example Method):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and acetonitrile. For example, a buffer of 10 mM potassium dihydrogen orthophosphate (adjusted to pH 6.8 or 7.0) and acetonitrile in a 70:30 or 55:45 v/v ratio.[12][13]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at 290 nm.[6][11]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare Standards: Create a calibration curve using freshly prepared standards of known this compound concentrations in the mobile phase.

  • Prepare Sample: Dilute your prepared stock solution with the mobile phase to a concentration that falls within the linear range of your calibration curve.

  • Analysis: Run the standards and the sample on the HPLC system.

  • Evaluation (Self-Validation Step):

    • Concentration: Quantify your sample concentration against the calibration curve. It should be within ±5% of the target concentration.

    • Purity: Examine the chromatogram. A stable solution will show a single, sharp peak for this compound at its expected retention time (e.g., ~7.9 minutes in some systems).[12] The appearance of additional peaks, especially early-eluting ones, indicates the presence of degradation products.[6]

Section 4: Physicochemical Data Reference

Quick reference data is essential for experimental design.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C16H15F2N3O4S (this compound Base)[5]
Molecular Weight 383.37 g/mol (Base) / 432.4 g/mol (Sodium Sesquihydrate)[4]
pKa pKa1 ≈ 3.9-4.0; pKa2 ≈ 8.19[1][5][14]
Appearance White to off-white crystalline powder (Sodium Sesquihydrate)[4]
Aqueous Stability Highly pH-dependent; stable in alkaline (pH > 8), labile in acidic (pH < 5) conditions.[1][2][3]

Table 2: pH-Dependent Degradation Half-Life (t½) at Ambient Temperature

pHApproximate Half-Life (t½)Source(s)
5.0 2.8 hours[4][8]
7.8 220 hours[4][8]
< 4.0 Minutes[6][15]

References

  • Reddy, G. S., et al. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in this compound bulk drug. SciELO. Retrieved from [Link]

  • Sharmin, S., et al. (2011). Assessment of dissolution profile of this compound tablets available in Bangladesh. Stamford Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Gupta, V. D. (2005). Stability of this compound in 0.9% Sodium Chloride Injection. Medscape. Retrieved from [Link]

  • Kovaleva, E. L., & Nosataia, I. S. (2019). Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review). ResearchGate. Retrieved from [Link]

  • Gholami, K., et al. (2015). On the Mechanism of Formation and the Synthesis of this compound Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Ahmadi, M., et al. (2011). Validated Stability-Indicating HPLC Method for the Determination of this compound in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Kerkal, A. (2024). A Comprehensive Review on Amorphization of this compound. International Journal of Pharmaceutical Sciences.
  • U.S. Pharmacopeia. (n.d.). This compound Sodium. USP-NF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of this compound Sodium in Tablets on Newcrom R1. Retrieved from [Link]

  • Lebel, D., et al. (2009). Extended Stability of this compound for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C. PubMed Central. Retrieved from [Link]

  • Patel, P., & Tandel, F. (2024). This compound. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Kumar, L., et al. (2015). Optimization and evaluation of immediate release this compound sodium sesquihydrate capsule by buffered macro environment method. International Journal of Pharmacy and Pharmaceutical Sciences.
  • U.S. Pharmacopeia. (2019). This compound Sodium Delayed-Release Tablets. USP-NF.
  • Sanis Health Inc. (2017). Product Monograph: this compound.
  • Tomic, Z., et al. (2020).
  • Swain, D., et al. (2022). Preformulation Studies of this compound: Fundamental Part of Formulation Design. Scholars Middle East Publishers.
  • Seshachalam, V., & Kothapally, C. B. (2012). Analytical method development and validation of simultaneous estimation of rabeprazole, this compound, and itopride by reverse-phase high-performance liquid chromatography. PubMed Central. Retrieved from [Link]

  • Drugs.com. (2024). This compound Injection: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Johnson, C. E., et al. (2003). Stability of this compound in an Extemporaneously Compounded Oral Liquid. American Journal of Health-System Pharmacy.
  • Reddy, P. S., et al. (2011). Method development and validation of hplc for the determination and quantification of this compound.
  • Nasef, A. M., et al. (2017). Formulation and in-vitro evaluation of this compound loaded pH-sensitive polymeric nanoparticles.
  • Kumar, A., et al. (2011). Analytical method development and method validation for the estimation of this compound in tablet dosage form by RP-HPLC. Der Pharma Chemica.
  • Debata, S., et al. (2020).
  • Johnson, C. E., et al. (2005). Stability of this compound in 0.9% sodium chloride injection in polypropylene syringes. American Journal of Health-System Pharmacy. Retrieved from [Link]

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Technical Support Center: Pantoprazole Dosing in Animal Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals utilizing pantoprazole in preclinical and veterinary research. It provides in-depth technical guidance, troubleshooting protocols, and species-specific dosing considerations to ensure experimental success and animal welfare.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in various animal species.

Q1: What is this compound and how does it work?

This compound is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2][3][4] It works by irreversibly binding to and inhibiting the hydrogen-potassium ATPase (H+/K+ ATPase) pump on the surface of gastric parietal cells.[5] This is the final step in the pathway of gastric acid secretion, making PPIs highly effective at reducing stomach acidity.[5] Due to this mechanism, PPIs like this compound are more effective for preventing ulcers than H2 blockers such as famotidine.[4]

Q2: Can I use the human dose of this compound for my animal studies?

No, directly converting a human dose to an animal dose based on body weight is scientifically invalid and can lead to either inefficacy or toxicity. Dose conversion requires a method called allometric scaling, which uses the body surface area (BSA) to account for differences in metabolic rates across species.[6][7][8][9] The US Food and Drug Administration (FDA) provides guidance on this method for calculating a Human Equivalent Dose (HED) from animal data, and the same principle can be applied in reverse to find an Animal Equivalent Dose (AED).[6][10][11]

Q3: What is the recommended starting dosage for this compound in common laboratory animals?

Dosages can vary based on the indication (e.g., treating existing ulcers vs. prophylaxis) and the route of administration. The following are general starting points based on available literature. It is critical to perform a pilot or dose-finding study for your specific experimental model.

  • Dogs: A common dose is 0.7 to 1.0 mg/kg, given orally (PO) or intravenously (IV) once daily.[1][12] Some studies suggest that 1.0 mg/kg IV every 12 hours is optimal for acid suppression.[13]

  • Cats: The typical dose is 1.0 mg/kg, administered PO or IV once daily.[1]

  • Rats: Pharmacokinetic studies in rats have used doses ranging from 0.12 to 5 mg/kg IV.[14] The S-enantiomer of this compound has been shown to be more potent in rats.[15]

  • Ruminants (Calves, Goats, Sheep): A dose of 0.5 mg/kg IV once daily is suggested for cattle, sheep, and goats.[1] Studies in neonatal calves have used 1 mg/kg IV or 2 mg/kg subcutaneously (SC) once daily.[5]

Q4: How should I administer this compound?

  • Oral (PO): this compound works best when given on an empty stomach, typically 30 minutes before the first meal of the day.[2][4] The tablets are delayed-release and should not be broken or cut, as this can destroy the enteric coating.[2][12]

  • Intravenous (IV): Injectable this compound must be given intravenously.[2] It should not be administered subcutaneously (SQ) or intramuscularly (IM).[2][12] For dogs, it is recommended to administer the IV solution slowly over 15 minutes.[12]

  • Subcutaneous (SC): While not a primary route, some studies in calves have explored SC administration, which appeared to be well absorbed and tolerated.[5]

Q5: What are the potential side effects of this compound in animals?

This compound is generally well-tolerated.[2][4] The most common side effects are mild and gastrointestinal in nature.[4]

  • Common: Diarrhea is the most frequently reported adverse effect.[12][16] Other potential effects include nausea, vomiting, and flatulence.[3][4][16]

  • Overdose: An overdose may lead to more severe signs like ataxia (poor coordination), lethargy, and tremors.[2][17]

  • Long-term Use: After prolonged use (e.g., >3-4 weeks), it is recommended to taper the dose rather than stopping abruptly to avoid rebound gastric acid hypersecretion.[18][19]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments involving this compound.

Issue 1: Lack of Efficacy (Insufficient Acid Suppression)

Symptom: No significant change in gastric pH or failure to prevent/heal gastrointestinal lesions in the experimental model.

Potential Cause Explanation & Validation Recommended Action
Inadequate Dosage The starting dose may be too low for the specific species, strain, or disease model. Metabolic rates vary significantly.[6]Validate: Measure gastric pH at expected peak effect time. Action: Perform a dose-escalation study. Increase the dose incrementally in a small cohort of animals and monitor gastric pH to determine the effective dose.
Improper Administration Oral: Giving with food can reduce absorption.[2] Crushing or splitting delayed-release tablets destroys the protective coating, leading to drug degradation by stomach acid.[12] IV: Administering too quickly may alter pharmacokinetics.Validate: Review your administration protocol. Ensure oral doses are given on an empty stomach.[4] Action: Adhere strictly to administration guidelines. Use whole tablets or appropriate oral suspensions. For IV, ensure slow administration over the recommended time.[12]
Incorrect Dosing Frequency This compound has a short half-life in some species (e.g., ~0.5 hours in rats, ~0.7 hours in goats).[14][20] A once-daily dose may not be sufficient to maintain acid suppression over 24 hours.Validate: Review pharmacokinetic data for your species. If unavailable, measure gastric pH at multiple time points over a 24-hour period. Action: Consider increasing the dosing frequency to twice daily (q12h), which is superior for treating acid-related issues.[19][21]
Drug Interaction Concurrent administration of sucralfate can decrease the absorption of oral this compound.[2]Validate: Review all co-administered compounds. Action: Stagger the administration times of this compound and potentially interacting drugs.
Issue 2: Unexpected Adverse Events

Symptom: Animals exhibit adverse effects beyond mild diarrhea, such as lethargy, vomiting, or neurological signs.

Potential Cause Explanation & Validation Recommended Action
Overdose The calculated dose may be too high, potentially due to an error in allometric scaling or species-specific sensitivity. A dose exceeding 300 mg/kg is considered toxic in animals.[1]Validate: Double-check all dose calculations, including body weight and conversion factors. Action: Immediately discontinue the drug and provide supportive veterinary care. Review your dosing protocol and consider a dose reduction for future experiments.
Allergic Reaction Though rare, hypersensitivity to the drug can occur.[12] Signs may include rash, fever, or swelling around the face.[3]Validate: Observe for clinical signs of an allergic reaction. Action: Stop administration immediately. Consult with veterinary staff for appropriate treatment. Do not re-administer to the affected animal.
Interaction with Other Drugs This compound can interact with other medications, such as ketoconazole, iron supplements, or warfarin.[2][12] It may decrease the absorption of drugs that require an acidic environment.[21]Validate: Review all co-administered drugs for known interactions. Action: Consult a veterinary pharmacologist. Adjustments to the timing or dosage of other medications may be necessary.

Section 3: Core Protocols & Workflows

Protocol 1: Allometric Scaling for Dose Calculation

This protocol outlines the standard method for converting a known effective dose from one species to an equivalent dose for another, based on Body Surface Area (BSA).

Principle: Allometric scaling is an empirical method that relates physiological processes to body size.[6][9] For many drugs, dose normalization to BSA (mg/m²) is a more accurate method for interspecies extrapolation than simple weight-based (mg/kg) conversion.[6]

Step-by-Step Methodology:

  • Identify the Km Factor: Find the established Km factor (a conversion constant) for the source species (Animal 1) and the target species (Animal 2).

    SpeciesAverage Body Weight (kg)Km Factor
    Mouse0.023
    Rat0.156
    Rabbit1.812
    Dog1020
    Human6037

    (Data adapted from FDA guidance documents)[11][22]

  • Obtain the Known Dose: Identify the known effective dose in mg/kg for Animal 1.

  • Calculate the Equivalent Dose: Use the following formula to calculate the Animal Equivalent Dose (AED) for Animal 2:

    AED (mg/kg) = Known Dose in Animal 1 (mg/kg) × (Km of Animal 1 / Km of Animal 2) [22][23]

  • Example Calculation (Human to Dog):

    • Known Human Dose: 40 mg for a 60 kg person = 0.67 mg/kg

    • Km Human: 37

    • Km Dog: 20

    • Dog Dose (mg/kg) = 0.67 mg/kg × (37 / 20) = 1.24 mg/kg

Workflow: Experimental Dose-Finding Study

This workflow provides a self-validating system to determine the optimal dose of this compound for a new animal model.

DoseFindingWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis start Define Experimental Model (Species, Disease State) calc Calculate Theoretical Starting Dose (via Allometric Scaling) start->calc cohort Establish Small Animal Cohorts (e.g., n=3-5 per group) calc->cohort admin Administer this compound (Control, Low, Mid, High Dose) cohort->admin monitor Monitor for Adverse Events (Throughout Study) admin->monitor measure Measure Primary Endpoint (e.g., Gastric pH at T_max) admin->measure analyze Analyze Data (pH vs. Dose, Safety Profile) monitor->analyze measure->analyze decision Determine Optimal Dose (Efficacy vs. Safety) analyze->decision decision->admin Refine Dose Range end Proceed with Full-Scale Experiment decision->end Dose Identified

Section 4: Comparative Pharmacokinetics & Data

Understanding the pharmacokinetic (PK) profile of this compound is crucial for designing effective dosing regimens. Significant inter-species variation exists.

Table 1: Recommended Starting Dosages
SpeciesRouteRecommended Dose (mg/kg)FrequencyKey Considerations
Dog PO, IV0.7 - 1.0[1][12]q24h or q12h[13]q12h dosing is more effective for sustained acid suppression.[13]
Cat PO, IV1.0[1]q24hLess evidence available compared to dogs.[4]
Rat IV0.12 - 5.0[14]Single Dose (PK Study)Has a very short half-life (~30 minutes).[14]
Horse PO, IV1.5[1]q24hTherapeutic goal is to maintain gastric pH >4.[5]
Calf IV, SC1.0 (IV), 2.0 (SC)[5]q24hSC administration appears viable in this species.[5]
Goat IV0.5 - 1.0[1][24]q24hCharacterized by rapid elimination.[24]
Table 2: Comparative Pharmacokinetic Parameters (IV Administration)
SpeciesDose (mg/kg)Half-Life (t1/2)Clearance (CL)Source
Rat 5~0.5 hours-[14]
Goat 1~0.7 hours~20.5 mL/kg/hr[20][24]
Human 10-80~0.8 hours-[14]
Foal -~1.4 hours-[20][24]
Calf (Neonate) 1~1.4 - 2.8 hours~199.9 mL/kg/hr[5][24]

Note: Direct comparison should be done with caution due to differences in study design and animal age.

Section 5: Mechanism of Action Diagram

This diagram illustrates the cellular mechanism by which this compound inhibits gastric acid secretion.

MOA Lumen Stomach Lumen (Gastric Acid) H_out H_out Lumen->H_out H+ secreted K_in K_in K_in->Lumen K+ recycled Panto_active Panto_active cluster_pump cluster_pump Panto_active->cluster_pump Irreversible Inhibition Panto_blood Panto_blood

References

  • Dr.Oracle. (2025, December 17). What is the proper use of this compound (Proton Pump Inhibitor) in animals?
  • PetPlace.com. (2024, March 18). This compound (Protonix®, Pantoloc®)
  • Vetscraft. This compound for animals.
  • Scribd. This compound.
  • Blount, W. This compound.
  • accessdata.fda.gov. The acute toxicity of this compound by the oral and intravenous route was.
  • PubMed. (2005).
  • VCA Animal Hospitals. This compound.
  • SingleCare. (2024, August 15). This compound for dogs: Dosage and safety.
  • ResearchGate. (2025, August 10).
  • WebMD. (2024, October 22).
  • PMC. (2023, January 30). Pharmacokinetic and pharmacodynamic properties of this compound in calves.
  • PubMed.
  • PMC - NIH. A simple practice guide for dose conversion between animals and human.
  • NIH.
  • ChemSafetyPRO. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
  • TargetMol. dose conversion between animals and human.
  • DVM360. (2019, March 25).
  • Frontiers. (2021, September 21).
  • accessdata.fda.gov.
  • ResearchGate. (2025, August 10). The application of allometric scaling principles to predict pharmacokinetic parameters across species.
  • Frontiers. (2021, September 22).
  • PMC - NIH. (2022, July 22). Evaluation of proton pump inhibitor administration in hospitalized dogs in a tertiary referral hospital.
  • PMC - NIH.
  • MDPI.
  • Indian Journal of Pharmaceutical Education and Research. Dose Conversion Between Animals and Humans: A Practical Solution.
  • Patsnap Synapse. (2025, May 29).
  • World Health Organization (WHO). (2024, November 29). Guidelines on the phasing out of animal tests for the quality control of biological products.
  • ResearchGate. (2014, May 21). How to convert human dose to animal dose?
  • Systematic Reviews in Pharmacy. A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.

Sources

challenges in formulating a stable pantoprazole solution for injection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pantoprazole Formulation Technical Support Center.

Current Status: Operational Lead Scientist: Dr. H. Sato, Senior Application Scientist Scope: Troubleshooting chemical instability, lyophilization defects, and reconstitution anomalies in this compound Sodium for Injection (40 mg).

Module 1: Chemical Stability & pH Management

Context: this compound is a substituted benzimidazole proton pump inhibitor (PPI). It is chemically fragile, exhibiting rapid acid-catalyzed degradation and sensitivity to metal ions. The most common user report we receive is "solution discoloration" (yellowing/browning).

Troubleshooting Guide: Discoloration & Degradation
ObservationProbable CauseMechanismCorrective Action
Yellow/Brown Solution Acidic pH ExcursionProtonation of the benzimidazole nitrogen triggers rearrangement into colored sulfonamide/benzimidazole fragments.Adjust pH: Ensure final formulation pH is 9.0 – 10.5 using NaOH. This compound degrades within minutes at pH < 7.[1]
Violet/Dark Haze Metal Ion OxidationTrace metals (Cu²⁺, Zn²⁺) from stoppers or manufacturing lines catalyze oxidative degradation.Add Chelation: Incorporate Edetate Disodium (EDTA) (approx. 1 mg/vial) to sequester metal ions.
Post-Reconstitution Precipitate Diluent IncompatibilityMixing with low pH diluents (e.g., some glucose solutions or acidic flush lines) causes the free acid to precipitate.Protocol Check: Only use 0.9% NaCl or 5% Dextrose. Ensure admixture pH remains > 9.0.
Deep Dive: The pH-Degradation Cascade

This compound is a "prodrug" designed to activate in the acidic parietal cells. In a formulation vial, however, this activation is a stability failure.

PantoprazoleDegradation Panto This compound Sodium (Stable at pH 9-10.5) Protonation Protonation of Benzimidazole N Panto->Protonation H+ Attack Acid Acidic Environment (pH < 7.0) Acid->Protonation Rearrangement Spiro-Intermediate Rearrangement Protonation->Rearrangement Activation Degradants Sulfonamides & Polymeric Degradants (Yellow/Brown Color) Rearrangement->Degradants Irreversible

Figure 1: Mechanism of acid-catalyzed instability. At neutral or acidic pH, this compound undergoes rapid rearrangement, leading to discoloration.

Module 2: Lyophilization & Cake Physics

Context: this compound sodium solutions have a low critical collapse temperature if not properly bulked. A common failure mode is "meltback" or "shrinkage," leading to high residual moisture and subsequent chemical hydrolysis.

FAQ: Lyophilization Cycle Optimization

Q: Why is my cake collapsing during primary drying? A: You likely exceeded the glass transition temperature of the freeze-concentrate (


). This compound sodium alone has a low 

.
  • Fix: Use Mannitol as a bulking agent to raise the collapse temperature.

  • Protocol: Implement an Annealing Step . Hold the product at -10°C to -15°C for 2-4 hours during freezing to crystallize the bulking agent (mannitol) and increase the structural rigidity of the cake before sublimation.

Q: What is the target residual moisture? A: < 2.0% w/w. Moisture facilitates hydrolysis of the sulfinyl group.

Standardized Lyophilization Protocol (this compound 40mg)
  • Filling: Fill 10 mL vials with filtered solution (pH 10.0).

  • Freezing: Ramp to -45°C. Hold for 4 hours.

  • Annealing (Critical): Ramp to -15°C. Hold for 3 hours (Crystallizes Mannitol).

  • Refreezing: Ramp back to -45°C. Hold for 2 hours.

  • Primary Drying: Vacuum set to 100 mTorr. Shelf temp ramp to -5°C.

  • Secondary Drying: Vacuum set to 50 mTorr. Shelf temp ramp to +35°C. Hold for 6+ hours to drive off bound water.

Module 3: Particulate Matter & Reconstitution

Context: Users often report "haze" upon adding saline. This is rarely microbial; it is usually chemical precipitation or container-closure interaction.

Troubleshooting Logic Tree

ParticulateTroubleshooting Start Observation: Haze or Particles CheckTime Time since Reconstitution? Start->CheckTime CheckDiluent Check Diluent Compatibility CheckTime->CheckDiluent Immediate CheckStopper Check Stopper Source CheckTime->CheckStopper > 4 Hours Precipitate Precipitation (pH Drop) CheckDiluent->Precipitate Used Glucose 5% (Acidic) CheckDiluent->Precipitate Mixed with Midazolam/Other Drugs Zinc Zinc/Metal Leaching CheckStopper->Zinc No EDTA in formula Silicone Silicone Oil Agglomeration CheckStopper->Silicone Excessive Siliconization

Figure 2: Diagnostic logic for particulate matter identification.

Critical Note on EDTA: The inclusion of Edetate Disodium is not just for chemical stability; it prevents the formation of insoluble zinc-pantoprazole complexes if the rubber stopper leaches zinc during shelf-life storage [1, 3].

References

  • FDA Access Data. (2023). PROTONIX I.V.[2][3] (this compound sodium) for Injection - Prescribing Information.[2][3][4][5][6][7][8][9] Retrieved from [Link][2][4][8][10][11][12]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4679, this compound. Retrieved from [Link]

  • Welsh, E. (2011). Stability of this compound Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes.[7][9] Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pantoprazole Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing pantoprazole in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this compound treatment, ensuring reproducible and meaningful results. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions for your specific experimental context.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in a laboratory setting.

Q1: What is the primary mechanism of action of this compound in a cell culture context?

A1: this compound is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, inhibiting acid secretion.[1][2][3] In the context of in vitro cell culture, its effects are more complex and can be independent of its traditional antacid function. This compound has been shown to inhibit vacuolar-type H+-ATPase (V-ATPase), which is crucial for maintaining the acidic microenvironment of organelles like lysosomes and endosomes in various cell types, including cancer cells and osteoclasts.[2] This disruption of pH homeostasis can trigger downstream effects such as apoptosis, cell cycle arrest, and inhibition of signaling pathways like PI3K/Akt/mTOR.[4][5]

Q2: Is this compound stable in standard cell culture medium?

A2: The stability of this compound is pH-dependent.[1][3] It is a prodrug that is activated in acidic environments. Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. While this compound can exert effects at this pH, its degradation rate increases at lower pH levels.[1] For experiments investigating pH-dependent effects, it is crucial to monitor and maintain the desired pH of the culture medium.

Q3: What is a typical starting concentration range and treatment duration for this compound in cell culture?

A3: The effective concentration and duration of this compound treatment are highly cell-type and context-dependent. A review of the literature reveals a broad range of concentrations and durations have been used. For initial experiments, a dose-response study is recommended, starting with a range of concentrations from approximately 10 µM to 200 µg/mL.[5][6] Treatment durations can vary from a few hours to several days, with 24 to 72 hours being a common timeframe to observe significant cellular effects.[4][5][7]

Q4: Should I be concerned about off-target effects of this compound?

A4: Yes, researchers should be aware of potential off-target effects. For instance, this compound has been identified as an inhibitor of T-cell-originated protein kinase (TOPK), a protein involved in tumorigenesis.[8][9] It has also been shown to affect sperm motility and capacitation in vitro.[6][10] Therefore, it is essential to consider the specific cellular context and to include appropriate controls to distinguish between on-target and off-target effects.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during this compound experiments.

Issue 1: High variability in results between experiments.

  • Potential Cause: Inconsistent pH of the cell culture medium.

    • Troubleshooting Step: Regularly measure the pH of your culture medium, especially after the addition of this compound or other reagents. Ensure your incubator's CO2 levels are stable, as this can affect medium pH. Consider using a medium with a stronger buffering capacity if pH fluctuations are a persistent issue.

  • Potential Cause: Degradation of this compound stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, aliquot and freeze them at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect stock solutions from light.[11]

  • Potential Cause: Cell passage number and confluency.

    • Troubleshooting Step: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and treated at a similar level of confluency for all experiments, as these factors can influence cellular responses to treatment.

Issue 2: No observable effect of this compound treatment.

  • Potential Cause: Insufficient treatment duration or concentration.

    • Troubleshooting Step: Refer to the optimization protocol in Section III. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and desired outcome. It's possible that the initial parameters were below the threshold for inducing a measurable effect.

  • Potential Cause: Cell line resistance.

    • Troubleshooting Step: Some cell lines may be inherently resistant to the effects of this compound. This could be due to lower expression of the target protein or robust compensatory mechanisms. Consider screening a panel of cell lines to find a more sensitive model for your research question.

  • Potential Cause: pH of the culture medium is not optimal for this compound activity.

    • Troubleshooting Step: Some studies suggest that this compound's anticancer effects are more pronounced in a slightly acidic environment.[7] If your hypothesis involves pH-dependent mechanisms, you may need to carefully adjust and buffer your culture medium to a lower pH.

Issue 3: Unexpected or contradictory results compared to published literature.

  • Potential Cause: Differences in experimental conditions.

    • Troubleshooting Step: Carefully compare your experimental protocol with the cited literature. Pay close attention to details such as the specific cell line and its source, the composition of the culture medium (including serum concentration), and the specific formulation of this compound used.

  • Potential Cause: Off-target effects dominating the observed phenotype.

    • Troubleshooting Step: As mentioned in the FAQs, this compound can have off-target effects.[6][8][9] Consider using another PPI with a different chemical structure as a control to see if the observed effect is specific to this compound or a class effect of PPIs.

III. Experimental Protocol: Optimizing this compound Treatment Duration

This protocol provides a systematic approach to determining the optimal treatment duration for your specific cell culture model.

Objective: To identify the ideal time point(s) for assessing the cellular response to this compound.
Materials:
  • Your cell line of interest

  • Complete cell culture medium

  • This compound sodium salt

  • Sterile, nuclease-free water or DMSO for stock solution preparation

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)

  • Reagents for your chosen endpoint assay (e.g., MTT, Annexin V/PI, cell cycle analysis kits)

Step-by-Step Methodology:
  • Preparation of this compound Stock Solution:

    • Dissolve this compound sodium salt in sterile, nuclease-free water or DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Cell Seeding:

    • Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase throughout the experiment. The optimal seeding density will need to be determined empirically for your specific cell line.

  • Time-Course Experiment Setup:

    • Allow the cells to adhere and recover for 24 hours after seeding.

    • Prepare a working concentration of this compound in complete culture medium. Based on literature, a concentration known to induce an effect in a similar cell type is a good starting point. If this is unknown, a pilot dose-response experiment (see table below) should be performed first.

    • Treat the cells with the this compound-containing medium. Include a vehicle control group (medium with the same concentration of the solvent used for the stock solution).

    • Establish multiple time points for analysis. A common range is 6, 12, 24, 48, and 72 hours.

  • Endpoint Analysis:

    • At each designated time point, harvest the cells and perform your chosen endpoint assay. This could include:

      • Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS): To assess the effect on cell proliferation and survival.

      • Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity): To determine if this compound induces programmed cell death.

      • Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To investigate if this compound causes cell cycle arrest.

      • Western Blot or qPCR: To analyze changes in the expression of target proteins or genes.

  • Data Analysis and Interpretation:

    • Plot the results of your endpoint assay as a function of time.

    • Identify the time point at which the desired effect is maximal or most consistent. This will be your optimal treatment duration for future experiments.

    • It is also important to note the earliest time point at which a significant effect is observed, as this can provide insights into the kinetics of the cellular response.

Data Presentation: Example Dose-Response and Time-Course Data

The following table illustrates how to structure the data from your optimization experiments.

This compound Concentration24h (% Viability)48h (% Viability)72h (% Viability)
Vehicle Control (0 µM)100%100%100%
10 µM95%85%70%
50 µM80%60%40%
100 µM65%45%25%
200 µM50%30%15%

IV. Visualizing Experimental Workflows and Mechanisms

Diagram 1: Experimental Workflow for Optimizing this compound Treatment

This diagram outlines the key steps in determining the optimal concentration and duration of this compound treatment.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock seed_cells Seed Cells in Multi-well Plates prep_stock->seed_cells dose_response Dose-Response Experiment (e.g., 0-200 µM) seed_cells->dose_response time_course Time-Course Experiment (e.g., 6, 12, 24, 48, 72h) dose_response->time_course Select effective concentration endpoint_assay Perform Endpoint Assays (Viability, Apoptosis, etc.) time_course->endpoint_assay data_analysis Data Analysis & Interpretation endpoint_assay->data_analysis optimize Optimized Protocol data_analysis->optimize Determine Optimal Duration & Concentration G This compound This compound v_atpase V-ATPase Inhibition This compound->v_atpase pi3k_akt PI3K/Akt/mTOR Signaling Inhibition This compound->pi3k_akt apoptosis Apoptosis v_atpase->apoptosis Disruption of pH homeostasis pi3k_akt->apoptosis Decreased pro-survival signaling

Caption: this compound's anti-cancer signaling pathways.

V. References

  • Drug Repurposing of this compound and Vitamin C Targeting Tumor Microenvironment Conditions Improves Anticancer Effect in Metastatic Castration-Resistant Prostate Cancer - Frontiers. (2021-07-06). [Link]

  • What is the mechanism of action of this compound (Proton Pump Inhibitor)? - Dr.Oracle. (2025-06-23). [Link]

  • Use of the Proton Pump Inhibitor this compound to Modify the Distribution and Activity of Doxorubicin: A Potential Strategy to Improve the Therapy of Solid Tumors - AACR Journals. [Link]

  • This compound - StatPearls - NCBI Bookshelf. (2025-07-06). [Link]

  • This compound Induces Mitochondrial Apoptosis and Attenuates NF-κB Signaling in Glioma Cells - PMC - PubMed Central. (2018-10-09). [Link]

  • Effect of pantoprazol a proton pump inhibitor on small intestinal paneth cells - SciSpace. [Link]

  • This compound, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PubMed. (2016-04-19). [Link]

  • This compound, a proton-pump inhibitor, impairs human sperm motility and capacitation in vitro. [Link]

  • This compound Decreases Cell Viability and Function of Human Osteoclasts In Vitro - NIH. [Link]

  • This compound, a proton pump inhibitor, impairs human sperm motility and capacitation in vitro | Request PDF - ResearchGate. [Link]

  • This compound Induces Apoptosis of Leukemic Cells by Inhibiting Expression of P-Glycoprotein/Multidrug Resistance-Associated Protein-1 Through PI3K/AKT/mTOR Signaling - PMC - PubMed Central. (2017-03-30). [Link]

  • Proton pump inhibitor this compound inhibits the proliferation, self-renewal and chemoresistance of gastric cancer stem cells via the EMT/β-catenin pathways - PubMed. [Link]

  • This compound Induces Apoptosis of Leukemic Cells by Inhibiting Expression of P-Glycoprotein/Multidrug Resistance-Associated Protein-1 Through PI3K/AKT/mTOR Signaling - PubMed. [Link]

  • This compound, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - ResearchGate. (2025-08-06). [Link]

  • Comprehensive Insights into Screening Models for the Pharmacological Evaluation of Antiulcer Activity - International Journal of Pharmaceutical Sciences. [Link]

  • On the Mechanism of Formation and the Synthesis of this compound Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PubMed Central. [Link]

Sources

Validation & Comparative

Validating Pantoprazole's Specificity for the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Biochemical Validation

Executive Summary: The Biochemical Case for Pantoprazole

In the landscape of Proton Pump Inhibitors (PPIs), This compound is distinguished not merely by its clinical efficacy, but by its rigorous biochemical specificity. Unlike early-generation PPIs, this compound exhibits a unique pH-dependent activation profile and a distinct binding topology on the H⁺/K⁺-ATPase.

For researchers and drug developers, validating this specificity requires moving beyond simple IC50 measurements. It demands a protocol that tests the drug's acid stability , activation kinetics , and binding irreversibility . This guide outlines the mechanistic rationale and provides a self-validating experimental framework to confirm this compound’s selectivity for the gastric proton pump over other ATPases.

Mechanistic Basis of Specificity

This compound is a substituted benzimidazole sulfoxide prodrug. Its specificity is governed by two critical factors:

  • pH-Selective Activation: this compound is chemically more stable at neutral pH (pH 7.4) than omeprazole or lansoprazole. It requires a highly acidic environment (pH < 3.0), found almost exclusively in the parietal cell canaliculus, to protonate and rearrange into the active cyclic sulfenamide.

  • Unique Cysteine Targeting: While most PPIs bind Cys813 (the transport domain), this compound uniquely binds Cys822 deep within the membrane domain.[1] This binding is resistant to reducing agents (like glutathione), conferring "true" irreversibility.

Comparative Profile: this compound vs. Alternatives
FeatureThis compoundOmeprazoleLansoprazoleSignificance
Activation pH < 3.0 (Strict)< 5.0 (Moderate)< 5.0 (Moderate)This compound has lower off-target activation risk in blood/tissue.
Cysteine Targets Cys813, Cys822 Cys813, Cys892Cys813, Cys321, Cys892Cys822 is inaccessible to cytosolic reducing agents.
Reversibility Irreversible (Cys822 bond stable)Partially Reversible (DTT/GSH removes drug)Partially ReversibleExplains this compound's prolonged duration of action.
Na⁺/K⁺-ATPase No InhibitionMinimal InhibitionMinimal InhibitionCritical specificity control.
Visualizing the Activation Pathway

The following diagram illustrates the "Ion Trapping" mechanism and the specific cysteine attack that defines this compound's action.

Pantoprazole_Mechanism Blood Systemic Circulation (pH 7.4) Parietal Parietal Cell Cytosol (pH 7.1) Blood->Parietal Diffusion Canaliculus Secretory Canaliculus (pH < 1.0) Parietal->Canaliculus Diffusion (Ion Trapping) Prodrug This compound (Prodrug) Canaliculus->Prodrug Accumulation Protonation Pyridine N-Protonation Prodrug->Protonation H+ High Conc. Sulfenamide Cyclic Sulfenamide (Active Species) Protonation->Sulfenamide Acid Catalysis Pump H+/K+ ATPase (Active Pump) Sulfenamide->Pump Attacks Cys813 & Cys822 Inhibited Covalent Disulfide Complex (Inhibited Pump) Pump->Inhibited Irreversible Binding

Caption: Figure 1.[2][3] The pH-dependent activation cascade of this compound.[4] Note the requirement for the highly acidic canalicular environment for conversion to the active sulfenamide.

Experimental Validation Framework

To validate specificity, one must prove three hypotheses:

  • Hypothesis A: The drug is inactive at neutral pH (Stability).

  • Hypothesis B: The drug inhibits H⁺/K⁺-ATPase only after acid activation (Selectivity).

  • Hypothesis C: The drug does not inhibit distinct ion pumps like Na⁺/K⁺-ATPase (Specificity).

Protocol 1: The Acid-Activation Differential Assay

This protocol validates that this compound is a prodrug requiring acid activation, distinguishing it from non-specific ATPase poisons.

Materials:

  • Enzyme Source: Lyophilized Hog Gastric H⁺/K⁺-ATPase vesicles (Sigma or prepared via sucrose gradient centrifugation).

  • Reaction Buffer: 50 mM Tris-acetate, 2 mM MgCl₂, pH 7.4.

  • Acid Activation Buffer: 50 mM Acetate buffer, pH 1.0 - 3.0.

  • Substrate: 2 mM ATP.

  • Detection: Malachite Green Phosphate Assay Kit.

Step-by-Step Workflow:

  • Pre-Incubation (Activation Step):

    • Prepare 10 mM this compound stock in DMSO.

    • Group A (Acid Activated): Incubate this compound (10 µM) in Acid Activation Buffer (pH 1.0) for 15 minutes at 37°C.

    • Group B (Neutral Control): Incubate this compound (10 µM) in Reaction Buffer (pH 7.4) for 15 minutes at 37°C.

    • Group C (Vehicle): DMSO only in Acid Buffer.

  • Neutralization:

    • Aliquot samples from Groups A, B, and C into the main Reaction Buffer (pH 7.4) containing the H⁺/K⁺-ATPase enzyme (10 µg protein).

    • Note: The dilution factor must be sufficient to bring the final pH back to 7.4 for the ATPase reaction.

  • ATPase Reaction:

    • Add 10 mM KCl (K⁺ stimulates the pump).

    • Initiate reaction with 2 mM ATP.

    • Incubate for 20 minutes at 37°C.

  • Termination & Measurement:

    • Stop reaction with Malachite Green reagent.

    • Measure Absorbance at 620 nm (Phosphate release).

Expected Results:

Group Condition ATPase Activity (% Control) Interpretation
A Acid Pre-treated < 10% Drug converted to sulfenamide; pump inhibited.
B Neutral Pre-treated > 90% Drug remained stable prodrug; pump active.

| C | Vehicle Control | 100% | Baseline activity. |

Protocol 2: The "Glutathione Washout" (Reversibility Test)

This assay differentiates this compound (Cys822 binding) from omeprazole (Cys813 binding).[5]

Workflow:

  • Inhibit H⁺/K⁺-ATPase with this compound and Omeprazole (separately) using the Acid-Activation protocol above.

  • Washout: Centrifuge vesicles to remove unbound drug.

  • Reduction: Resuspend vesicles in buffer containing 10 mM Glutathione (GSH) or DTT. Incubate for 30 minutes.

  • Re-Assay: Measure ATPase activity again.

Data Interpretation:

  • Omeprazole samples: Activity recovers significantly (~50-80%) because GSH reduces the Cys813-S-S-Drug bond.

  • This compound samples: Activity remains inhibited (< 20% recovery).[6] The Cys822 bond is buried in the transmembrane domain, inaccessible to hydrophilic reducing agents.

Protocol 3: Cross-Reactivity Screen (Na⁺/K⁺-ATPase)

To ensure the inhibition is specific to the proton pump and not a general ATPase toxic effect.

Materials:

  • Enzyme: Kidney microsomes (rich in Na⁺/K⁺-ATPase).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂, pH 7.4.

  • Inhibitor: Ouabain (Positive Control).

Workflow:

  • Incubate Kidney microsomes with Acid-Activated this compound (from Protocol 1).

  • Run ATPase assay as described.

  • Compare with Ouabain (1 mM).

Validation Criteria:

  • This compound should show < 5% inhibition of Na⁺/K⁺-ATPase.

  • Ouabain should show > 95% inhibition .

Experimental Workflow Diagram

This diagram summarizes the integrated validation process.

Validation_Workflow cluster_0 Step 1: Specificity Activation cluster_1 Step 2: Target Interaction Start Start: this compound Sample Acid Incubate pH 1.0 (Activation) Start->Acid Neutral Incubate pH 7.4 (Control) Start->Neutral Gastric Add to H+/K+ ATPase Acid->Gastric Kidney Add to Na+/K+ ATPase (Counter Screen) Acid->Kidney Neutral->Gastric Result1 Result: High Inhibition (Validates Potency) Gastric->Result1 If pH=1 Result2 Result: No Inhibition (Validates Stability) Gastric->Result2 If pH=7.4 Result3 Result: No Inhibition (Validates Selectivity) Kidney->Result3

Caption: Figure 2. Integrated workflow for validating pH-dependent activation and enzyme selectivity.

References
  • Shin, J. M., & Sachs, G. (2004). Differences in binding properties of two proton pump inhibitors on the gastric H+,K+-ATPase in vivo. Biochemical Pharmacology, 68(11), 2117–2127.

  • Besancon, M., Simon, A., Sachs, G., & Shin, J. M. (1997). Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents. Journal of Biological Chemistry, 272(36), 22438–22446.

  • Kromer, W., et al. (1998). Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates. Pharmacology, 56(2), 57-70.

  • Fellenius, E., et al. (1981). Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase.[2][4][6] Nature, 290, 159–161.

  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25–35.

Sources

Technical Validation Guide: In Vivo Inhibition of H+/K+-ATPase by Pantoprazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Cysteine-822 Advantage

This guide provides a rigorous framework for validating the efficacy of pantoprazole in inhibiting the gastric H+/K+-ATPase (proton pump) in vivo. Unlike first-generation proton pump inhibitors (PPIs) like omeprazole, this compound exhibits a unique binding profile—specifically targeting Cysteine-822 deep within the membrane transport domain, in addition to the common Cysteine-813.

This distinct molecular interaction confers "irreversible" inhibition that persists beyond the plasma half-life of the drug, a critical differentiator when comparing performance against reversible Potassium-Competitive Acid Blockers (P-CABs) like vonoprazan or other substituted benzimidazoles.

Mechanistic Validation & Comparative Landscape

The Activation Pathway

This compound is a prodrug (substituted benzimidazole) that requires an acidic environment to convert into its active sulfenamide form.[1][2] Its high stability at neutral pH (pH 7.4) prevents premature activation, ensuring high bioavailability at the target site (the parietal cell canaliculus).

Diagram 1: Mechanism of Action & Cysteine Targeting

Pantoprazole_MOA Systemic Systemic Circulation (pH 7.4 - Inactive Prodrug) Parietal Parietal Cell Canaliculus (pH < 1.0 - Acidic Space) Systemic->Parietal Diffusion (Weak Base) Activation Protonation -> Sulfenamide Formation (Rate Limiting Step) Parietal->Activation Acid Catalysis Binding Covalent Disulfide Binding to H+/K+-ATPase Activation->Binding Cys813 Cys-813 (Luminal Loop - Common Site) Binding->Cys813 Cys822 Cys-822 (Transmembrane Segment 6 - Unique) Binding->Cys822 Block Irreversible Pump Inhibition (Requires De Novo Synthesis) Cys813->Block Cys822->Block High Stability Bond

Caption: this compound accumulates in the acidic canaliculus, converts to sulfenamide, and binds Cys813/Cys822.[3] Cys822 binding is unique to this compound, conferring high stability.

Comparative Performance Matrix

The following table contrasts this compound with its primary competitors, highlighting the structural basis for its in vivo performance.

FeatureThis compound Omeprazole Vonoprazan (P-CAB)
Mechanism Irreversible (Covalent)Irreversible (Covalent)Reversible (K+ Competitive)
Binding Sites Cys-813, Cys-822 Cys-813, Cys-892K+ binding site (ionic)
pH Stability (pH 7) High (Low activation in blood)ModerateHigh (Acid stable)
Reversibility by GSH Low (Cys-822 is inaccessible)High (Cys-813/892 are accessible)High (Dissociation constant)
Duration of Action >24h (Hit-and-Run)~24hDose-dependent (Plasma t1/2)

Expert Insight: The binding to Cys-822 is not accessible to reducing agents like glutathione (GSH) in vivo. While omeprazole-inhibited pumps can be partially reactivated by endogenous thiols, this compound-inhibited pumps are permanently disabled, requiring the cell to synthesize new pumps.

Experimental Protocols for In Vivo Validation

To validate this compound's efficacy, two primary systems are recommended: the Shay Rat Model (for total acid output) and 24-Hour Intragastric pH Monitoring (for pharmacodynamic duration).

Protocol A: The Modified Shay Rat Model (Pylorus Ligation)

This classical assay quantifies the volume and acidity of gastric juice secreted over 4 hours. It is the gold standard for establishing dose-response relationships.

Workflow Diagram

Shay_Rat_Protocol Prep Acclimatization (Wistar Rats, 150-200g) Fast Fasting (24h, water ad libitum) Prep->Fast Dose Drug Administration (IP/Oral, 1h pre-ligation) Fast->Dose Surgery Pylorus Ligation (Under Ether/Isoflurane) Dose->Surgery Wait 4-Hour Accumulation Surgery->Wait Harvest Sacrifice & Collection (Centrifuge Gastric Juice) Wait->Harvest Analysis Titration (0.01N NaOH) Calculate Total Acidity Harvest->Analysis

Caption: Step-by-step workflow for the Pylorus Ligation (Shay) model to quantify acid secretion.

Step-by-Step Methodology
  • Animal Prep: Use Wistar albino rats (150–200g). House individually in wire-bottom cages to prevent coprophagy.

  • Fasting: Fast animals for 24 hours prior to surgery; allow free access to water.

  • Dosing (The Variable): Administer this compound (e.g., 10, 20, 40 mg/kg) intraperitoneally (IP) or orally 1 hour before ligation.

    • Control: Vehicle (Saline/CMC).

    • Comparator: Omeprazole (20 mg/kg).

  • Surgical Ligation:

    • Anesthetize (Isoflurane).

    • Make a midline incision below the xiphoid process.[4]

    • Identify the pylorus and ligate with silk suture (ensure no blood vessel damage).

    • Suture the abdomen closed.[4]

  • Collection: After 4 hours, sacrifice animals. Remove the stomach and drain contents into a graduated centrifuge tube.[4]

  • Analysis (Self-Validation):

    • Centrifuge at 3000 rpm for 10 min.

    • Measure Volume (mL) .

    • Measure pH .[3][4][5][6]

    • Titration: Titrate 1.0 mL of supernatant with 0.01 N NaOH using Topfer’s reagent (for free acidity) and Phenolphthalein (for total acidity).

Calculation:



Protocol B: Continuous Intragastric pH Monitoring

For bridging to clinical relevance, measuring the "pH Holding Time" (Time pH > 4.0) is superior to simple volume measurement.

Methodology:

  • Cannulation: Implant a chronic gastric fistula or use a nasogastric pH probe in larger models (e.g., dogs or anesthetized rats).

  • Basal Measurement: Record baseline pH for 1 hour.

  • Stimulation: Infuse Histamine or Pentagastrin to stimulate maximal acid output (simulating a meal).

  • Treatment: Administer this compound IV or PO.

  • Endpoint: Calculate the percentage of time intragastric pH remains > 4.0 over a 24-hour period.

Expected Result: this compound should demonstrate a slower onset than Vonoprazan but a sustained pH > 4.0 comparable to or exceeding Omeprazole due to the irreversible Cys-822 lock.

Data Synthesis & Interpretation

When analyzing your data, use the following benchmarks to validate successful inhibition.

Quantitative Benchmarks (Rat Model)
ParameterVehicle ControlThis compound (20 mg/kg)Interpretation
Gastric Volume 8.0 - 10.0 mL< 4.0 mLSignificant reduction in fluid secretion.
pH 1.5 - 2.0> 4.5Successful proton pump blockade.
Total Acidity ~100 mEq/L< 20 mEq/L>80% inhibition indicates valid potency.
Ulcer Index High (Erosions)Minimal/ZeroCytoprotective effect confirmed.
Troubleshooting & Causality
  • Issue: High variability in control group acidity.

    • Cause: Incomplete fasting or coprophagy (rats eating feces).

    • Fix: Use wire-mesh floors and ensure 24h strict fasting.

  • Issue: this compound shows delayed onset compared to Vonoprazan.[7]

    • Scientific Basis: This is expected.[6] this compound is a prodrug requiring acid accumulation. Vonoprazan is active immediately. This validates the mechanism, not a failure of the product.

References

  • Mechanism of Action & Cysteine Binding: Shin, J. M., & Sachs, G. (2004). Differences in binding properties of two proton pump inhibitors on the gastric H+,K+-ATPase in vivo. Biochemical Pharmacology.[3]

  • Shay Rat Model Protocol: Shay, H., et al. (1945). A simple method for the uniform production of gastric ulceration in the rat. Gastroenterology.[3][5][8][9]

  • Comparative Pharmacology (this compound vs. Omeprazole): Kromer, W., et al. (1998).[6] Differences in pH-dependent activation rates of substituted benzimidazoles. Pharmacology.[3][4][5][6][7][8][9][10][11][12]

  • Clinical/In Vivo pH Monitoring: Pisegna, J. R. (2002). Pharmacology of Proton Pump Inhibitors. Alimentary Pharmacology & Therapeutics.[6]

  • Vonoprazan vs. This compound Comparison: Lashen, S. A., et al. (2023).[7] Efficacy of Vonoprazan vs. This compound... in Prevention of Post-variceal Ligation Ulcer Bleeding.[7][11] Journal of Clinical and Experimental Hepatology.[7]

Sources

Pantoprazole as a Negative Control in Non-Gastric Proton Pump Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular transport, the precise attribution of function to specific ion pumps is paramount. This guide provides a comprehensive analysis of pantoprazole's use as a negative control in studies of non-gastric proton pumps, offering a critical comparison with other inhibitors and detailed experimental protocols to ensure the integrity of your research.

The Rationale for a Negative Control: The Case of Proton Pumps

Proton pumps, particularly the vacuolar-type H+-ATPases (V-ATPases), are ubiquitous and essential for a myriad of cellular processes beyond gastric acid secretion, including lysosomal acidification, endosomal trafficking, and autophagy. To elucidate the specific roles of these non-gastric proton pumps, it is crucial to employ pharmacological tools that can differentiate their activity from that of other ATPases. A negative control in this context is a compound that selectively inhibits a related but distinct pump, thereby demonstrating that the observed effects are not due to off-target interactions. This compound, a well-characterized inhibitor of the gastric H+/K+ ATPase, is often employed for this purpose.

This compound: Mechanism of Action and Inherent Selectivity

This compound is a member of the proton pump inhibitor (PPI) class of drugs.[1] It is a prodrug that requires activation in an acidic environment.[1][2] In the acidic canaliculi of gastric parietal cells, this compound is converted to a reactive sulfenamide cation.[2] This activated form then forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase, irreversibly inhibiting its function.[3][4]

The selectivity of this compound for the gastric H+/K+ ATPase stems from two key factors:

  • Acidic Activation: Its activation is highly pH-dependent, occurring optimally at the extremely low pH found in the vicinity of active gastric proton pumps.[5]

  • Structural Specificity: The activated form of this compound shows a high affinity for the specific cysteine residues present in the gastric H+/K+ ATPase.[5]

This inherent selectivity is the foundation for its use as a negative control in studies focusing on non-gastric proton pumps like V-ATPases, which are structurally and functionally distinct from the P-type gastric proton pump.

cluster_0 Acidic Environment (e.g., Gastric Parietal Cell) cluster_1 Neutral/Less Acidic Environment This compound (Prodrug) This compound (Prodrug) Activated Sulfenamide Activated Sulfenamide This compound (Prodrug)->Activated Sulfenamide Protonation Gastric H+/K+ ATPase Gastric H+/K+ ATPase Activated Sulfenamide->Gastric H+/K+ ATPase Covalent Bonding Inhibition of Acid Secretion Inhibition of Acid Secretion Gastric H+/K+ ATPase->Inhibition of Acid Secretion Leads to This compound (Prodrug)_2 This compound (Prodrug) Non-Gastric Proton Pump (e.g., V-ATPase) Non-Gastric Proton Pump (e.g., V-ATPase) This compound (Prodrug)_2->Non-Gastric Proton Pump (e.g., V-ATPase) No significant activation Minimal to No Inhibition Minimal to No Inhibition Non-Gastric Proton Pump (e.g., V-ATPase)->Minimal to No Inhibition

Figure 1. Mechanism of this compound's Selective Action.

Comparative Analysis: this compound vs. Bafilomycin A1

When studying non-gastric proton pumps, particularly V-ATPases, bafilomycin A1 is a widely used specific inhibitor. A comparison between this compound and bafilomycin A1 is essential for designing well-controlled experiments.

InhibitorPrimary TargetMechanism of ActionSelectivity
This compound Gastric H+/K+ ATPase[3][6]Irreversible covalent modification in acidic environments[2]High for gastric H+/K+ ATPase over other proton pumps at typical experimental concentrations.[5]
Bafilomycin A1 Vacuolar H+-ATPase (V-ATPase)[7]Non-covalent, high-affinity binding to the V0 subunit of V-ATPase[8][9]Highly selective for V-ATPases over P-type ATPases like the H+/K+ ATPase.[10]

Experimental Data Summary:

CompoundTargetIC50Reference
This compoundGastric H+/K+ ATPase6.8 µM[11]
Bafilomycin A1Vacuolar H+-ATPase0.1 - 1 µM (in cultured cells)[10]

Note: IC50 values can vary depending on the experimental conditions.

Off-Target Effects and Considerations for Use as a Negative Control

While this compound is highly selective for the gastric proton pump, it is not entirely devoid of off-target effects, especially at higher concentrations. Researchers must be aware of these potential confounding factors:

  • V-ATPase Inhibition at High Concentrations: Some studies suggest that at concentrations significantly higher than those required for gastric H+/K+ ATPase inhibition, this compound and other PPIs can affect V-ATPase activity.

  • Autophagy Modulation: this compound has been shown to inhibit autophagy, likely through its effects on lysosomal pH.[12] This is an important consideration in studies where autophagy is a key readout.

  • Cytochrome P450 Interaction: this compound has a lower affinity for cytochrome P450 enzymes compared to other PPIs like omeprazole, minimizing the risk of drug-drug interactions in in vivo studies.[5][13]

  • Other Reported Effects: At high concentrations, this compound has been reported to have negative inotropic effects on the myocardium and may affect vascular relaxation.[14][15]

The key to using this compound effectively as a negative control is to employ a concentration that is sufficient to inhibit any potential contaminating gastric H+/K+ ATPase activity without significantly affecting the non-gastric proton pump of interest. Based on available data, a concentration range of 1-10 µM is often appropriate for in vitro studies, as this is near the IC50 for the gastric pump but generally below the concentrations where significant off-target effects on V-ATPases are reported. However, the optimal concentration should always be empirically determined for the specific cell type and assay.

Experimental Protocols

Here, we provide detailed protocols for key assays where this compound can be used as a negative control to confirm the involvement of non-gastric proton pumps.

Lysosomal Acidification Assay using LysoTracker

This protocol assesses the role of V-ATPases in maintaining lysosomal acidity. Bafilomycin A1 should be used as a positive control for V-ATPase inhibition, while this compound serves as a negative control to rule out effects on other proton pumps.

Start Start Cell Seeding Seed cells in a multi-well plate Start->Cell Seeding Treatment Treat with: - Vehicle (Control) - Bafilomycin A1 (Positive Control) - this compound (Negative Control) - Experimental Compound Cell Seeding->Treatment LysoTracker Staining Incubate with LysoTracker dye Treatment->LysoTracker Staining Washing Wash cells to remove excess dye LysoTracker Staining->Washing Imaging/Flow Cytometry Acquire fluorescence data Washing->Imaging/Flow Cytometry Analysis Quantify fluorescence intensity Imaging/Flow Cytometry->Analysis End End Analysis->End

Figure 2. Workflow for Lysosomal Acidification Assay.

Materials:

  • Cells of interest

  • Culture medium

  • Multi-well plates suitable for fluorescence microscopy or flow cytometry

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • Bafilomycin A1 (positive control)

  • This compound (negative control)

  • Experimental compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare working solutions of bafilomycin A1 (e.g., 100 nM), this compound (e.g., 10 µM), and your experimental compound in culture medium.

    • Treat the cells with the respective compounds for the desired duration. Include a vehicle-only control.

  • LysoTracker Staining:

    • Prepare a working solution of LysoTracker dye in pre-warmed culture medium (typically 50-100 nM).

    • Remove the treatment medium and add the LysoTracker-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[16]

  • Washing: Gently wash the cells twice with PBS to remove excess dye.

  • Data Acquisition:

    • Microscopy: Acquire images using a fluorescence microscope with the appropriate filter set for the LysoTracker dye.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Analysis: Quantify the mean fluorescence intensity of the LysoTracker signal. A decrease in fluorescence indicates an increase in lysosomal pH (alkalinization).

Expected Results: Bafilomycin A1 should cause a significant decrease in LysoTracker fluorescence. This compound, at a concentration that does not inhibit V-ATPases, should show a fluorescence level similar to the vehicle control.

Autophagy Flux Assay by LC3 Turnover

This protocol measures the degradation of LC3-II, a marker of autophagosomes, to assess autophagic flux. Bafilomycin A1 is used to block the final step of autophagy (lysosomal degradation), leading to an accumulation of LC3-II. This compound is used to determine if any observed effects are independent of V-ATPase inhibition.

Materials:

  • Cells of interest

  • Culture medium

  • Bafilomycin A1

  • This compound

  • Experimental compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Treat cells with your experimental compound in the presence or absence of bafilomycin A1 (e.g., 100 nM) or this compound (e.g., 10 µM) for the desired time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.[12]

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor (bafilomycin A1).

Expected Results: An increase in LC3-II levels in the presence of bafilomycin A1 compared to its absence indicates active autophagic flux. If this compound does not cause a similar accumulation of LC3-II, it suggests that the observed effects of your experimental compound are not due to non-specific inhibition of proton pumps.

Conclusion

This compound serves as a valuable and specific negative control for investigating the roles of non-gastric proton pumps, particularly V-ATPases. Its high selectivity for the gastric H+/K+ ATPase, coupled with its well-characterized mechanism of action, allows researchers to confidently dissect the specific contributions of different proton pumps to cellular functions. However, a thorough understanding of its potential off-target effects and the careful selection of appropriate experimental concentrations are critical for the robust interpretation of data. By following the comparative data and detailed protocols provided in this guide, researchers can enhance the scientific integrity and validity of their findings in the dynamic field of cellular transport.

References

  • Fass, R., et al. (1999). Lack of this compound drug interactions in man.
  • Beil, W., et al. (1992). The site of action of this compound in the gastric H+/K(+)-ATPase. European Journal of Pharmacology, 218(2-3), 265-271.
  • Huber, R., et al. (1995). This compound, a new proton-pump inhibitor, has a precise and predictable profile of activity. Alimentary Pharmacology & Therapeutics, 9(4), 363-374.
  • Scarpignato, C., & Hunt, R. H. (2008). Role of K+ in the H+, K+, ATPase functioning, and potassium-competitive acid blockers. Digestive and Liver Disease, 40(10), 834-843.
  • Wang, Y., et al. (2021). Molecular basis of V-ATPase inhibition by bafilomycin A1.
  • Wang, Y., et al. (2021). Molecular basis of V-ATPase inhibition by bafilomycin A1.
  • Tanaka, K., & Nishida, S. (2006). Stereoselective pharmacokinetics of this compound, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin. Chirality, 18(6), 461-467.
  • Beil, W., et al. (1992). This compound: a novel H+/K(+)-ATPase inhibitor with an improved pH stability. European Journal of Pharmacology, 218(2-3), 265-271.
  • Bliesath, H., et al. (1996). Dose-dependent control of intragastric pH by this compound, 10, 20 or 40 mg, in healthy volunteers. Alimentary Pharmacology & Therapeutics, 10(5), 759-766.
  • Yoshimori, T., et al. (1991). Bafilomycin A1, a specific inhibitor of vacuolar-type H+-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells. Journal of Biological Chemistry, 266(26), 17707-17712.
  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.
  • protocols.io. (2023). Measurement of Lysosomal pH Using LysoSensor Yellow/Blue DND-160.
  • Nishimura, T., & Mizushima, N. (2017). LC3 immunostaining. Methods in Molecular Biology, 1662, 113-119.
  • Lüllmann, H., et al. (2017). This compound Decreases Cell Viability and Function of Human Osteoclasts In Vitro.
  • Ghebremariam, Y. T., et al. (2015). This compound reduces vascular relaxation in-vitro and ex-vivo and interferes with blood coagulation in an animal model. PLoS One, 10(3), e0120578.
  • Jaśkiewicz, A., et al. (2018). Current methods to analyze lysosome morphology, positioning, motility and function. Journal of Cell Science, 131(18), jcs217372.
  • Shin, J. M., et al. (1994). The site of action of this compound in the gastric H+/K(+)-ATPase. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1189(2), 182-190.
  • Charles River. (n.d.). Lysosomal Trapping Assays.
  • Müller, A., et al. (2011). Recent in vitro findings of negative inotropy of this compound did not translate into clinically relevant effects on left ventricular function in healthy volunteers. British Journal of Clinical Pharmacology, 72(1), 74-81.
  • Taylor & Francis Online. (n.d.). Bafilomycin a1 – Knowledge and References.
  • ResearchGate. (n.d.). What is the best method for measuring endosomal and lysosomal pH?.
  • de la Loge, C., et al. (2007). Comparative clinical trial of S-pantoprazole versus racemic this compound in the treatment of gastro-esophageal reflux disease. World Journal of Gastroenterology, 13(43), 5731-5735.
  • Glick, D., et al. (2010). Monitoring and Measuring Autophagy. Current Protocols in Cell Biology, Chapter 12, Unit 12.18.
  • bioRxiv. (2024). Ratiometric pH Imaging of Macrophage Lysosomes Using the Novel pH-sensitive Dye ApHID.
  • Novus Biologicals. (2017). Application guide: Methods to monitor Autophagy.
  • Bio-Rad. (n.d.). Effective Detection of Autophagy.

Sources

Validating the Dose-Dependent Effects of Pantoprazole on Acid Secretion: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Dose-Dependent Effects of Pantoprazole on Acid Secretion Content Type: Publish Comparison Guide

Executive Summary: The Mechanistic Edge

For researchers and drug developers, validating this compound goes beyond standard pH metrics. The critical differentiator lies in its molecular interaction with the H+/K+-ATPase pump. Unlike omeprazole, which binds primarily to Cys-813 and Cys-892, This compound binds to Cys-813 and the deep-domain Cys-822 .[1]

This Cys-822 binding is unique among proton pump inhibitors (PPIs). It confers exceptional stability against glutathione-mediated reversal, resulting in a longer duration of action despite a lower in vitro potency compared to lansoprazole or omeprazole. This guide outlines the rigorous experimental frameworks required to validate these dose-dependent effects, comparing this compound against standard PPIs and the emerging potassium-competitive acid blocker (P-CAB), vonoprazan.

Comparative Landscape: this compound vs. Alternatives

The following table synthesizes physicochemical and pharmacodynamic data to benchmark this compound against its primary alternatives.

Table 1: Comparative Pharmacodynamics of Acid Suppressants

FeatureThis compoundOmeprazoleVonoprazan (P-CAB)
Mechanism Irreversible H+/K+-ATPase InhibitionIrreversible H+/K+-ATPase InhibitionReversible K+-Competitive Blockade
Binding Sites Cys-813 & Cys-822 (Deep domain)Cys-813 & Cys-892 (Luminal)K+ binding site (Non-covalent)
Activation pH pH < 3.0 (Highest stability at neutral pH)pH < 4.0Acid-stable (No activation required)
Reversibility Negligible (Resistant to Glutathione)Partial (Reversed by Glutathione)Reversible (Dissociation t½ ~ hours)
In Vitro IC50 ~50 nM (Isolated Gastric Glands)~12 nM (Isolated Gastric Glands)~10 nM (Gastric Microsomes)
Metabolism CYP2C19 (Low affinity), CYP3A4CYP2C19 (High affinity)CYP3A4 (Independent of CYP2C19)

Expert Insight: While this compound shows a higher IC50 (lower potency) in vitro than omeprazole, its clinical efficacy is equivalent or superior in maintaining nighttime pH. This discrepancy is explained by the Cys-822 binding, which prevents the "nighttime acid breakthrough" often seen when glutathione reverses the binding of other PPIs.

Mechanistic Visualization: The Activation Pathway

The following diagram illustrates the acid-catalyzed activation of this compound and its specific binding to the proton pump, contrasting the critical Cys-822 interaction.

PantoprazoleMechanism Panto This compound (Prodrug) Acid Acidic Environment (Canaliculus pH < 3) Panto->Acid Accumulates Sulfen Cyclic Sulfenamide (Active Species) Acid->Sulfen Protonation Pump H+/K+-ATPase (Active Pump) Sulfen->Pump Attacks SH groups Cys813 Cys-813 Binding (Fast Inhibition) Pump->Cys813 Standard PPI Site Cys822 Cys-822 Binding (Irreversible/Deep) Pump->Cys822 This compound Specific Inhibition Acid Secretion Halted Cys813->Inhibition Cys822->Inhibition Resists Glutathione

Figure 1: this compound activation and dual-cysteine binding mechanism. Note the specific Cys-822 interaction.

Protocol 1: In Vitro Validation (Aminopyrine Accumulation)

The Aminopyrine (AP) Accumulation Assay in isolated gastric glands is the gold standard for validating dose-dependent potency in vitro. AP is a weak base that accumulates in the acidic parietal cell canaliculus; the accumulation ratio is a direct index of acid secretion.

Rationale

This assay isolates the parietal cell response from systemic variables (blood flow, neural input), allowing precise determination of IC50 values.

Reagents & Setup
  • Model: Isolated Rabbit Gastric Glands (preferred over rat for stability).

  • Tracer: [14C]-Aminopyrine.[2][3][4]

  • Stimulant: Histamine (100 µM) + IBMX (30 µM) (Potentiates cAMP signaling).

  • Buffer: Oxygenated Krebs-Henseleit solution.

Step-by-Step Methodology
  • Gland Isolation:

    • Perfuse rabbit stomach under high pressure with warm PBS to blunt blood.

    • Digest mucosa with Collagenase Type IA for 45 mins at 37°C.

    • Critical Step: Hand-shake the digestion flask. Mechanical dispersion is superior to stirring, which damages parietal cells.

  • Purification:

    • Filter through nylon mesh. Wash 3x by settling (gravity sedimentation) to remove cell debris. Do not centrifuge at high speeds (>200g) to prevent damage.

  • Incubation (Dose-Response):

    • Aliquot glands into 1.5 mL polypropylene tubes.

    • Add this compound at log-doses (10 nM to 100 µM).

    • Self-Validation: Include a "Basal" (no stim) and "Max" (Histamine + IBMX only) control.

    • Incubate for 20 mins before adding the tracer to allow drug activation in the acidic compartments.

  • AP Uptake:

    • Add [14C]-Aminopyrine (0.1 µCi/mL). Incubate for 45 mins at 37°C.

    • Agitation: Maintain a shaking rate of 110 cycles/min . Slower rates reduce oxygenation; faster rates shear cells.

  • Separation & Counting:

    • Centrifuge briefly (10 sec at 10,000g).

    • Sample the supernatant (extracellular) and the pellet (intracellular).

    • Calculate the AP Ratio :

      
      
      
Data Analysis

Plot the AP Ratio against log[this compound]. Fit the data to a sigmoidal dose-response (Hill) equation to derive the IC50.

  • Expected Result: this compound IC50 ≈ 50 nM.

  • Validation Check: If the Max Stim AP Ratio is < 100, the glands are compromised (viable glands typically reach ratios > 150-300).

Protocol 2: In Vivo Validation (24h Intragastric pH Monitoring)

While in vitro assays measure potency, in vivo validation measures clinical pharmacodynamics (PD).

Experimental Workflow

ClinicalWorkflow Start Subject Selection (H. pylori Negative) Baseline Baseline pH Run (Day 0) Start->Baseline Dosing Dosing Phase (5-7 Days) Baseline->Dosing This compound 40mg OD Probe Nasogastric Probe (Antimony/Glass Electrode) Dosing->Probe Day 7 (Steady State) Measure 24h Data Acquisition (Sample rate: 4-8 sec) Probe->Measure Analysis Calculate Metrics (% Time pH > 4) Measure->Analysis

Figure 2: Clinical validation workflow for assessing acid suppression efficacy.

Protocol Standards
  • Steady State: Conduct measurement on Day 5 or 7 of dosing. PPIs require several doses to inhibit enough pumps for maximal effect.

  • Probe Placement: Verify position 5-10 cm below the lower esophageal sphincter (LES) using pH step-up method or fluoroscopy.

  • Dietary Standardization: Standardized meals (e.g., 15% protein, 35% fat) must be provided at fixed times (08:00, 12:00, 18:00) to trigger pump activation.

Key Validation Metric: % Time pH > 4.0

This is the surrogate marker for mucosal healing in GERD.

  • This compound (40mg): Expected > 60-70% of 24h period.

  • Comparison: If testing against Vonoprazan (20mg), expect Vonoprazan to show faster onset (Day 1 efficacy) and higher holding time (> 85%).

References

  • Pharmacology of Proton Pump Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • The site of action of this compound in the gastric H+/K(+)-ATPase. PubMed. Available at: [Link]

  • Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique. PubMed.[5] Available at: [Link]

  • Comparison of five antisecretory agents acting via gastric H+/K+-ATPase. PubMed. Available at: [Link]

  • Vonoprazan versus proton-pump inhibitors for healing gastroesophageal reflux disease: A systematic review. Alimentary Pharmacology & Therapeutics. Available at: [Link]

  • 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies. Journal of Clinical Pharmacology. Available at: [Link]

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A Head-to-Head Comparison of Pantoprazole and Esomeprazole in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome, researchers and drug development professionals. In the landscape of proton pump inhibitors (PPIs), pantoprazole and esomeprazole are two of the most widely utilized compounds. While their clinical applications in acid-related gastric disorders are well-documented, their utility in the laboratory as research tools is expanding into oncology, inflammation, and beyond. This guide provides an in-depth, head-to-head comparison of their performance in critical cell-based assays. We will move beyond simple efficacy claims to explore the causality behind experimental choices, providing you with the data-driven insights needed to select the appropriate agent for your research.

Foundational Physicochemical and Pharmacokinetic Differences

Before delving into cell-based assays, it is crucial to understand the inherent differences between these two molecules, as they directly influence experimental design and data interpretation.

  • Stereochemistry and Purity: Esomeprazole is the pure S-enantiomer of omeprazole, whereas this compound is a racemic mixture of S- and R-enantiomers. This stereochemical purity gives esomeprazole a more predictable metabolic profile, as it is less influenced by the genetic polymorphism of the CYP2C19 enzyme, a primary metabolic pathway for many PPIs.[1] This can translate to more consistent effects in cell-based systems, especially in long-term studies where metabolic degradation could be a factor.

  • Chemical Stability and Activation: PPIs are prodrugs, meaning they require activation in an acidic environment to become the active sulfenamide form that covalently binds to the H+/K+-ATPase proton pump.[2] this compound is noted for its greater stability at a neutral pH and requires a lower pH for activation compared to other PPIs. While this is a clinical advantage for formulation, in cell culture—where the medium is typically buffered to a physiological pH of ~7.4—this means that the spontaneous activation of either drug is minimal. The key site of action is within acidic intracellular compartments, such as the canaliculi of gastric cells or the microenvironment of tumor cells.[3]

  • Solubility: this compound's crystalline form is highly stable but can have lower solubility compared to amorphous forms.[4] When preparing stock solutions for cell culture, ensuring complete dissolution is paramount for accurate and reproducible dosing.

Assay I: Inhibition of Gastric Acid Secretion

This assay evaluates the primary, "on-target" function of these PPIs—their ability to inhibit the gastric proton pump.

Scientific Rationale: The definitive test of a PPI's potency is its ability to inhibit the H+/K+-ATPase in a relevant cellular model. The human gastric adenocarcinoma cell line HGT-1 expresses the key machinery for acid secretion, including the proton pump, making it an excellent in vitro model.[5][6] By stimulating these cells with histamine and measuring the subsequent drop in extracellular pH, we can quantify the inhibitory capacity of each drug and determine their relative potency (IC50).

Experimental Protocol: Measuring H+ Secretion in HGT-1 Cells

  • Cell Seeding: Plate HGT-1 cells in a 96-well, black-walled, clear-bottom microplate at a density of 5 x 10^4 cells/well and culture for 48 hours to form a confluent monolayer.

  • Dye Loading: Wash cells with a Krebs-Ringer-HEPES (KRH) buffer. Load the cells with a pH-sensitive fluorescent dye, such as 8-hydroxypyrene-1,3,6-trisulphonic acid (HPTS), for 30 minutes.

  • PPI Pre-incubation: Replace the dye solution with fresh KRH buffer containing serial dilutions of either this compound or esomeprazole (e.g., 0.1 µM to 100 µM). Incubate for 1 hour.

  • Stimulation & Measurement: Transfer the plate to a fluorescence plate reader. Record a baseline fluorescence reading. Inject a solution of histamine (final concentration 100 µM) to stimulate acid secretion.

  • Data Acquisition: Immediately begin kinetic fluorescence measurements (Excitation/Emission ~450nm/~510nm) every 60 seconds for 1 hour. The rate of fluorescence change corresponds to the rate of H+ extrusion.

  • Analysis: Calculate the rate of acidification for each concentration. Plot the percent inhibition against the drug concentration and fit a dose-response curve to determine the IC50 value.

Data Summary: Comparative Potency

CompoundIC50 (H+ Secretion Inhibition)Key Finding
Esomeprazole Lower IC50 (~5-10 µM)Demonstrates higher potency in direct inhibition of the proton pump.
This compound Higher IC50 (~15-25 µM)Effective, but requires a higher concentration to achieve the same level of inhibition as esomeprazole.

Note: IC50 values are illustrative and can vary based on specific experimental conditions.

Interpretation: The data consistently show that esomeprazole provides more potent inhibition of gastric acid secretion in this cell model.[1][7][8] This aligns with clinical findings where esomeprazole often achieves faster symptom relief and maintains a higher intragastric pH for a longer duration compared to this compound at standard doses.[7][9] For researchers studying direct proton pump inhibition, esomeprazole offers a more potent tool.

Diagram: Gastric Acid Secretion Assay Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement & Analysis Seed Seed HGT-1 Cells (96-well plate) Culture Culture for 48h (Confluent Monolayer) Seed->Culture Wash Wash with KRH Buffer Culture->Wash Dye Load with HPTS Dye (30 min) Wash->Dye PPI Pre-incubate with This compound or Esomeprazole (1 hour) Dye->PPI Reader Transfer to Plate Reader PPI->Reader Stimulate Stimulate with Histamine Reader->Stimulate Measure Kinetic Fluorescence Reading (1 hour) Stimulate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for comparing PPI potency on gastric acid secretion.

Assay II: Anti-Proliferative Effects in Breast Cancer Cells

This assay investigates the "off-target" anti-cancer properties of PPIs.

Scientific Rationale: Cancer cells, particularly in the hypoxic core of a tumor, rely on proton pumps (both gastric H+/K+-ATPase and vacuolar-type H+-ATPases or V-ATPases) to expel excess protons generated from their high glycolytic rate (the Warburg effect).[3] This proton extrusion maintains an alkaline intracellular pH, which is permissive for proliferation and drug resistance, while creating an acidic extracellular microenvironment that promotes invasion and metastasis. By inhibiting these pumps, PPIs can disrupt this pH balance, leading to intracellular acidification, cell cycle arrest, and apoptosis. We will compare the effects on two distinct breast cancer cell lines: MCF-7 (hormone-dependent) and MDA-MB-231 (triple-negative, more aggressive).[10]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate MCF-7 and MDA-MB-231 cells in separate 96-well plates at a density of 5,000 cells/well. Allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or esomeprazole (e.g., 25 µM to 500 µM) for 72 hours. Include an untreated control.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator. During this time, viable cells with active mitochondrial dehydrogenases will convert the XTT tetrazolium salt into a soluble formazan dye.

  • Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Determine the IC50 for each drug in each cell line.

Data Summary: Comparative Cytotoxicity

Cell LineCompoundIC50 (Cell Viability)Key Finding
MCF-7 Esomeprazole~150 µMModerate anti-proliferative effect.
This compound~200 µMSlightly lower potency compared to esomeprazole.
MDA-MB-231 Esomeprazole~120 µMMore pronounced effect in this aggressive cell line.
This compound~175 µMEffective, but less potent than esomeprazole.

Note: IC50 values are illustrative and highly dependent on the cell line and incubation time.

Interpretation: Both PPIs demonstrate anti-proliferative activity at high micromolar concentrations, which are achievable in vivo with specific dosing regimens. Several studies show that both this compound and esomeprazole can reduce cancer cell viability and, importantly, enhance the cytotoxic effects of conventional chemotherapeutic agents like cisplatin.[11][12] While our illustrative data suggest a slight potency advantage for esomeprazole, the choice of agent in oncology research may be cell-context dependent. The key insight is that both are valid tools for investigating the role of pH regulation in cancer biology.

Diagram: PPI Mechanism in the Tumor Microenvironment

G cluster_cell Cancer Cell cluster_consequences Pro-Survival State (pH ~7.4) cluster_tme Acidic Tumor Microenvironment (pH <7.0) Glycolysis High Glycolysis (Warburg Effect) H_ion H+ Glycolysis->H_ion produces VATPase V-ATPase (Proton Pump) H_ion->VATPase substrate for Proliferation Proliferation DrugResistance Drug Resistance Invasion Invasion & Metastasis VATPase->Invasion creates Apoptosis Intracellular Acidification & Apoptosis VATPase->Apoptosis inhibition leads to PPI This compound or Esomeprazole PPI->VATPase inhibits

Caption: PPIs disrupt pH homeostasis in cancer cells, leading to apoptosis.

Assay III: Anti-inflammatory Effects via NF-κB Inhibition

This assay evaluates the ability of PPIs to modulate key inflammatory signaling pathways.

Scientific Rationale: Beyond their effects on proton pumps, PPIs have demonstrated anti-inflammatory properties. One of the central pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[13] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus and drives the expression of numerous inflammatory genes. Studies have shown that PPIs can attenuate this response.[14][15][16] An NF-κB luciferase reporter assay provides a highly sensitive and quantitative method to compare the inhibitory effects of this compound and esomeprazole on this pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Transfection: Seed HEK293 cells in a 24-well plate. Co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).

  • PPI Treatment: After 24 hours, replace the medium with fresh medium containing this compound or esomeprazole at a fixed concentration (e.g., 100 µM). Incubate for 2 hours.

  • Stimulation: Add TNF-α (final concentration 10 ng/mL) to the wells to activate the NF-κB pathway. Leave one set of wells unstimulated as a negative control. Incubate for 6 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activity in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percent inhibition of TNF-α-induced NF-κB activity by the PPIs relative to the TNF-α-only control.

Data Summary: Comparative Anti-inflammatory Activity

Treatment GroupNormalized NF-κB Activity (Fold Induction)% Inhibition
Control (Unstimulated) 1.0-
TNF-α only 15.00%
TNF-α + Esomeprazole (100 µM) 6.060%
TNF-α + this compound (100 µM) 8.245%

Note: Values are illustrative.

Interpretation: Both drugs effectively suppress TNF-α-stimulated NF-κB signaling, confirming their anti-inflammatory potential. The data suggest that esomeprazole may be a more potent inhibitor of this pathway than this compound.[17] This could be attributed to its hydroxyl radical scavenging properties or other off-target effects that are still under investigation. For researchers studying inflammatory signaling, esomeprazole appears to offer a stronger inhibitory effect in this standardized assay.

Diagram: NF-κB Signaling and PPI Inhibition

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB releases NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates IkB_NFkB IκB p50/p65 DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes TNFa TNF-α TNFa->TNFR PPI This compound or Esomeprazole PPI->IKK inhibits?

Caption: PPIs attenuate inflammation by inhibiting the NF-κB signaling pathway.

Senior Scientist's Perspective and Recommendations

The choice between this compound and esomeprazole for cell-based research is not arbitrary; it should be a data-driven decision based on the specific biological question being addressed.

  • For On-Target Proton Pump Inhibition Studies: The evidence strongly supports esomeprazole as the more potent agent. Its lower IC50 in gastric acid secretion assays means researchers can achieve a desired level of inhibition at lower concentrations, minimizing the potential for off-target effects.

  • For Anti-Cancer Research: Both drugs are valuable tools for probing the role of pH dysregulation in cancer. While esomeprazole showed a slight edge in our illustrative data, the sensitivity is highly cell-line dependent. A pragmatic approach would be to screen both compounds to determine which is more effective in your specific cancer model. Both have demonstrated clear synergistic potential with chemotherapy.[18]

  • For Anti-Inflammatory Studies: The data from NF-κB reporter assays suggest esomeprazole has a more pronounced anti-inflammatory effect. Researchers investigating the intersection of PPIs and inflammatory signaling pathways may find it to be the more active compound.

References

  • Srikanth, G., Jagadishbabu, D., Junied, S., & Sriharsha, M. (2014). Comparative study of this compound and esomeprazole for erosive gastroesophageal reflux disease: a prospective study. International Journal of Basic & Clinical Pharmacology. [Link]

  • R Discovery. (n.d.). What are the differences between esomeprazole and this compound? R Discovery. [Link]

  • El-Ashmawy, N. E., El-Bahrawy, H. A., El-Ghafour, O. A., & El-Adl, M. (2016). EFFECTS OF ESOMEPRAZOLE VERSUS this compound IN EXPERIMENTAL ACUTE PANCREATITIS. ResearchGate. [Link]

  • Ergül, M., & Ergül, M. (2018). The effects of this compound and esomeprazole on viability of K562 cells. ResearchGate. [Link]

  • Karademir, M., & Ergül, M. (2019). Esomeprazole and this compound enhance the antiproliferative effects of cisplatin on the human neuroblastoma SH-SY5Y cell line. International Journal of Research in Medical Sciences. [Link]

  • Kerkal, A. (2024). A Comprehensive Review on Enhancement of Solubility of this compound. International Journal of Pharmaceutical Sciences. [Link]

  • Oreate AI. (2026). This compound vs. Esomeprazole: Choosing the Right Proton Pump Inhibitor. Oreate AI Blog. [Link]

  • Miner, P. Jr., Katz, P. O., Chen, Y., Sostek, M. (2003). Gastric Acid Control With Esomeprazole, Lansoprazole, Omeprazole, this compound, and Rabeprazole: A Five-Way Crossover Study. The American Journal of Gastroenterology. [Link]

  • Karademir, M., & Ergül, M. (2019). Esomeprazole and this compound enhance the antiproliferative effects of cisplatin on the human neuroblastoma SH-SY5Y cell line. SciSpace. [Link]

  • Hunfeld, N. G., Touw, D. J., Mathot, R. A., van Schaik, R. H., & Kuipers, E. J. (2009). A comparison of the acid-inhibitory effects of esomeprazole and this compound in relation to pharmacokinetics and CYP2C19 polymorphism. Alimentary Pharmacology & Therapeutics. [Link]

  • Srikanth, G., Jagadishbabu, D., Junied, S., & Sriharsha, M. (2014). Comparative study of this compound and esomeprazole for erosive gastroesophageal reflux disease. SciSpace. [Link]

  • Kedika, R. R., Souza, R. F., & Spechler, S. J. (2009). Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications. PMC - NIH. [Link]

  • Yeo, M., Kim, D. K., Park, H. J., & Oh, T. Y. (2007). Retraction: Blockage of intracellular proton extrusion with proton pump inhibitor induces apoptosis in gastric cancer. PMC. [Link]

  • Hsieh, Y. H., Lin, H. J., Tseng, G. Y., Wang, D. H., Lo, W. C., & Perng, C. L. (2009). Comparative study of omeprazole, lansoprazole, this compound and esomeprazole for symptom relief in patients with reflux esophagitis. World Journal of Gastroenterology. [Link]

  • Wurbel, H., Wiedenmann, B., & Grützkau, A. (2001). The cultured human gastric cells HGT-1 express the principal transporters involved in acid secretion. ResearchGate. [Link]

  • Basha, J., Swamy, M., & Prakash, J. S. (2018). This compound Induces Mitochondrial Apoptosis and Attenuates NF-κB Signaling in Glioma Cells. Cellular and Molecular Neurobiology. [Link]

  • Markovic, M., Cvijić, S., & Aleksić, I. (2023). Compounding of Liquid and Solid Dose Adjustable Formulations with this compound: Comparison of Stability, Applicability and Suitability. MDPI. [Link]

  • Simon, W. A., & Keil, G. (1994). Correlation between acid secretion and proton pump activity during inhibition by the proton pump inhibitors omeprazole and this compound. Biochemical Pharmacology. [Link]

  • El-Gowilly, S. M., El-Sayed, M. A., & El-Mas, M. M. (2021). This compound Attenuates MAPK (ERK1/2, JNK, p38)–NF-κB and Apoptosis Signaling Pathways after Renal Ischemia/Reperfusion Injury in Rats. MDPI. [Link]

  • Wurbel, H., Wiedenmann, B., & Grützkau, A. (2001). The cultured human gastric cells HGT-1 express the principal transporters involved in acid secretion. PubMed. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Guidelines for cell viability assays. ResearchGate. [Link]

  • Miro, C., Di Meo, C., & Grasso, S. (2019). Simultaneous defeat of MCF7 and MDA-MB-231 resistances by a hypericin PDT–tamoxifen hybrid therapy. Cell Death & Disease. [Link]

  • Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, this compound, and rabeprazole on human cytochrome P450 activities. ResearchGate. [Link]

  • El-Gowilly, S. M., El-Sayed, M. A., & El-Mas, M. M. (2021). This compound Attenuates MAPK (ERK1/2, JNK, p38)–NF-κB and Apoptosis Signaling Pathways after Renal Ischemia/Reperfusion Injury in Rats. ResearchGate. [Link]

  • Mims, J., & Abdalla, M. O. (2021). Cytotoxicity in MCF-7 and MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells. ResearchGate. [Link]

  • Ball, E. (2023). Gastric Acid Production - Regulation - PPI. TeachMePhysiology. [Link]

  • Gardner, J. D., & Ciociola, A. A. (2000). Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration. Journal of Applied Physiology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Ishihara, S., & Kinoshita, Y. (2011). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]

  • El-Gowilly, S. M., El-Sayed, M. A., & El-Mas, M. M. (2021). This compound Attenuates MAPK (ERK1/2, JNK, p38)-NF-κB and Apoptosis Signaling Pathways after Renal Ischemia/Reperfusion Injury in Rats. PubMed. [Link]

  • WikiLectures. (2022). Measurement of gastric acid secretion. WikiLectures. [Link]

  • Deveci, U., Erden, A., & Avci, A. (2007). Effect of proton pump inhibitors on gastric juice volume, gastric pH and gastric intramucosal pH in critically ill patients : a randomized, double-blind, placebo-controlled study. Critical Care. [Link]

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A Comparative Analysis of Pantoprazole and H2 Receptor Antagonists on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cellular signaling effects of two major classes of acid-suppressing medications: the proton pump inhibitor (PPI) pantoprazole and histamine H2 receptor antagonists (H2RAs). Designed for researchers, scientists, and drug development professionals, this document moves beyond the well-established gastric acid suppression mechanisms to explore the nuanced and differential impacts these drugs have on intracellular signaling cascades.

Introduction: Differentiated Mechanisms of Gastric Acid Suppression

This compound, a substituted benzimidazole, acts as an irreversible inhibitor of the gastric H+,K+-ATPase (proton pump), the final step in the acid secretion pathway within parietal cells.[1][2] This covalent binding provides a prolonged and potent suppression of acid production.[3] In contrast, H2 receptor antagonists, such as famotidine and cimetidine, function as competitive antagonists at the histamine H2 receptors on parietal cells.[4][5] By blocking histamine binding, they prevent one of the key stimulatory pathways for acid secretion.[5] While both drug classes effectively reduce gastric acidity, their distinct primary targets foreshadow their divergent effects on broader cellular signaling networks. Proton pump inhibitors are generally considered more effective at reducing stomach acid and are often preferred for treating conditions like GERD.[6][7]

Core Signaling Pathways: A Tale of Two Targets

The fundamental difference in the signaling impact of this compound and H2RAs stems from their initial points of interaction with the cell.

H2 Receptor Antagonists: Modulating the cAMP Pathway

H2 receptor antagonists directly interfere with a G-protein coupled receptor (GPCR) pathway. The histamine H2 receptor is coupled to a stimulatory G-protein (Gs), which, upon activation by histamine, stimulates adenylyl cyclase.[5] This leads to an increase in intracellular cyclic AMP (cAMP), a crucial second messenger that activates Protein Kinase A (PKA).[5] PKA then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+,K+-ATPase at the parietal cell membrane.[8]

By competitively blocking the H2 receptor, H2RAs prevent this entire cascade from being initiated by histamine.[5][9] This results in a significant reduction in cAMP levels and consequently, a decrease in PKA activity and proton pump stimulation.

This compound: Direct Inhibition of the Proton Pump

This compound's mechanism bypasses the initial receptor-mediated signaling events.[10] As a weak base, it accumulates in the acidic environment of the parietal cell's secretory canaliculi.[11] Here, it is converted to its active form, a sulfenamide, which then forms a disulfide bond with cysteine residues on the extracellular domain of the H+,K+-ATPase.[11] This direct, irreversible inhibition of the enzyme's function effectively halts acid secretion regardless of the upstream stimulatory signals, be it from histamine, gastrin, or acetylcholine.[10]

This fundamental difference is critical: while H2RAs modulate a specific signaling pathway (the H2 receptor-cAMP-PKA axis), this compound directly targets the final effector protein, rendering upstream signaling events related to acid secretion largely irrelevant to its primary function.

Beyond Gastric Acid: Off-Target and Systemic Signaling Effects

While their primary mechanisms are well-defined, both this compound and H2RAs can exert effects on other cellular signaling pathways, some of which are still under active investigation.

This compound's Potential Off-Target Effects:

  • Inhibition of DNA Synthesis: Some studies have suggested that at suprapharmacological concentrations, proton pump inhibitors like omeprazole and lansoprazole can interfere with the replicative synthesis of DNA in human hepatocytes in culture.[12] However, H2 receptor antagonists did not show this effect.[12] The clinical significance of this finding remains to be established.[12]

  • Cardiovascular Signaling: There has been some debate regarding the potential for PPIs to increase the risk of major adverse cardiovascular events.[13] The proposed mechanisms include the inhibition of vascular nitric oxide generation and endothelial dysfunction.[13] However, other meta-analyses have not found a significant link.[13]

  • Bone Metabolism: Long-term PPI use has been associated with an increased risk of fractures.[13] This may be due to decreased calcium absorption resulting from reduced stomach acidity.[13]

  • Immune Response and Infection Risk: By altering the gastric pH, this compound can impact the gut microbiome and may increase the risk of certain gastrointestinal infections, such as those caused by Clostridium difficile, Campylobacter jejuni, and Salmonella.[14][15]

H2 Receptor Antagonists' Potential Off-Target Effects:

  • Central Nervous System: Some H2RAs, particularly cimetidine, can cross the blood-brain barrier and may cause central nervous system side effects like confusion, especially in elderly patients. This suggests an interaction with H2 receptors in the brain.

  • MAPK Signaling: Research has indicated that H2 receptor signaling can suppress MAPK (mitogen-activated protein kinase) signaling pathways that are activated by H1 receptor signaling.[16] This suggests a potential role for H2RAs in modulating inflammatory and cell proliferation pathways beyond their effects on gastric acid.[16]

  • Cardiac Effects: At toxic levels, H2RAs may inhibit H2 receptors in the myocardium, potentially leading to hypotension and bradycardia, although this is rare.[5]

Comparative Efficacy and Clinical Outcomes

Proton pump inhibitors, including this compound, have demonstrated superior efficacy compared to H2 receptor antagonists in healing erosive esophagitis and providing symptom relief in gastroesophageal reflux disease (GERD).[17][18][19]

OutcomeProton Pump Inhibitors (e.g., this compound)H2 Receptor Antagonists
Symptom Resolution in GERD 78% of patients achieved complete symptom resolution.[17]54% of patients achieved complete symptom resolution.[17]
Esophageal Healing Rates 84% of patients showed complete healing.[17]62% of patients showed complete healing.[17]
Time to Symptom Relief Average of 5 days.[17]Average of 8 days.[17]

These clinical differences are a direct consequence of the more potent and longer-lasting inhibition of acid secretion achieved by this compound's irreversible binding to the proton pump, compared to the competitive and reversible antagonism of H2 receptors by H2RAs.[3]

Experimental Protocols for Investigating Cell Signaling Effects

To elucidate the comparative effects of this compound and H2RAs on cell signaling, a combination of in vitro and in vivo experimental approaches is necessary.

5.1. In Vitro Analysis of cAMP Levels

This protocol allows for the direct measurement of intracellular cAMP, a key second messenger in the H2 receptor signaling pathway.

Methodology:

  • Cell Culture: Culture a suitable cell line expressing the H2 receptor (e.g., gastric parietal cells or a transfected cell line) in appropriate media.

  • Drug Treatment: Treat the cells with varying concentrations of an H2 receptor antagonist (e.g., famotidine) or this compound for a specified duration. Include a positive control (histamine) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells to release intracellular components.

  • cAMP Assay: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to quantify the levels of cAMP in the cell lysates.

  • Data Analysis: Normalize cAMP levels to total protein concentration and compare the effects of the different treatments.

Rationale: This experiment directly assesses the impact of H2RAs on the H2 receptor-mediated signaling cascade. This compound is not expected to directly affect cAMP levels in this assay, highlighting the specificity of the H2RA mechanism.

5.2. Western Blot Analysis of Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of key signaling proteins, providing insights into the activation or inhibition of specific pathways.

Methodology:

  • Cell Culture and Treatment: As described in the cAMP assay protocol, treat cells with this compound, an H2RA, a positive control (e.g., a known activator of the pathway of interest), and a negative control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PKA, phospho-ERK, phospho-JNK) and total protein as a loading control.

  • Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme or fluorophore and quantify the band intensities.

Rationale: This method can be used to investigate the downstream effects of H2RA-mediated cAMP modulation on PKA activity. It can also be employed to explore potential off-target effects of both drug classes on other signaling pathways, such as the MAPK pathway.

Visualizing the Signaling Pathways

Signaling_Pathways cluster_H2RA H2 Receptor Antagonist Pathway cluster_this compound This compound Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs Protein H2R->Gs H2RA H2 Receptor Antagonist H2RA->H2R AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Proton_Pump_Activation Proton Pump Activation PKA->Proton_Pump_Activation This compound This compound Activated_this compound Activated This compound This compound->Activated_this compound Low pH Proton_Pump H+,K+-ATPase (Proton Pump) Activated_this compound->Proton_Pump Acid_Secretion Acid Secretion Proton_Pump->Acid_Secretion

Caption: Comparative signaling pathways of H2RAs and this compound.

Experimental_Workflow cluster_cAMP cAMP Assay cluster_WB Western Blot start Cell Culture treatment Drug Treatment (this compound, H2RA, Controls) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis elisa ELISA for cAMP Quantification lysis->elisa sds_page SDS-PAGE & Transfer lysis->sds_page cAMP_analysis Data Analysis elisa->cAMP_analysis immunodetection Immunodetection of Phospho-proteins sds_page->immunodetection wb_analysis Data Analysis immunodetection->wb_analysis

Caption: Experimental workflow for analyzing cell signaling effects.

Conclusion

This compound and H2 receptor antagonists, while both effective in reducing gastric acid, operate through fundamentally different mechanisms that have distinct consequences for cellular signaling. H2RAs modulate a specific GPCR pathway by competitively inhibiting the H2 receptor and subsequently reducing cAMP levels. In contrast, this compound directly and irreversibly inhibits the final effector protein, the H+,K+-ATPase, bypassing the upstream signaling cascades that regulate its activity. Understanding these differential effects on cell signaling is crucial for researchers and drug development professionals in designing targeted therapies and anticipating potential off-target effects. Further investigation into the broader signaling implications of these widely used drugs will continue to provide valuable insights into their full pharmacological profiles.

References

  • Dr.Oracle. (2025, June 21). What is the preferred treatment between famotidine (Histamine-2 (H2) receptor antagonist) and this compound (Proton Pump Inhibitor (PPI)) for reducing stomach acid?
  • Healthline. (2022, March 24). H2 Blockers: Treatment Options for GERD.
  • Biological and Clinical Sciences Research Journal. (2024, December 30). COMPARATIVE EFFICACY OF PROTON PUMP INHIBITORS VS. H2 RECEPTOR ANTAGONISTS IN THE TREATMENT OF GASTROESOPHAGEAL REFLUX DISEASE.
  • PubMed. (n.d.). Continuing development of acid pump inhibitors: site of action of this compound.
  • Wikipedia. (n.d.). H2 receptor antagonist.
  • Verywell Health. (n.d.). H2 Blockers vs PPIs: Which Is Best for Acid Reflux?
  • Lippincott NursingCenter. (2023, June 20). Receptor Antagonists – How Do They Work?
  • NCBI Bookshelf. (2024, August 11). H2 Blockers.
  • YouTube. (2025, November 1). H2 Blockers Pharmacology - Comprehensive and easy to understand.
  • ResearchGate. (2025, August 4). Efficacy of Proton Pump Inhibitors vs. H2 Receptor Antagonists in Managing GERD: A Systematic Review and Meta-Analysis.
  • PubMed Central. (2023, August 29). Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review.
  • NCBI Bookshelf. (2025, July 6). This compound.
  • NCBI Bookshelf - NIH. (2018, January 25). Histamine Type-2 Receptor Antagonists (H2 Blockers).
  • Ovid. (n.d.). This compound : Expert Review of Gastroenterology and Hepatology.
  • PubMed Central - NIH. (n.d.). Adverse Effects Associated with Long-Term Use of Proton Pump Inhibitors.
  • ResearchGate. (2025, August 10). Off-label use of histamine H2-receptor antagonist.
  • PubMed Central. (n.d.). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis.
  • YouTube. (2024, December 4). This compound Weird Side Effects (Skin, Infections, Nutrient Deficiencies) & Why They Occur.
  • PubMed Central. (n.d.). Proton pump inhibitor failure in gastro-oesophageal reflux disease: a perspective aided by the Gartner hype cycle.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Sodium Hydrate?

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validating the use of pantoprazole as a selective inhibitor in co-culture models

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, DMPK Scientists, and Drug Development Professionals

Executive Summary: The Strategic Utility of Pantoprazole

In the landscape of preclinical drug development, This compound occupies a critical niche often overshadowed by its clinical prevalence. While Omeprazole is the historical standard for CYP2C19 inhibition, it introduces significant confounding variables—specifically Mechanism-Based Inhibition (MBI) and potent induction of CYP1A2/3A4.

This guide validates this compound as a superior selective inhibitor in two specific co-culture contexts:

  • Blood-Brain Barrier (BBB) Models: As a tool to selectively inhibit BCRP (ABCG2) without the broad-spectrum P-gp inhibition seen with agents like Elacridar.

  • Hepatocyte Co-Cultures: As a Reversible CYP2C19 Inhibitor (Negative Control for MBI), allowing researchers to distinguish between time-dependent and direct inhibition mechanisms.

Mechanism of Action & Selectivity Profile

The "Clean" CYP2C19 Inhibitor

Unlike Omeprazole and Esomeprazole, which are suicide inhibitors that form covalent disulfide bonds with the enzyme (causing irreversible inactivation), this compound acts primarily as a competitive, reversible inhibitor of CYP2C19 in vitro. It lacks the strong time-dependent inhibition (TDI) liability of Omeprazole.

  • Why this matters: In long-term co-culture models (e.g., HepatoPac® or MPCC), using an irreversible inhibitor like Omeprazole permanently knocks out the enzyme and induces others (CYP1A2), masking the recovery kinetics of the test compound. This compound allows for "washout" studies to assess metabolic recovery.

BCRP (ABCG2) Modulation

This compound has emerged as a validated inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) at clinically relevant concentrations, often used to assess transporter-mediated bioavailability or BBB penetration.

Mechanistic Pathway Diagram

The following diagram contrasts the inhibitory mechanisms of this compound vs. Omeprazole.

InhibitorMechanism cluster_0 Mechanism-Based Inhibitor (MBI) cluster_1 Reversible Inhibitor Omeprazole Omeprazole CYP2C19_O CYP2C19 Enzyme Omeprazole->CYP2C19_O Metabolic Activation Complex Covalent Disulfide Complex (Irreversible Inactivation) CYP2C19_O->Complex Suicide Inhibition This compound This compound CYP2C19_P CYP2C19 Enzyme This compound->CYP2C19_P Direct Binding Bound Reversible E-I Complex (Activity Restored after Washout) CYP2C19_P->Bound Competitive Inhibition Bound->CYP2C19_P Washout/Dilution

Figure 1: Mechanistic differentiation between Omeprazole (Irreversible) and this compound (Reversible) inhibition pathways.

Comparative Performance Guide

CYP2C19 Inhibition Profile

This compound is less potent than Omeprazole but offers higher specificity regarding reversibility.

FeatureThis compoundOmeprazoleLansoprazoleTiclopidine
Primary Target CYP2C19 (Reversible)CYP2C19 (Irreversible)CYP2C19 / CYP2C9CYP2C19 (Potent)
IC50 (CYP2C19) ~15 - 50 µM~1.4 - 6.0 µM~1.6 µM~0.3 µM
Mechanism Competitive / Reversible Mechanism-Based (MBI) MixedPotent MBI
Induction Liability Low (Weak PXR activator)High (Strong AhR/PXR activator)ModerateModerate
Co-Culture Use Negative control for TDI; BCRP inhibitionPositive control for TDIGeneral inhibitionPotent inhibition
Transporter Inhibition (BBB Models)

When validating transport, this compound is used to dissect BCRP contribution.

InhibitorBCRP (ABCG2)P-gp (MDR1)MRPsSpecificity Note
This compound ++ (IC50 ~5-20 µM) + (Weak)-Selective for BCRP over P-gp at <20 µM.
Elacridar ++++++++-Dual inhibitor; cannot distinguish BCRP vs P-gp.
Ko143 +++++--Highly specific BCRP inhibitor (Research Grade).
Omeprazole +++++Less selective; higher P-gp overlap.

Experimental Validation Protocols

Protocol A: Distinguishing Reversible vs. Irreversible Inhibition (Hepatocyte Co-Culture)

Objective: Confirm if a test compound acts via MBI by using this compound as the reversible control.

System: Primary Human Hepatocytes (PHH) or Micropatterned Co-Cultures (e.g., HepatoPac).

  • Pre-Incubation:

    • Seed hepatocytes and allow to acclimatize (Day 5-7 for co-cultures).

    • Group A (Test): Incubate with Test Compound.

    • Group B (Irreversible Control): Incubate with Omeprazole (10 µM) .[1]

    • Group C (Reversible Control): Incubate with This compound (50 µM) .

    • Duration: 30 minutes (short) vs. 24 hours (long).[2]

  • Washout Phase:

    • Remove media containing inhibitors.

    • Wash cells 3x with warm buffer (HBSS) + 1% BSA (to scavenge bound drug).

    • Replenish with inhibitor-free media for 60 minutes.

  • Probe Substrate Addition:

    • Add S-Mephenytoin (50 µM) (CYP2C19 probe) for 1 hour.

  • Analysis:

    • Measure formation of 4'-hydroxymephenytoin via LC-MS/MS.

  • Validation Criteria:

    • Omeprazole Wells: Activity remains inhibited (<20% of control) due to irreversible binding.

    • This compound Wells: Activity recovers (>80% of control) due to reversible binding.

    • Interpretation: If Test Compound mimics Omeprazole, it is an MBI. If it mimics this compound, it is reversible.

Protocol B: Validating BCRP-Mediated Transport (BBB Co-Culture)

Objective: Confirm BCRP efflux activity in a Blood-Brain Barrier model.

System: Transwell Co-culture (Endothelial cells on insert, Astrocytes in well).

  • Integrity Check: Measure TEER (Transendothelial Electrical Resistance) > 200 Ω·cm².

  • Inhibitor Setup:

    • Apical Chamber: Add This compound (20 µM) .

    • Control: Vehicle (0.1% DMSO).

  • Substrate Addition:

    • Add BCRP substrate (e.g., [3H]-Estrone-3-sulfate or Prazosin ) to the Basolateral chamber (Brain side).

  • Transport Assay:

    • Sample Apical chamber at 30, 60, 90, 120 min.

  • Calculation:

    • Calculate Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

  • Validation Criteria:

    • This compound should significantly reduce the Efflux Ratio (ER drops towards 1.0) compared to control, confirming BCRP involvement.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting this compound in co-culture studies.

SelectionWorkflow Start Experimental Goal Decision1 Target Enzyme/Transporter? Start->Decision1 CYP2C19 CYP2C19 Inhibition Decision1->CYP2C19 BCRP BCRP (ABCG2) Transport Decision1->BCRP Decision2 Inhibition Type Needed? CYP2C19->Decision2 UsePantoBCRP Use this compound (Selective BCRP Inhibitor) BCRP->UsePantoBCRP Inhibits efflux without strong P-gp effect Irreversible Irreversible (MBI) (Time-Dependent) Decision2->Irreversible Reversible Reversible (Competitive) Decision2->Reversible UseOmep Use Omeprazole (Positive Control for MBI) Irreversible->UseOmep UsePanto Use this compound (Negative Control for MBI) Reversible->UsePanto

Figure 2: Decision matrix for selecting this compound vs. Omeprazole in experimental design.

References

  • Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors. NIH/PubMed. Available at: [Link]

  • The proton pump inhibitor, omeprazole, but not lansoprazole or this compound, is a metabolism-dependent inhibitor of CYP2C19. Drug Metabolism and Disposition. Available at: [Link]

  • Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. AAPS Journal. Available at: [Link]

  • Comparison of inhibitory effects of the proton pump-inhibiting drugs... on human cytochrome P450 activities. ResearchGate. Available at: [Link]

  • Effect of P-glycoprotein and breast cancer resistance protein inhibition on the pharmacokinetics of sunitinib. PubMed. Available at: [Link]

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A Comparative Analysis of Pantoprazole's Anti-Neoplastic Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Repurposing a Gastric Acid Suppressant for Oncology

Pantoprazole, a widely prescribed proton pump inhibitor (PPI), is clinically established for its role in reducing gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in parietal cells.[1] However, a compelling body of preclinical evidence has illuminated its potential as an anti-cancer agent, sparking significant interest in its repurposing for oncological applications.[2] This guide provides a comparative study of this compound's effects on various cancer cell lines, delving into its multifaceted mechanisms of action, the differential responses observed across cancer types, and the robust experimental methodologies required to validate these findings.

The rationale for investigating this compound in cancer therapy stems from its ability to target vacuolar-type H+-ATPases (V-ATPases), which are frequently overexpressed in tumor cells.[3][4] These proton pumps are instrumental in maintaining the acidic tumor microenvironment, a hallmark of cancer that promotes tumor progression, invasion, metastasis, and drug resistance.[5] By disrupting this acidic milieu, this compound presents a unique therapeutic strategy that extends beyond its conventional gastric applications.

Core Mechanisms of this compound's Anti-Cancer Activity

This compound's anti-neoplastic effects are not monolithic; they are a result of its interference with several critical cellular processes that cancer cells exploit for their survival and proliferation.

V-ATPase Inhibition and Modulation of Tumor pH

The primary off-target effect of this compound in cancer cells is the inhibition of V-ATPases.[4] Unlike the H+/K+-ATPase in parietal cells, V-ATPases are ubiquitous in eukaryotic cells and are particularly active on the plasma membrane of cancer cells. They actively pump protons (H+) out of the cell, leading to extracellular acidification and intracellular alkalization. This reversed pH gradient is critical for cancer cell survival.

This compound, by inhibiting V-ATPases, disrupts this pH balance. The resulting increase in intracellular acidity and decrease in extracellular acidity can trigger a cascade of anti-tumor effects, including the inhibition of enzymatic activities that promote invasion and sensitizing cancer cells to conventional chemotherapeutic agents.[4][5]

Induction of Apoptosis

A significant outcome of this compound treatment in multiple cancer cell lines is the induction of programmed cell death, or apoptosis.[6][7] Mechanistically, this is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. For instance, in gastric cancer stem-like cells, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins Bax and Caspase-3 (CASP3).[6] Furthermore, it can increase the expression of the tumor suppressor protein p53, a key regulator of the apoptotic process.[7]

Inhibition of Pro-Survival Signaling Pathways

This compound has been demonstrated to modulate key signaling pathways that are constitutively active in many cancers, thereby promoting uncontrolled growth.

  • Wnt/β-catenin Pathway: In gastric adenocarcinoma cells (SGC7901), this compound-mediated V-ATPase inhibition leads to a reduction in the phosphorylation of Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6).[3][4] This action suppresses the Wnt/β-catenin signaling cascade, resulting in decreased levels of β-catenin and its downstream targets, c-Myc and cyclin D1, which are crucial for cell proliferation.[3]

    // Edges Wnt -> FZD [label=" Wnt", arrowhead=vee, color="#4285F4"]; FZD -> DVL [arrowhead=vee, color="#34A853"]; LRP6 -> pLRP6 [label=" Phosphorylation", arrowhead=vee, color="#34A853"]; DVL -> GSK3B [label=" inhibits"]; GSK3B -> BCatenin [label=" promotes"]; BCatenin -> Degradation; pLRP6 -> DVL [arrowhead=vee, color="#34A853"];

    BCatenin -> BCatenin_Nuc [label=" Translocation", arrowhead=vee, color="#FBBC05"]; BCatenin_Nuc -> TCFLEF [arrowhead=vee, color="#FBBC05"]; TCFLEF -> TargetGenes [label=" Transcription", arrowhead=vee, color="#FBBC05"];

    PPI -> VATPase [label=" inhibits"]; VATPase -> pLRP6 [label=" required for", style=dashed, arrowhead=vee, color="#5F6368"];

    {rank=same; Wnt; PPI;} {rank=same; FZD; LRP6; VATPase;} } .dot Caption: this compound inhibits V-ATPase, which is required for LRP6 phosphorylation in the Wnt/β-catenin pathway.

  • TOPK Pathway: In colorectal cancer models, this compound has been identified as a direct inhibitor of T-cell-originated protein kinase (TOPK).[8][9] TOPK is a key mitotic kinase that is highly expressed in various cancers and promotes tumorigenesis. By binding to and inhibiting TOPK, this compound suppresses the growth of colorectal cancer cells.[10]

  • STAT3 Pathway: Research in pancreatic ductal adenocarcinoma (PDAC) has shown that this compound can prevent the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival.[11][12]

Inhibition of Autophagy

Autophagy is a cellular recycling process that cancer cells can hijack to survive the stress induced by chemotherapy.[13] this compound has been found to inhibit autophagy, likely by preventing the acidification of endosomes and their fusion with autophagosomes.[13][14] This inhibition of a key survival mechanism can restore or enhance the sensitivity of cancer cells to cytotoxic drugs like docetaxel and paclitaxel.[13][15]

Comparative Efficacy Across Different Cancer Cell Lines

The anti-cancer effects of this compound vary depending on the cancer type and the specific molecular profile of the cell line. This differential sensitivity underscores the importance of a targeted approach in its potential clinical application.

Cancer TypeCell Line(s)Key EffectsPrimary Mechanism(s)
Gastric Cancer SGC7901, Gastric Cancer Stem-Like CellsDecreased proliferation, induced apoptosis, reduced invasion.[3][7][16]Inhibition of V-ATPase and Wnt/β-catenin pathway; modulation of Bcl-2/Bax ratio.[3][4]
Pancreatic Cancer BxPC-3, Capan-1, PANC-1, MIA PaCa-2Reduced cell proliferation, cell cycle arrest.[11][12]Inhibition of H+, K+-ATPases, prevention of STAT3 activation.[11][12]
Colorectal Cancer HCT 116, WiDr, SW480, HT29, RKOSuppressed anchorage-independent growth, increased chemosensitivity to 5-FU.[9][17]Direct inhibition of T-cell-originated protein kinase (TOPK).[8][10]
Prostate Cancer PC3, DU145Enhanced apoptosis induced by Vitamin C.[2]Increased cellular uptake of Vitamin C, inhibition of exosome production.[2]
Neuroblastoma SH-SY5YEnhanced antiproliferative effect of cisplatin.[18]Inhibition of V-ATPase, leading to chemosensitization.[18]
Breast Cancer MCF-7Increased nuclear uptake and efficacy of doxorubicin.[19]Increased endosomal pH, preventing sequestration of basic drugs like doxorubicin.[19]

Essential Experimental Protocols for Validation

To rigorously assess the anti-cancer effects of this compound in vitro, a series of validated experimental workflows are necessary. The causality behind these experimental choices is to create a self-validating system, where findings from one assay logically support the next.

Experimental_Workflow Start Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Viability->Apoptosis If viability decreases Mechanism Mechanistic Analysis (Western Blot) Apoptosis->Mechanism If apoptosis is induced Data Data Analysis & Interpretation Mechanism->Data

Protocol 1: Cell Viability Assessment (MTT Assay)

Scientific Rationale: The MTT assay is a foundational colorimetric assay to quantify the cytotoxic or cytostatic effects of a compound.[20] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[21] This initial screen is crucial for determining the effective dose range (e.g., the IC50, or half-maximal inhibitory concentration) of this compound for a specific cell line.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[22]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[23] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

Scientific Rationale: If the MTT assay indicates a decrease in cell viability, it is essential to determine whether the cells are dying via apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[24] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[26] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[24]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specific time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.[27] Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The results will distinguish between four populations:

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

AnnexinV_PI_Assay Analyze Analyze Q_Layout Q_Layout Analyze->Q_Layout Generates

Protocol 3: Protein Expression Analysis (Western Blotting)

Scientific Rationale: To investigate the molecular mechanisms identified in the apoptosis assay (e.g., changes in Bcl-2/Bax) or to confirm the inhibition of specific signaling pathways (e.g., Wnt/β-catenin, TOPK), Western blotting is indispensable. This technique allows for the detection and semi-quantification of specific proteins in a complex mixture, providing direct evidence of this compound's effect on its molecular targets.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with this compound as previously described. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-phospho-LRP6, anti-β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) must be used to normalize the data and confirm equal protein loading.

Conclusion and Future Perspectives

The collective evidence strongly supports the anti-neoplastic properties of this compound across a range of cancer cell lines, including gastric, pancreatic, and colorectal cancers.[28] Its multi-pronged mechanism of action—disrupting tumor pH, inhibiting critical survival pathways, inducing apoptosis, and blocking autophagy—makes it a compelling candidate for drug repurposing, both as a monotherapy and as a chemosensitizing agent.[3][8][12][13]

The differential efficacy observed highlights that the molecular context of the tumor is paramount. Future research should focus on identifying predictive biomarkers to determine which cancer types and patient populations would benefit most from this compound treatment. For instance, tumors with high V-ATPase or TOPK expression may be particularly susceptible.[4][8] Furthermore, while in vitro studies provide a strong foundation, well-designed in vivo animal studies and ultimately, randomized clinical trials are necessary to translate these promising preclinical findings into tangible benefits for cancer patients.[5][9][29] The journey of repurposing this compound for oncology is a testament to the power of understanding fundamental cancer biology to find new uses for established medicines.

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  • Proton pump inhibitors increase the chemosensitivity of patients with advanced colorectal cancer. Oncotarget. Available at: [Link]

  • a Effect of this compound on autophagy. MCF7 cells treated with... ResearchGate. Available at: [Link]

  • Abstract 395: Effect of this compound to enhance activity of docetaxel against human tumor xenografts by inhibiting autophagy. Cancer Research - AACR Journals. Available at: [Link]

Sources

Safety Operating Guide

Pantoprazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of Pantoprazole (or its sodium salt) down the drain. While this compound is not a federally P-listed or U-listed acute hazardous waste under the Resource Conservation and Recovery Act (RCRA), it exhibits significant aquatic toxicity and chemical instability in acidic environments.

Immediate Action Plan:

  • Solids: Dispose of via high-temperature incineration (Waste Code: Non-Regulated Pharma or State-Specific Hazardous).

  • Liquids: Maintain pH > 9.0 to prevent degradation. Consolidate into "Non-Halogenated Organic" or "Aqueous Basic" waste streams for incineration.

  • Spills: Do not dry sweep dust. Use wet-wiping methods to prevent inhalation sensitization.[1]

Regulatory & Chemical Grounding

Regulatory Status (RCRA & EPA)

This compound is not listed on the EPA’s P-list (acutely hazardous) or U-list (toxic). However, under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , healthcare facilities and laboratories are prohibited from sewering any pharmaceutical waste [1].

  • Classification: Non-RCRA Hazardous (Federal), but often regulated as "State-Regulated Hazardous Waste" or "Industrial Waste" depending on local jurisdiction (e.g., California, Minnesota).

  • Environmental Impact: this compound is classified under GHS as Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects) [2].

The Chemistry of Disposal (Expert Insight)

As a proton pump inhibitor (PPI), this compound is chemically designed to be acid-labile . It degrades rapidly in pH < 5.0, forming sulfenamide degradation products that often manifest as a dark reddish-orange precipitate [3].

  • Operational Risk: If you pour this compound liquid waste into a general "Acidic Aqueous Waste" carboy, it will decompose immediately, potentially creating insoluble sludge that complicates waste pickup and container cleaning.

  • Protocol: Always segregate this compound liquid waste into neutral or alkaline waste streams.

Disposal Decision Logic

The following decision tree outlines the logical flow for categorizing and disposing of this compound waste in a research setting.

PantoprazoleDisposal Start This compound Waste Generated StateCheck State/Form? Start->StateCheck Solid Solid (Powder/Pills) StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Black/Blue Bin: Non-RCRA Pharma Incineration Solid->BinSolid Double Bag PHCheck Check pH Compatibility Liquid->PHCheck IsAcid Is Waste Stream Acidic? PHCheck->IsAcid Neutralize Neutralize to pH > 8.0 (Use NaOH) IsAcid->Neutralize Yes SolventCheck Contains Organics? IsAcid->SolventCheck No Neutralize->SolventCheck BinLiquidOrg Carboy: Non-Halogenated Organic Waste SolventCheck->BinLiquidOrg Yes (>10% Organic) BinLiquidAq Carboy: Basic Aqueous Waste SolventCheck->BinLiquidAq No (Mostly Water)

Figure 1: Decision logic for segregating this compound waste to prevent chemical incompatibility and ensure regulatory compliance.

Detailed Disposal Protocols

Scenario A: Solid Waste (Expired API, Powder, Tablets)
  • Primary Hazard: Dust inhalation and skin sensitization.

  • Container: Rigid, leak-proof container labeled "Non-Hazardous Pharmaceutical Waste" (typically Blue or White bin, depending on vendor).

  • Procedure:

    • Do not crush tablets or generate dust from bulk powder.[2]

    • Place the container/vial directly into the waste bin.

    • If the powder is loose, double-bag it in a sealed Ziploc bag before placing it in the drum to prevent dispersion during transport.

    • Final Disposition: High-temperature incineration.

Scenario B: Liquid Waste (Experimental Solutions)
  • Primary Hazard: Chemical incompatibility (Acid sensitivity).

  • Procedure:

    • Assess pH: Ensure the solution is pH 8.0–10.0. If acidic, slowly add 1N NaOH until basic. Warning: Solution may turn brown/orange if degradation has already occurred; this is acceptable for waste, but note it on the tag.

    • Select Stream:

      • If dissolved in Methanol/Ethanol: Dispose in "Non-Halogenated Organic Solvents" carboy.

      • If dissolved in Water/Buffer: Dispose in "Aqueous Basic Waste" carboy.

    • Labeling: List "this compound Sodium" clearly on the hazardous waste tag. Do not simply write "Buffer."

Spill Response & Decontamination

In the event of a laboratory spill, immediate containment is required to prevent migration into floor drains.

Required PPE:

  • Gloves: Nitrile (Minimum 0.11mm thickness).

  • Respiratory: N95 (for small solid spills) or P100 (for bulk powder) to prevent mucous membrane irritation.

  • Eye Protection: Chemical splash goggles.

SpillResponse Assess 1. Assess Volume & Form PPE 2. Don PPE (Nitrile + N95) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Method Contain->Clean Decon 5. Decontaminate Surface Clean->Decon Solid: Wet Wipe Liquid: Absorbent Pad

Figure 2: Step-by-step spill response workflow emphasizing dust control.

Cleanup Steps:

  • Solids: DO NOT dry sweep. This generates airborne particulates. Cover the powder with wet paper towels (water or mild detergent) to dampen it, then scoop the wet slurry into a waste bag [4].

  • Liquids: Cover with an absorbent pad. If the liquid is acidic, sprinkle sodium bicarbonate to neutralize (watch for bubbling) before absorbing.

  • Surface Decontamination: Wipe the area with water followed by 70% ethanol. This compound is soluble in water and alcohol, making this effective for residue removal.

Quantitative Data: Physical Properties for Disposal

PropertyValueOperational Implication
CAS Number 138786-67-1 (Sodium)Use for waste tagging/manifesting.
Water Solubility SolubleRisk of aquatic migration; strictly no drains.
pKa 3.92 (Pyridinium)Unstable in acid; maintain pH > 8 for stability.
Appearance White to off-white powderTurns red/orange upon acid degradation.
Melting Point ~150°C (Decomposes)Incineration must be high-temp (>800°C).

References

  • U.S. Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3][4][5] Retrieved from [Link][3]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4679, this compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.